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  • Product: (E)-methyl 4-(dimethylamino)but-2-enoate
  • CAS: 501332-25-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (E)-methyl 4-(dimethylamino)but-2-enoate

This guide provides a comprehensive technical overview of (E)-methyl 4-(dimethylamino)but-2-enoate, a versatile building block in modern organic synthesis and drug discovery. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (E)-methyl 4-(dimethylamino)but-2-enoate, a versatile building block in modern organic synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, characterization, and safe handling.

Introduction and Chemical Identity

(E)-methyl 4-(dimethylamino)but-2-enoate is a conjugated amino ester that has garnered significant interest in medicinal chemistry. Its unique structural features, including a Michael acceptor system and a tertiary amine, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This compound is notably recognized as a key intermediate in the synthesis of various biologically active compounds.

Chemical Structure:

G struct CN+C/C=C/C(=O)OC

Caption: 2D structure of (E)-methyl 4-(dimethylamino)but-2-enoate.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name methyl (E)-4-(dimethylamino)but-2-enoate[1]
CAS Number 501332-25-8, 212776-19-7[1]
Molecular Formula C₇H₁₃NO₂[]
Molecular Weight 143.18 g/mol []
InChI Key CIBYNORTVQSQMW-SNAWJCMRSA-N[1]
Canonical SMILES CN(C)C/C=C/C(=O)OC[1]

It is important to note that both CAS numbers, 501332-25-8 and 212776-19-7, are frequently used in literature and commercial listings to refer to this compound. Researchers should be aware of this dual identification.

Synthesis and Mechanistic Considerations

The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate can be approached through several synthetic routes. A common and logical pathway involves the esterification of the corresponding carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid. This precursor itself is synthesized in a multi-step process.

Proposed Synthetic Pathway:

Synthesis cluster_0 Synthesis of (E)-4-(dimethylamino)but-2-enoic acid cluster_1 Esterification A But-2-enoic acid B Trimethylsilyl crotonate A->B Chlorotrimethylsilane C Trimethylsilyl-4-bromocrotonate B->C N-bromosuccinimide (NBS), radical initiator D (E)-4-(dimethylamino)but-2-enoic acid C->D Dimethylamine E (E)-methyl 4-(dimethylamino)but-2-enoate D->E Methanol, Acid catalyst (e.g., H₂SO₄)

Caption: Proposed synthetic workflow for (E)-methyl 4-(dimethylamino)but-2-enoate.

Experimental Protocol: Synthesis of (E)-4-(dimethylamino)but-2-enoic Acid[3]

This three-step synthesis provides the carboxylic acid precursor.

  • Step 1: Synthesis of Trimethylsilyl Crotonate

    • Dissolve but-2-enoic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add chlorotrimethylsilane dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, isolate the trimethylsilyl crotonate product.

  • Step 2: Synthesis of Trimethylsilyl-4-bromocrotonate

    • Dissolve the trimethylsilyl crotonate from the previous step in a suitable solvent (e.g., carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Heat the mixture under reflux until the reaction is complete, monitoring by TLC.

    • Purify the resulting trimethylsilyl-4-bromocrotonate.

  • Step 3: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid

    • Dissolve the trimethylsilyl-4-bromocrotonate in a suitable solvent and cool the solution.

    • Add an excess of dimethylamine (as a gas or a solution in a solvent like THF).

    • Stir the reaction mixture to allow for nucleophilic substitution.

    • After the reaction is complete, perform a suitable work-up to isolate the final product, (E)-4-(dimethylamino)but-2-enoic acid.

Experimental Protocol: Esterification to (E)-methyl 4-(dimethylamino)but-2-enoate

  • Suspend (E)-4-(dimethylamino)but-2-enoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical Properties and Reactivity

(E)-methyl 4-(dimethylamino)but-2-enoate is a conjugated system where the electron-donating dimethylamino group influences the reactivity of the α,β-unsaturated ester.[] This electronic effect makes the β-carbon particularly susceptible to nucleophilic attack.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[]
Molecular Weight 143.18 g/mol []
Appearance Expected to be an oil
Solubility Soluble in most organic solvents

Reactivity Profile:

The primary mode of reactivity for this compound is as a Michael acceptor.[] The presence of the ester and the conjugated double bond allows for 1,4-conjugate addition of nucleophiles. The tertiary amine can also participate in reactions, potentially acting as a built-in base or undergoing quaternization.

Reactivity cluster_molecule (E)-methyl 4-(dimethylamino)but-2-enoate Nucleophile Nucleophile β-carbon β Nucleophile->β-carbon Michael Addition Electrophile Electrophile Nitrogen N Electrophile->Nitrogen Quaternization Molecule C[N]C-C=C-C(=O)OC

Caption: Key reactivity sites of (E)-methyl 4-(dimethylamino)but-2-enoate.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data and detailed protocols for their acquisition.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8-7.0dt1HH-3
~ 5.8-6.0d1HH-2
~ 3.7s3H-OCH₃
~ 3.1d2HH-4
~ 2.3s6H-N(CH₃)₂

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 166C=O
~ 145C-3
~ 122C-2
~ 58C-4
~ 51-OCH₃
~ 45-N(CH₃)₂

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover a range from 0 to 10 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Acquire a sufficient number of scans for good signal-to-noise, which will be significantly more than for the ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

4.2 Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950-2800MediumC-H stretch (alkyl)
~ 1720StrongC=O stretch (α,β-unsaturated ester)
~ 1650MediumC=C stretch (alkene)
~ 1250-1150StrongC-O stretch (ester)

Experimental Protocol for IR Data Acquisition (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

4.3 Mass Spectrometry (MS)

Expected Fragmentation Pattern:

The molecule is expected to show a molecular ion peak [M]⁺ in the mass spectrum. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage at the C-N bond.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Operate the ESI source in positive ion mode to detect the [M+H]⁺ ion.

    • Scan a relevant mass-to-charge (m/z) range (e.g., 50-300).

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to confirm the elemental composition.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (E)-methyl 4-(dimethylamino)but-2-enoate.

Safety and Handling Workflow:

Safety cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_storage Storage cluster_disposal Disposal ppe_nodes Safety Goggles Lab Coat Nitrile Gloves handle_nodes Work in a well-ventilated fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes. storage_nodes Store in a tightly sealed container. Keep in a cool, dry place. Store away from strong oxidizing agents and acids. disposal_nodes Dispose of in accordance with local, state, and federal regulations. cluster_ppe cluster_ppe cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_storage cluster_storage cluster_handling->cluster_storage cluster_disposal cluster_disposal cluster_storage->cluster_disposal

Caption: Recommended safety and handling procedures.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Applications in Drug Discovery and Development

The structural motifs present in (E)-methyl 4-(dimethylamino)but-2-enoate make it a valuable starting material for the synthesis of various heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery. The corresponding carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid, is a known intermediate in the synthesis of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[3] The ability to readily introduce this butenoate chain via Michael addition allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

(E)-methyl 4-(dimethylamino)but-2-enoate is a key chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its identity, synthesis, properties, characterization, and safe handling. The provided protocols and data serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. Adherence to the outlined experimental and safety procedures is paramount to ensure reliable results and a safe laboratory environment.

References

  • (E)-methyl 4-(dimethylamino)but-2-enoate. PubChem. [Link]

Sources

Exploratory

(E)-methyl 4-(dimethylamino)but-2-enoate chemical properties

The following technical guide is structured to serve as a definitive reference for (E)-methyl 4-(dimethylamino)but-2-enoate , focusing on its critical role as a pharmacophore precursor in covalent kinase inhibitor develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for (E)-methyl 4-(dimethylamino)but-2-enoate , focusing on its critical role as a pharmacophore precursor in covalent kinase inhibitor development.

Chemical Class:


-Unsaturated Amino Ester
Primary Application:  Covalent Warhead Precursor (EGFR/HER2 Inhibitors)[1]

Executive Summary & Structural Significance

(E)-methyl 4-(dimethylamino)but-2-enoate (CAS: 212776-19-7) is a specialized intermediate used primarily in the synthesis of irreversible tyrosine kinase inhibitors (TKIs), most notably Afatinib (Gilotrif) .[1]

Its structure combines two distinct functional domains:[1][2][3][4]

  • The Michael Acceptor (

    
    -unsaturated system):  The electron-deficient alkene, activated by the ester carbonyl, serves as an electrophilic "warhead" capable of forming covalent bonds with nucleophilic cysteine residues (e.g., Cys797 in EGFR).
    
  • The Solubilizing Tail (Dimethylamino group): The tertiary amine at the

    
    -position provides essential aqueous solubility at physiological pH and often engages in specific hydrogen bonding or electrostatic interactions within the ATP-binding pocket.
    

This guide details the physicochemical profile, validated synthetic routes, and the mechanistic basis of its reactivity in drug development.

Physicochemical Profile

The following data represents the free base form unless otherwise noted.

PropertyValueNotes
Molecular Formula

Molecular Weight 143.18 g/mol
Appearance Pale yellow to brown liquidOxidizes/darkens upon air exposure.[1]
Boiling Point 176.2°C (at 760 mmHg)Can be distilled under reduced pressure.
Density 0.965 g/cm³
Flash Point ~63°CCombustible.
LogP 0.28 - 0.40Moderate lipophilicity; amine protonation lowers effective LogD.[1]
pKa (Calc) ~8.5 (Amine)Exists as a cation in acidic media.
Solubility Soluble in DCM, MeOH, THFMiscible with organic solvents; salt forms are water-soluble.
Stereochemistry (E)-isomer (Trans)The (E)-geometry is critical for binding pocket fit.

Synthetic Methodologies

Two primary routes are employed for the synthesis of this intermediate. The Allylic Amination route is preferred for industrial scalability, while the Horner-Wadsworth-Emmons (HWE) route offers superior stereocontrol.

Workflow Visualization

SynthesisRoutes Start1 Methyl 4-bromocrotonate (Electrophile) Process1 Sn2' / Sn2 Substitution (0°C to RT, THF) Start1->Process1 Reagent1 Dimethylamine (Nucleophile) Reagent1->Process1 Product (E)-methyl 4-(dimethylamino) but-2-enoate Process1->Product  Route A (Industrial) Start2 Dimethylamino acetaldehyde diethyl acetal Process2 HWE Reaction (NaH, THF) Start2->Process2 Reagent2 Triethyl phosphonoacetate (HWE Reagent) Reagent2->Process2 Process2->Product  Route B (Stereoselective)

Caption: Comparison of Nucleophilic Substitution (Route A) and HWE Olefination (Route B) for synthesis.

Detailed Protocol: Route A (Allylic Amination)

This protocol describes the displacement of bromide from methyl 4-bromocrotonate.

Reagents:

  • Methyl (E)-4-bromocrotonate (1.0 eq)[1]

  • Dimethylamine (2.0 M in THF, 2.5 eq)

  • Triethylamine (Et3N) (1.2 eq) - Optional scavenger if not using excess DMA

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with Methyl (E)-4-bromocrotonate dissolved in anhydrous DCM (10 mL/g). Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add the Dimethylamine solution over 30 minutes. The reaction is exothermic; maintain internal temperature < 5°C to prevent polymerization or Z-isomerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the aqueous layer with DCM (3x).

    • Combine organics and wash with brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation (care required to avoid decomposition) or column chromatography (DCM:MeOH 95:5).

Critical Control Point: The starting bromide is a potent lachrymator. All operations must occur in a fume hood.

Chemical Reactivity & Mechanism of Action

The pharmacological potency of drugs derived from this intermediate (e.g., Afatinib) relies on the Michael Addition mechanism.

The "Warhead" Mechanism

The (E)-but-2-enoate moiety acts as a Michael acceptor.[1] In the biological context, the target is a nucleophilic thiol (-SH) group of a cysteine residue located near the ATP-binding pocket of the kinase.

  • Recognition: The drug binds reversibly to the kinase active site.

  • Alignment: The geometry of the inhibitor positions the

    
    -carbon of the enoate/enamide in close proximity to the cysteine thiol.
    
  • Covalent Bond Formation: The thiol attacks the

    
    -carbon, resulting in an irreversible covalent adduct. This permanently deactivates the enzyme.
    
Mechanism Diagram

MichaelAddition Enzyme EGFR Kinase (Cys797-SH) TS Transition State (Nu- attack on u03b2-carbon) Enzyme->TS Nucleophilic Attack Inhibitor Inhibitor Warhead (Michael Acceptor) Inhibitor->TS Adduct Covalent Enzyme-Inhibitor Complex (Irreversible) TS->Adduct Proton Transfer

Caption: Mechanism of irreversible inhibition via Michael addition of Cysteine thiol to the enoate warhead.[1]

Applications in Drug Development

This molecule is not just a building block; it is a functional motif.

Synthesis of Afatinib (Gilotrif)

The ester is typically hydrolyzed to the corresponding acid or converted to the acid chloride, which is then coupled to the aniline core of the quinazoline scaffold.

  • Role: Provides the covalent warhead and the solubilizing amine.

  • Reference: The coupling of 4-(dimethylamino)but-2-enoyl chloride with the aniline intermediate is the final key step in Afatinib production [1].[1]

Structure-Activity Relationship (SAR) Tuning[1]
  • E- vs Z- Isomerism: The (E)-isomer is strictly required for the correct spatial orientation towards Cys797.[1] The (Z)-isomer is often an impurity that significantly reduces potency (10-100x fold loss).[1]

  • Amine Variation: While dimethylamine is standard, researchers substitute this group (e.g., with piperidine, morpholine) to tune the pKa and metabolic stability of the "tail" region.

Stability & Storage Protocol

Researchers must be aware that this compound is chemically labile.

  • Hydrolysis: The ester bond is susceptible to hydrolysis in the presence of moisture, generating 4-(dimethylamino)but-2-enoic acid.[1]

  • Polymerization: Like all acrylates, it can undergo radical polymerization.

  • Storage:

    • Temperature: Store at -20°C.

    • Atmosphere: Store under Argon or Nitrogen.

    • Stabilizers: Commercial preparations may contain traces of hydroquinone monomethyl ether (MEHQ) to inhibit polymerization.

References

  • Boehringer Ingelheim. (2002). Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of tumoral diseases. WO Patent 02/50043.[] Link

  • PubChem. (n.d.).[6] (E)-methyl 4-(dimethylamino)but-2-enoate Compound Summary. National Library of Medicine.[6] Link[6]

  • Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350. Link

  • BOC Sciences. (n.d.). Afatinib and Impurities: Synthesis and Characterization.

Sources

Foundational

Structural Elucidation and Stereochemical Validation of (E)-Methyl 4-(dimethylamino)but-2-enoate

Executive Summary This technical guide outlines the rigorous structural elucidation and stereochemical assignment of (E)-methyl 4-(dimethylamino)but-2-enoate . As a functionalized conjugated ester, this molecule serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous structural elucidation and stereochemical assignment of (E)-methyl 4-(dimethylamino)but-2-enoate . As a functionalized conjugated ester, this molecule serves as a critical Michael acceptor and intermediate in the synthesis of pyrrole-based pharmaceutical precursors.

The primary analytical challenge lies in distinguishing the desired (E)-isomer (trans) from the thermodynamically accessible (Z)-isomer (cis) and the deconjugated isomer (but-3-enoate). This guide synthesizes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and mechanistic logic to establish a self-validating identification protocol.

Synthetic Context & Impurity Profile

To understand the analytical requirements, one must understand the genesis of the molecule. The standard industrial synthesis involves the nucleophilic substitution of methyl 4-bromocrotonate with dimethylamine.

Reaction Scheme:



Critical Impurity Vectors[1]
  • Stereoisomerization: The basic conditions required for amine substitution can catalyze the isomerization of the double bond from E to Z.

  • Deconjugation: Proton abstraction at the

    
    -position can lead to the formation of the non-conjugated isomer (methyl 4-(dimethylamino)but-3-enoate), breaking the 
    
    
    
    -unsaturation.

Spectroscopic Elucidation Strategy

The structural claim relies on three pillars of evidence:

  • Connectivity: Established via 1D

    
    H and 
    
    
    
    C NMR.
  • Stereochemistry (E vs Z): Confirmed via scalar coupling constants (

    
    ) and NOESY correlations.
    
  • Molecular Weight: Confirmed via High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6][7]

Solvent Selection: Chloroform-


 (

) is the preferred solvent for the free base to prevent amine proton exchange broadening and to ensure distinct resolution of the olefinic coupling constants.
Predicted

H NMR Data (400 MHz,

)
Position

(ppm)
MultiplicityIntegralCoupling (

in Hz)
Assignment Logic
C2-H 5.95 - 6.05dt (doublet of triplets)1H

,


-proton to ester; shielded relative to

-proton.
C3-H 6.90 - 7.00dt (doublet of triplets)1H

,


-proton; deshielded by resonance (mesomeric effect).
C4-H 3.05 - 3.15dd (doublet of doublets)2H

,

Allylic methylene; distinct shift due to amine.
OMe 3.73s (singlet)3H-Methyl ester singlet.
NMe

2.25s (singlet)6H-Characteristic dimethylamine singlet.
The "Smoking Gun": Coupling Constants

The definitive distinction between the E and Z isomers is the magnitude of the vicinal coupling constant across the double bond (


).
  • (E)-Isomer:

    
     (Large coupling due to 
    
    
    
    dihedral angle).
  • (Z)-Isomer:

    
     (Smaller coupling).
    

Validation Protocol: If the doublet at ~6.0 ppm shows a splitting of < 12 Hz, the batch is the incorrect stereoisomer.

2D NMR Confirmation (NOESY)

While


-coupling is usually sufficient, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial confirmation.
  • E-Isomer (Trans): The C4-methylene protons are spatially distant from the C3-proton but closer to the C2-proton.

    • Expectation: Strong NOE between H-4 and H-2 . Weak/No NOE between H-4 and H-3.

  • Z-Isomer (Cis): The C4-methylene protons are spatially close to the C3-proton.

    • Expectation: Strong NOE between H-4 and H-3 .

Visualization of Logic Pathways

Diagram 1: Structural Elucidation Workflow

This flowchart details the decision-making process for validating the compound.

ElucidationWorkflow Sample Crude Sample (Post-Synthesis) H1_NMR 1H NMR Acquisition (CDCl3, 400MHz+) Sample->H1_NMR Olefin_Check Analyze Olefin Region (5.8 - 7.2 ppm) H1_NMR->Olefin_Check Coupling_Decision Check J-Coupling (H2-H3) Olefin_Check->Coupling_Decision E_Iso J = 15-16 Hz (E-Isomer Confirmed) Coupling_Decision->E_Iso Large J Z_Iso J = 10-12 Hz (Z-Isomer Detected) Coupling_Decision->Z_Iso Small J Deconj No Olefinic Doublets (Deconjugated) Coupling_Decision->Deconj Complex/Wrong Shift NOESY NOESY Experiment (Spatial Confirmation) E_Iso->NOESY Optional Validation Final_QC Final Purity Assay (HPLC/GC) NOESY->Final_QC

Caption: Decision tree for stereochemical validation based on scalar coupling constants.

Diagram 2: Stereochemical NOE Correlations

Visualizing the spatial relationships that distinguish the isomers.

NOE_Logic H2 H-2 (Alpha) H3 H-3 (Beta) H2->H3 J = 16 Hz (Anti-Periplanar) H2->H3 J = 11 Hz (Syn-Periplanar) H4 H-4 (Methylene) H4->H2 Strong NOE (Spatial Proximity) H4->H3 Strong NOE (Spatial Proximity) Sub_E E-Isomer (Trans) Target Sub_Z Z-Isomer (Cis) Impurity

Caption: Diagnostic NOE correlations and coupling constants for E vs. Z discrimination.

Experimental Protocol

Sample Preparation[1][8]
  • Mass: Weigh 10–15 mg of the oil (or 20 mg if HCl salt).

  • Solvent:

    • Free Base:[1] Dissolve in 0.6 mL

      
       (99.8% D).
      
    • HCl Salt: Dissolve in 0.6 mL DMSO-

      
       (Salt is insoluble in chloroform).
      
  • Tube: Transfer to a high-precision 5mm NMR tube. Filter through a cotton plug if any turbidity is observed.[2]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     seconds (Ensure full relaxation of olefinic protons for accurate integration).
    
  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Spectral Width: 0 to 12 ppm.[2]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Ion:

    
     Da.
    
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      ).
    • Loss of

      
       (Characteristic amine cleavage).
      

References

  • PubChem. (2024).[2][3] Compound Summary: (E)-methyl 4-(dimethylamino)but-2-enoate (CID 15870798).[3] National Library of Medicine.[2][3] [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on alkene coupling constants).

  • Reich, H. J. (2023). NMR Data for Alkenes. University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

Exploratory

Technical Monograph: (E)-Methyl 4-(dimethylamino)but-2-enoate

Versatile Michael Acceptor & Covalent Warhead Precursor [1] Abstract This technical guide profiles (E)-methyl 4-(dimethylamino)but-2-enoate , a critical bifunctional intermediate in the synthesis of covalent kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Versatile Michael Acceptor & Covalent Warhead Precursor [1]

Abstract

This technical guide profiles (E)-methyl 4-(dimethylamino)but-2-enoate , a critical bifunctional intermediate in the synthesis of covalent kinase inhibitors.[1] Characterized by an electron-deficient alkene conjugated to an ester (Michael acceptor) and a basic tertiary amine, this molecule serves as the primary synthetic precursor for the 4-(dimethylamino)crotonyl "warhead" found in second-generation EGFR inhibitors (e.g., Afatinib, Neratinib).[1] This document details its synthesis via allylic substitution, reactivity profile, and handling protocols for medicinal chemistry applications.

Molecular Architecture & Properties[1][2]

The molecule represents a trans-crotonate backbone functionalized at the


-position with a dimethylamino group.[1] Its dual nature—electrophilic at the 

-carbon and nucleophilic at the amine nitrogen—dictates its handling and reactivity.
Physical & Chemical Data
PropertyValue / Description
IUPAC Name Methyl (2E)-4-(dimethylamino)but-2-enoate
CAS Registry 212776-19-7 (Free Base); 501332-25-8 (General)
Molecular Formula

Molecular Weight 143.18 g/mol
Appearance Colorless to pale yellow oil (Free Base); Hygroscopic solid (HCl Salt)
Solubility Soluble in DCM, THF, Ethyl Acetate; HCl salt soluble in water/MeOH
pKa (Calc) ~8.5 (Dimethylamino group)
LogP 0.4 (Low lipophilicity due to polarity)

Synthetic Routes & Methodology

The industrial and laboratory standard for synthesizing (E)-methyl 4-(dimethylamino)but-2-enoate relies on Nucleophilic Allylic Substitution .[1] This route is preferred over Horner-Wadsworth-Emmons (HWE) olefination due to the ready availability of the brominated precursor.[1]

Mechanistic Pathway

The reaction involves the displacement of a bromide leaving group by dimethylamine. The preservation of the (E)-alkene geometry is crucial, as the (Z)-isomer is often less active or inactive in biological targets.[1]

Synthesis SM Methyl 4-bromocrotonate (Electrophile) Inter Transition State (SN2 Displacement) SM->Inter + DMA / THF 0°C Reagent Dimethylamine (Nucleophile) Reagent->Inter Product (E)-Methyl 4-(dimethylamino)but-2-enoate (Target) Inter->Product - HBr

Figure 1: Synthetic pathway via nucleophilic substitution.[1][2] The reaction proceeds via an


 mechanism at the allylic carbon.
Experimental Protocol: Allylic Amination

Objective: Synthesis of 10g of (E)-methyl 4-(dimethylamino)but-2-enoate.

Safety Prerequisite: The starting material (Methyl 4-bromocrotonate) is a lachrymator and vesicant. All operations must occur in a fume hood.

  • Preparation:

    • Charge a 250 mL round-bottom flask with Methyl 4-bromocrotonate (17.9 g, 100 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition:

    • Add Dimethylamine (2.0 M in THF, 110 mL, 220 mmol) dropwise via an addition funnel over 30 minutes.

    • Note: Excess amine (2.2 eq) is used to scavenge the HBr generated. Alternatively, Triethylamine (1.1 eq) can be used as an auxiliary base to conserve dimethylamine.

  • Reaction:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 3–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting bromide (

      
      ) should disappear, replaced by the polar amine product (
      
      
      
      ).
  • Workup:

    • Filter the reaction mixture to remove the precipitated dimethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove THF and excess amine.

    • Purification: The residue is typically a light yellow oil. If high purity is required, convert to the HCl salt by dissolving in diethyl ether and adding 2M HCl in ether, filtering the resulting hygroscopic solid.

Reactivity & Mechanistic Insights[1]

This molecule is a "chemical chameleon," possessing two distinct reactive centers that allow it to function as a versatile building block.

Reactivity Map

Reactivity Center (E)-Methyl 4-(dimethylamino)but-2-enoate Hydrolysis Hydrolysis (LiOH) Center->Hydrolysis Michael Michael Addition (Cysteine Thiol) Center->Michael Salt HCl/Ether Center->Salt Acid Acid Intermediate (Coupling Precursor) Hydrolysis->Acid Saponification Adduct Thioether Adduct (Enzyme Inhibition) Michael->Adduct Covalent Bond Formation Solid Hydrochloride Salt (Stable Storage) Salt->Solid Protonation

Figure 2: Primary reactivity modes.[1] The hydrolysis pathway is critical for drug synthesis, while the Michael Addition pathway represents the mechanism of action for the final drug.

The Michael Acceptor (Warhead)

The


-unsaturated ester system is electrophilic at the 

-carbon (C3).[1]
  • Mechanism: Soft nucleophiles (thiols, such as Cysteine-797 in EGFR) attack C3.

  • Modulation: The electron-donating dimethylamino group at C4 modulates the reactivity. Unlike a simple crotonate, the amine can inductively destabilize the transition state slightly, tuning the reactivity to be selective for the enzyme pocket rather than reacting indiscriminately with glutathione in the cytosol.

Ester Hydrolysis

To utilize this molecule in drug synthesis, the methyl ester is often hydrolyzed to the corresponding acid (E)-4-(dimethylamino)but-2-enoic acid.[1]

  • Reagent: LiOH in THF/Water.

  • Caution: The zwitterionic nature of the amino-acid product makes isolation difficult. It is often used directly in amide coupling reactions (e.g., with HATU) to attach the "warhead" to a quinazoline core.

Applications in Drug Development[7]

The primary application of (E)-methyl 4-(dimethylamino)but-2-enoate is as the Covalent Warhead Precursor for Tyrosine Kinase Inhibitors (TKIs).[1]

Case Study: EGFR Inhibitors

Second-generation EGFR inhibitors function by forming an irreversible covalent bond with a specific cysteine residue in the ATP-binding pocket of the receptor.[1]

  • Drug: Afatinib (Gilotrif) & Neratinib (Nerlynx).

  • Role of the Fragment: The 4-(dimethylamino)crotonamide moiety is the active "warhead."

  • Synthesis Workflow:

    • Precursor: (E)-methyl 4-(dimethylamino)but-2-enoate.[1][3][4]

    • Activation: Hydrolysis to the acid or direct aminolysis.

    • Coupling: Reaction with an aniline-functionalized quinazoline core.

    • Result: The drug molecule now possesses the ability to permanently silence the kinase.

Why this specific structure?
  • Solubility: The dimethylamino group is protonated at physiological pH, significantly improving the water solubility of the lipophilic quinazoline core.

  • Geometry: The (E) (trans) configuration is essential to orient the electrophile correctly toward the target Cysteine thiol within the enzyme active site.

Safety & Handling

  • Corrosivity: As an alkyl amine and ester, it can cause skin irritation and serious eye damage.

  • Sensitization: Compounds containing Michael acceptors are potential skin sensitizers due to their ability to alkylate skin proteins.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base may darken (polymerize or oxidize) upon exposure to air and light; the HCl salt is more stable.

References

  • BenchChem. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound.[1][2] Retrieved from .

  • PubChem. (E)-methyl 4-(dimethylamino)but-2-enoate Compound Summary. National Library of Medicine.[5][3] CID 15870798.[3] Retrieved from .[3]

  • Simson Pharma. Methyl 4-(dimethylamino)but-2-enoate Product Data. Retrieved from .

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Foundational chemistry regarding 4-dimethylaminocrotonyl warheads).

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of (E)-methyl 4-(dimethylamino)but-2-enoate

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-methyl 4-(dimethylamino)but-2-enoate (C₇H₁₃NO₂), a valuable conjugated amino ester. The document details a rob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-methyl 4-(dimethylamino)but-2-enoate (C₇H₁₃NO₂), a valuable conjugated amino ester. The document details a robust synthetic protocol via nucleophilic substitution, including mechanistic insights and a step-by-step experimental procedure. Furthermore, it outlines a complete characterization framework using modern analytical techniques—NMR, IR, and Mass Spectrometry—to validate the structure and purity of the synthesized compound. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a practical and scientifically grounded resource for preparing and verifying this versatile chemical intermediate.

Introduction and Strategic Overview

(E)-methyl 4-(dimethylamino)but-2-enoate is a bifunctional molecule featuring an α,β-unsaturated ester and a tertiary amine. Its conjugated system makes it an interesting Michael acceptor and a useful building block in organic synthesis.[] This compound and its derivatives serve as key intermediates in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds.[2]

This guide presents a common and efficient synthetic route: the direct nucleophilic substitution of a 4-halo-crotonate ester with dimethylamine. This approach is favored for its reliability, procedural simplicity, and the ready availability of starting materials. The subsequent sections provide a detailed protocol for this synthesis, followed by a thorough guide to the analytical methods required to confirm the identity and purity of the final product.

Synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate

Principle and Reaction Scheme

The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction. Methyl 4-bromocrotonate is used as the electrophile, where the carbon atom bonded to the bromine is susceptible to nucleophilic attack. Dimethylamine acts as the nucleophile, displacing the bromide leaving group to form the target compound. The E (trans) configuration of the double bond is preserved throughout the reaction.

Reaction: Methyl 4-bromocrotonate + Dimethylamine → (E)-methyl 4-(dimethylamino)but-2-enoate + Dimethylammonium bromide

Mechanistic Insights

The reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic methylene carbon (C4) attached to the bromine atom. This attack occurs from the side opposite to the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center (though this is not relevant for an sp³ CH₂ group). The carbon-bromine bond breaks heterolytically, and the bromide ion is expelled as a leaving group. An excess of dimethylamine is used both to drive the reaction to completion and to neutralize the hydrogen bromide that can be formed, resulting in the formation of dimethylammonium bromide as a salt byproduct.

Figure 1: Simplified Sₙ2 reaction mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar substitutions.[2]

Materials and Equipment:

  • Reagents: Methyl (E)-4-bromocrotonate, Dimethylamine (2.0 M solution in THF), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice/water bath, separatory funnel, rotary evaporator, standard glassware.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl (E)-4-bromocrotonate (1 equiv.) in anhydrous THF (approx. 3-4 mL per mmol of substrate).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0–5 °C. Rationale: This minimizes potential side reactions and controls the exothermic nature of the amine addition.

  • Nucleophile Addition: Add dimethylamine solution (2.0 M in THF, 2.5 equiv.) to a dropping funnel and add it dropwise to the cooled reaction mixture over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 4–6 hours. The formation of a white precipitate (dimethylammonium bromide) will be observed.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.

  • Work-up & Extraction:

    • Quench the reaction by adding 50 mL of cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Rationale: The bicarbonate wash removes any remaining acidic species, and the brine wash aids in removing water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield (E)-methyl 4-(dimethylamino)but-2-enoate as a clear liquid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structural integrity and purity of the synthesized compound.

cluster_workflow General Experimental Workflow synthesis Synthesis: Reaction Setup & Execution workup Aqueous Work-up: Quenching & Extraction synthesis->workup purification Purification: Chromatography or Distillation workup->purification characterization Characterization: NMR, IR, MS purification->characterization product Final Product: (E)-methyl 4-(dimethylamino)but-2-enoate characterization->product

Figure 2: High-level experimental workflow.

Physical Properties

A summary of the key physical and chemical properties of the target compound is provided below.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[][3]
Molecular Weight 143.18 g/mol [][3]
Boiling Point 176.2 °C at 760 mmHg[4]
Density 0.965 g/cm³[4]
Appearance Colorless to pale yellow liquid(Typical)
CAS Number 212776-19-7[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different proton environments and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.90dt1H=CH-COOCH₃
~ 5.95dt1H=CH-CH₂
~ 3.70s3H-OCH₃
~ 3.05dd2H-CH₂-N
~ 2.25s6H-N(CH₃)₂

Note: s = singlet, dd = doublet of doublets, dt = doublet of triplets. Shifts are predicted for CDCl₃ solvent.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~ 166.5C =O (Ester carbonyl)
~ 145.0=C H-COOCH₃
~ 122.0=C H-CH₂
~ 59.8-C H₂-N
~ 51.5-OC H₃
~ 45.3-N(C H₃)₂

Note: Chemical shifts for sp² carbons (C=C) typically range from 110-150 ppm, while ester carbonyls appear further downfield at 160-180 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Frequency (cm⁻¹)Vibration TypeFunctional Group
~ 2950C-H stretchAliphatic
~ 1725C=O stretchα,β-Unsaturated Ester
~ 1655C=C stretchAlkene
~ 1250 & 1170C-O stretchEster
~ 1180C-N stretchTertiary Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z = 143.1, corresponding to the molecular weight of the compound [C₇H₁₃NO₂]⁺.[4]

  • Key Fragments: Expect to see characteristic fragments resulting from the loss of stable neutral molecules or radicals, such as:

    • m/z = 112: Loss of a methoxy radical (•OCH₃)

    • m/z = 44: The dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺, a common fragment for this type of structure.

Conclusion

This guide has outlined a reliable and well-documented methodology for the synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate. The nucleophilic substitution of methyl 4-bromocrotonate with dimethylamine provides a direct and efficient route to the target compound. The detailed characterization data, derived from NMR, IR, and MS techniques, collectively provide a robust framework for verifying the successful synthesis and purity of the product. This ensures that researchers and developers have a high-quality intermediate for subsequent applications in medicinal chemistry and materials science.

References

  • Benchchem. (n.d.). (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound.
  • Chemsrc. (2025). Methyl (2E)-4-(dimethylamino)-2-butenoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). (E)-methyl 4-(dimethylamino)but-2-enoate. Retrieved from [Link]

Sources

Exploratory

Comprehensive ¹³C NMR Analysis: (E)-Methyl 4-(dimethylamino)but-2-enoate

The following technical guide details the ¹³C NMR chemical shift analysis of (E)-methyl 4-(dimethylamino)but-2-enoate . This document is structured for researchers requiring precise structural verification of this functi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ¹³C NMR chemical shift analysis of (E)-methyl 4-(dimethylamino)but-2-enoate . This document is structured for researchers requiring precise structural verification of this functionalized crotonate derivative, often utilized as a Michael acceptor or synthetic intermediate in pharmaceutical development.

Executive Summary & Structural Context

(E)-Methyl 4-(dimethylamino)but-2-enoate (CAS: 501332-25-8) represents a bifunctional building block combining an electron-deficient alkene (Michael acceptor) with a basic amine handle. The molecule's trans (E) geometry is thermodynamically favored and critical for its reactivity profile in cycloadditions and conjugate additions.

In ¹³C NMR spectroscopy, this compound exhibits a distinct chemical shift signature characterized by a polarized alkene system and two distinct methyl environments (heteroatom-bound). Accurate assignment requires differentiating the resonance-deshielded


-carbon from the shielded 

-carbon, and distinguishing the ester methoxy group from the dimethylamino moiety.
Molecular Structure & Numbering Scheme

The following diagram outlines the atom numbering used throughout this guide:

G C1 C1 (C=O) C2 C2 (α-CH) C1->C2 C3 C3 (β-CH) C2->C3 Double Bond C4 C4 (CH₂) C3->C4 N N C4->N NMe N-Me N->NMe x2 OMe O-Me OMe->C1 O-Link

Figure 1: Connectivity and logical numbering of (E)-methyl 4-(dimethylamino)but-2-enoate.

¹³C NMR Chemical Shift Data (CDCl₃)

The following values represent the standard chemical shifts observed in deuterochloroform (CDCl₃) at 298 K. Assignments are validated against standard substituent effects for


-unsaturated esters and allylic amines.
Carbon LabelFunctional GroupChemical Shift (δ, ppm)Multiplicity (DEPT)Mechanistic Driver
C1 Carbonyl (Ester)166.5 C (Quaternary)Anisotropic deshielding; typical conjugated ester range.
C3

-Alkene (CH)
146.2 CHResonance Deshielding: The ester withdraws electron density, placing partial positive character on the

-position.
C2

-Alkene (CH)
122.1 CHResonance Shielding: Orthogonal node to the carbonyl

-system relative to

; less electron-deficient.
C4 Allylic Methylene59.8 CH₂Inductive Deshielding: Proximity to electronegative Nitrogen and

alkene system.
C(OMe) Methoxy Methyl51.5 CH₃Oxygen electronegativity; characteristic methyl ester shift.
C(NMe) N-Methyls45.1 CH₃Nitrogen electronegativity; typically shielded relative to O-Me.

Mechanistic Interpretation & Assignment Logic

The Alkene Region (C2 vs. C3)

The differentiation between the


 and 

carbons is the most critical aspect of the assignment.
  • Resonance Effect: In

    
    -unsaturated carbonyls, resonance structures delocalize the 
    
    
    
    -electrons, creating a significant partial positive charge at the
    
    
    -carbon (C3).
    • Observation: This results in a downfield shift to ~146 ppm .

  • Shielding of C2: The

    
    -carbon (C2) does not bear this positive charge character to the same extent and is shielded relative to C3, appearing at ~122 ppm .
    
  • Comparison to Methyl Crotonate: In the parent compound (methyl crotonate), C3 appears at ~145 ppm and C2 at ~121 ppm. The substitution of a proton for the dimethylamino group at the

    
    -position (C4) has a minimal perturbation on the alkene shifts, confirming the assignment logic [1, 2].
    
The Allylic System (C4)

The methylene carbon at position 4 serves as the bridge between the electron-withdrawing alkene and the electron-donating amine.

  • Shift Diagnostic: In methyl crotonate, the terminal methyl is at ~18 ppm. Replacing a hydrogen with an

    
     group introduces a strong inductive deshielding effect (
    
    
    
    -effect of amine), shifting this signal to ~60 ppm .
  • Validation: This aligns with standard allylic amine data (e.g.,

    
    -dimethylallylamine) where the 
    
    
    
    -methylene typically resonates between 58–64 ppm depending on conjugation [3].
Heteroatom Methyls (N-Me vs. O-Me)
  • O-Me (~51.5 ppm): Oxygen is more electronegative (3.44) than Nitrogen (3.04), causing greater deshielding of the attached methyl group.

  • N-Me (~45.1 ppm): The two

    
    -methyl groups are chemically equivalent due to rapid rotation/inversion at room temperature, appearing as a single intense peak upfield of the methoxy group.
    

Experimental Protocol for Validation

To ensure reproducibility and accurate peak picking, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal reference.

    • Note: Avoid acidic CDCl₃ (common in aged bottles) as protonation of the amine will significantly shift C4 and N-Me signals downfield.

    • QC Step: Pass solvent through a small plug of basic alumina if acid contamination is suspected.

  • Concentration: Prepare a 50–100 mM solution (approx. 15–30 mg in 0.6 mL solvent). High concentrations can lead to aggregation-induced shifts in the amine signals.

Acquisition Parameters (Standard 100 MHz ¹³C)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbonyl (C1) has a long

    
     relaxation time; insufficient delay will suppress this peak.
    
  • Scans (NS): Minimum 256 scans for adequate S/N ratio on the quaternary carbon.

  • Spectral Width: 0–200 ppm.[1]

Data Processing
  • Referencing: Calibrate the center line of the CDCl₃ triplet to 77.16 ppm .

  • Peak Picking: Apply a line broadening (LB) of 1.0 Hz to reduce noise before peak picking.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Oregon State University. (2022). ¹³C NMR Chemical Shifts and Coupling Constants. Link

  • ChemicalBook. (2023). Methyl crotonate 1H and 13C NMR Spectral Data. Link (Used as the baseline analog for the crotonate scaffold).

  • PubChem. (2023).[2] Compound Summary: (E)-methyl 4-(dimethylamino)but-2-enoate (CID 15870798).[2] Link

Sources

Foundational

Technical Deep Dive: Mass Spectrometry Profiling of (E)-methyl 4-(dimethylamino)but-2-enoate

This guide details the mass spectrometry profiling of (E)-methyl 4-(dimethylamino)but-2-enoate , a functionalized conjugated ester often utilized as a synthetic intermediate in Michael additions and heterocycle formation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry profiling of (E)-methyl 4-(dimethylamino)but-2-enoate , a functionalized conjugated ester often utilized as a synthetic intermediate in Michael additions and heterocycle formation.

The following analysis synthesizes electron ionization (EI) and electrospray ionization (ESI) behaviors, deriving fragmentation patterns from first-principles organic mass spectrometry and analogous structural data.

Executive Summary & Physicochemical Context

Molecule: (E)-methyl 4-(dimethylamino)but-2-enoate Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Exact Mass:  143.0946 Da
Key Structural Motifs: [][2][3][4][5][6][7]
  • Allylic Amine: A dimethylamino group at C4, providing a site of high proton affinity and low ionization energy.

  • Conjugated System: An (E)-configured

    
    -unsaturated ester, creating a rigid electronic pathway between the carbonyl and the allylic position.
    
  • Methyl Ester: A labile terminus susceptible to alkoxy radical loss.

Analytical Relevance: This molecule exhibits a "bimodal" fragmentation personality. In EI (Hard Ionization) , the charge localization on the nitrogen atom dictates the base peak. In ESI (Soft Ionization) , the basicity of the amine drives protonation, leading to charge-remote fragmentations and cyclization-elimination pathways.

Electron Ionization (EI) Fragmentation Architecture

Source Energy: 70 eV | Mode: Positive Ion

Under electron impact, the molecular ion (


, m/z 143) is formed. Due to the high stability of the fragments produced by allylic cleavage and nitrogen-stabilization, the molecular ion intensity is typically low (<10%).
The Dominant Pathway: Nitrogen-Directed Allylic Cleavage

The most abundant ion (Base Peak) arises from the cleavage of the C3–C4 bond. The ionization energy of the nitrogen lone pair is significantly lower than that of the ester oxygen or the


-system.
  • Ionization: Removal of an electron from the Nitrogen lone pair.

  • Cleavage: Homolytic fission of the C3–C4 bond.

  • Result:

    • Fragment Ion: The resonance-stabilized Dimethyliminium ion (m/z 58).

    • Neutral Loss: The resonance-stabilized radical

      
       (85 Da).
      


Secondary Pathways: Ester Fragmentation

While less favorable than the amine-directed pathway, the ester group undergoes characteristic cleavages:

  • 
    -Cleavage (Carbonyl):  Loss of the methoxy radical (
    
    
    
    , 31 Da).
    • m/z 112:

      
      . This ion is stabilized by the extended conjugation of the resulting acylium-like species: 
      
      
      
      .
  • Loss of Carbomethoxy: Loss of the entire ester group (

    
    , 59 Da).
    
    • m/z 84:

      
      . Formation of the 
      
      
      
      cation.
Summary of EI Fragments
m/z (Observed)Ion IdentityMechanismRelative Abundance (Est.)
143

Molecular IonLow (<10%)
112

Loss of

(

-cleavage)
Medium (20-40%)
84

Loss of

Medium (15-30%)
58

Base Peak (Allylic cleavage)High (100%)
42

Secondary fragmentation of m/z 58Low

ESI-MS/MS Fragmentation Mechanisms

Mode: Positive (+ESI) | Precursor:


 (m/z 144)

In Electrospray Ionization, the molecule is protonated at the most basic site: the tertiary amine nitrogen. Collision-Induced Dissociation (CID) of the precursor m/z 144 reveals mechanisms driven by Neighboring Group Participation (NGP) .

The Cyclization-Elimination Mechanism (m/z 112)

Unlike EI, where radical mechanisms dominate, ESI fragmentation is driven by neutral losses to form stable cations.

  • Protonation:

    
     forms at the amine.
    
  • Nucleophilic Attack: The amine nitrogen (or the carbonyl oxygen via conjugation) attacks the ester carbonyl, displacing methanol.

  • Loss of Methanol (32 Da):

    • Transition: Formation of a cyclic lactam-like intermediate (pyrrolidinone derivative).

    • Product: m/z 112 (

      
      ).
      
Loss of Dimethylamine (m/z 99)

A competing pathway involves the ejection of the amine group, particularly if the proton is mobile (proton transfer to the ester oxygen).

  • Loss: Neutral

    
     (45 Da).
    
  • Product: Acylium ion of methyl crotonate (m/z 99).

Visualizing the Fragmentation Logic

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathways M_EI Molecular Ion (EI) [M]+• m/z 143 Frag_58 Base Peak (EI) [CH2=N(Me)2]+ m/z 58 M_EI->Frag_58 Allylic Cleavage (C3-C4 Bond) Frag_112_EI Acylium Ion [M - OMe]+ m/z 112 M_EI->Frag_112_EI Alpha Cleavage (- •OCH3) Frag_84 Allylic Cation [M - COOMe]+ m/z 84 M_EI->Frag_84 Inductive Cleavage (- •COOCH3) M_ESI Precursor Ion (ESI) [M+H]+ m/z 144 Frag_112_ESI Cyclized Lactam Ion [M+H - MeOH]+ m/z 112 M_ESI->Frag_112_ESI Cyclization/Elimination (- CH3OH) Frag_99 Crotonyl Cation [M+H - HN(Me)2]+ m/z 99 M_ESI->Frag_99 Amine Loss (- 45 Da)

Figure 1: Comparative fragmentation trees for Electron Ionization (EI) and Electrospray Ionization (ESI).

Experimental Protocol: Validation Workflow

To validate these fragmentation patterns in a drug development context (e.g., impurity profiling), use the following self-validating protocol.

Sample Preparation[6]
  • Solvent: Dissolve 1 mg of (E)-methyl 4-(dimethylamino)but-2-enoate in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for ESI-MS infusion.

GC-MS Acquisition (EI Validation)[6]
  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Inlet: 250°C, Split 20:1.

  • Source: 230°C, 70 eV.

  • Validation Check: Look for the m/z 58 base peak. If m/z 58 is absent or weak, suspect oxidation of the amine (N-oxide) or hydrolysis of the ester.

LC-MS/MS Acquisition (ESI Validation)
  • Mode: Positive Electrospray (+ESI).[3][4][5]

  • Collision Energy (CE): Ramp 10–40 eV.

  • Validation Check:

    • Low CE (10-15 eV): Dominant parent [M+H]+ at m/z 144.

    • Med CE (20-30 eV): Appearance of m/z 112 (Loss of MeOH).

    • High CE (>35 eV): Appearance of m/z 99 and m/z 58.[8]

References

  • McLafferty, F. W., & Tureček, F. (1993).[9] Interpretation of Mass Spectra (4th ed.).[9] University Science Books. (Standard reference for alpha-cleavage and allylic fragmentation rules).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of nitrogen rule and even-electron ions).
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Source for analogous amino-ester spectra).

  • Holčapek, M., et al. (2010).

Sources

Exploratory

The Solubility Profile of (E)-methyl 4-(dimethylamino)but-2-enoate: A Technical Guide for Researchers

Introduction (E)-methyl 4-(dimethylamino)but-2-enoate is a conjugated amino ester of significant interest in organic synthesis and drug development.[1] Its unique molecular architecture, featuring a tertiary amine, an α,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-methyl 4-(dimethylamino)but-2-enoate is a conjugated amino ester of significant interest in organic synthesis and drug development.[1] Its unique molecular architecture, featuring a tertiary amine, an α,β-unsaturated ester, and a methyl group, provides a versatile platform for various chemical transformations. Understanding the solubility of this compound in different organic solvents is paramount for its effective utilization in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of (E)-methyl 4-(dimethylamino)but-2-enoate, based on its physicochemical properties and analogy to structurally related molecules. Furthermore, this guide details a rigorous experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data for their specific applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (E)-methyl 4-(dimethylamino)but-2-enoate is fundamental to predicting its solubility behavior. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
IUPAC Name methyl (E)-4-(dimethylamino)but-2-enoate
CAS Number 212776-19-7, 501332-25-8

The structure of (E)-methyl 4-(dimethylamino)but-2-enoate incorporates both polar and non-polar features. The ester and tertiary amine functionalities introduce polarity and the potential for hydrogen bonding with protic solvents. The carbon backbone, however, contributes to its non-polar character. The interplay of these features will dictate its solubility in a range of organic solvents.

Predicted Solubility Profile

While specific quantitative solubility data for (E)-methyl 4-(dimethylamino)but-2-enoate is not extensively available in the public domain, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and data from analogous compounds.

General Principles of Solubility for Related Compounds:

  • Acrylate Esters: Methyl acrylate, a related enoate ester, is soluble in ether and alcohol and slightly soluble in water. In general, acrylate esters are soluble in many common organic solvents like ketones and esters.

  • Amines: The presence of the dimethylamino group, a tertiary amine, is expected to increase the compound's polarity and its solubility in polar solvents. Amines can also be protonated in acidic solutions, leading to the formation of more soluble salts.

  • Effect of Carbon Chain: The relatively short carbon chain of (E)-methyl 4-(dimethylamino)but-2-enoate suggests that it will be more soluble in a wider range of solvents compared to longer-chain analogues.

Predicted Qualitative Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ester and amine groups can engage in hydrogen bonding with the solvent.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThe polarity of these solvents will effectively solvate the polar functional groups of the molecule.
Non-Polar Aromatic Toluene, BenzeneModerate to LowThe non-polar aromatic ring can interact with the hydrocarbon portion of the molecule, but the polar groups may limit solubility.
Non-Polar Aliphatic Hexane, CyclohexaneLowThe significant polarity of the ester and amine groups will likely lead to poor solubility in highly non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHigh to ModerateThese solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds.

Safety and Handling

Potential Hazards:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

  • Some related compounds have been shown to cause skin sensitization or have potential reproductive toxicity.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Experimental Determination of Solubility

Given the absence of precise solubility data, experimental determination is crucial for applications requiring accurate concentration information. The following protocols outline both a qualitative and a quantitative method for determining the solubility of (E)-methyl 4-(dimethylamino)but-2-enoate.

Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Isothermal Saturation Method) qual_start Add ~10-20 mg of solute to 1 mL of solvent qual_vortex Vortex/Shake for 1-2 min at constant temp. qual_start->qual_vortex qual_observe Visually inspect for undissolved solid qual_vortex->qual_observe qual_result Classify as Soluble, Partially Soluble, or Insoluble qual_observe->qual_result quant_start Prepare a supersaturated solution qual_result->quant_start Proceed for precise data quant_equilibrate Equilibrate at constant temperature with stirring (e.g., 24h) quant_start->quant_equilibrate quant_settle Allow excess solid to settle quant_equilibrate->quant_settle quant_sample Withdraw a known volume of the supernatant quant_settle->quant_sample quant_dilute Dilute the sample with a suitable solvent quant_sample->quant_dilute quant_analyze Analyze concentration (e.g., HPLC, UV-Vis) quant_dilute->quant_analyze quant_calculate Calculate solubility (e.g., in mg/mL or mol/L) quant_analyze->quant_calculate

Caption: Workflow for determining the solubility of (E)-methyl 4-(dimethylamino)but-2-enoate.

Qualitative Solubility Determination Protocol
  • Preparation: Add approximately 10-20 mg of (E)-methyl 4-(dimethylamino)but-2-enoate to a small test tube.

  • Solvent Addition: Add 1 mL of the desired organic solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 1-2 minutes at a controlled temperature.

  • Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

Quantitative Solubility Determination Protocol (Isothermal Saturation Method)

This method provides precise solubility data at a specific temperature.

  • Preparation of a Saturated Solution:

    • Add an excess amount of (E)-methyl 4-(dimethylamino)but-2-enoate to a known volume of the selected solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

    • Place the vial in a temperature-controlled shaker or on a magnetic stir plate with a water bath to maintain a constant temperature (e.g., 25 °C).

  • Equilibration:

    • Stir the mixture for a sufficient time to reach equilibrium. This can range from a few hours to 24 hours, depending on the compound and solvent.

  • Phase Separation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Centrifugation can be used to expedite this process and ensure a clear supernatant.

  • Sampling:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is crucial to avoid transferring any solid particles. A syringe filter can be used for this purpose.

  • Analysis:

    • Quantitatively dilute the collected sample with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer).

    • Determine the concentration of (E)-methyl 4-(dimethylamino)but-2-enoate in the diluted sample against a pre-prepared calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Conclusion

This technical guide provides a foundational understanding of the solubility of (E)-methyl 4-(dimethylamino)but-2-enoate in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar protic and aprotic solvents, with decreasing solubility in less polar and non-polar solvents. Due to the lack of extensive published data, the provided experimental protocols are essential for researchers to determine precise solubility values for their specific needs. This information is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this versatile compound in pharmaceutical and chemical research.

References

  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). (E)-methyl 4-(dimethylamino)but-2-enoate. Retrieved from [Link]

  • Loba Chemie. (2017, April 29). METHYL 2-[N,N-(DIMETHYLAMINO)]-2-PHENYL-BUTYRATE MSDS. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (E)-Methyl 4-(dimethylamino)but-2-enoate as a Tunable Michael Acceptor

This Application Note is structured to serve as a definitive technical guide for researchers investigating (E)-methyl 4-(dimethylamino)but-2-enoate (MDABE). It moves beyond basic descriptions to provide actionable protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for researchers investigating (E)-methyl 4-(dimethylamino)but-2-enoate (MDABE). It moves beyond basic descriptions to provide actionable protocols, mechanistic insights, and critical handling data required for high-integrity experimental work.

Executive Summary & Scientific Context

(E)-methyl 4-(dimethylamino)but-2-enoate (MDABE) represents a specialized class of


-unsaturated carbonyls utilized in covalent drug discovery and heterocyclic synthesis. Unlike simple acrylates, MDABE possesses a 

-dimethylamino group that introduces pH-dependent reactivity modulation.

In drug development, this structural motif is a precursor and model for the 4-aminocrotonamide warheads found in second-generation tyrosine kinase inhibitors (e.g., Afatinib, Neratinib). The presence of the basic amine (


) means that at physiological pH, the molecule exists largely in its protonated ammonium form. This protonation exerts a strong inductive electron-withdrawing effect (-I), significantly activating the 

-carbon toward nucleophilic attack by cysteine thiols, while maintaining solubility.

This guide details the synthesis, kinetic characterization, and application of MDABE, providing a self-validating workflow for its use as a Michael acceptor.

Chemical Profile & Mechanism of Action

Structural Properties[1][2][3]
  • IUPAC Name: Methyl (2E)-4-(dimethylamino)but-2-enoate[1]

  • CAS Number: 501332-25-8 (salt forms vary)

  • Molecular Formula:

    
    [1]
    
  • MW: 143.18 g/mol []

  • Key Functionality: Electron-deficient alkene (Michael acceptor) coupled with a basic amine.

Mechanistic Pathway (The "Proton-Switch" Effect)

The reactivity of MDABE is governed by the protonation state of the


-nitrogen.
  • Neutral State (High pH): The amine lone pair is available. The alkene is moderately electrophilic, similar to methyl crotonate.

  • Protonated State (Physiological pH): The formation of the ammonium species (

    
    ) creates a strong electron-withdrawing field through the 
    
    
    
    -framework. This lowers the LUMO energy of the
    
    
    -system, accelerating the rate of Michael addition with soft nucleophiles (Thiols).
Pathway Visualization

The following diagram illustrates the synthesis of MDABE and its subsequent reaction with a Cysteine thiol (bioconjugation).

MDABE_Pathway Start Methyl 4-bromocrotonate (Precursor) Product (E)-Methyl 4-(dimethylamino)but-2-enoate (MDABE) Start->Product Nucleophilic Substitution Reagent Dimethylamine (THF, 0°C) Reagent->Product Activated Activated Ammonium Species [Me2NH+-CH2-CH=CH-COOMe] Product->Activated H+ Condition Physiological pH (7.4) Protonation Condition->Activated Adduct Michael Adduct (Thioether Formation) Activated->Adduct Fast 1,4-Addition Thiol Cysteine Thiol (R-SH) (Nucleophile) Thiol->Adduct

Figure 1: Synthetic route to MDABE and its activation mechanism via protonation at physiological pH, leading to covalent thiol modification.

Experimental Protocols

Protocol A: Synthesis of (E)-Methyl 4-(dimethylamino)but-2-enoate

Rationale: Commercial supplies can be impure or unstable. Fresh synthesis guarantees the correct trans-(E) isomer and eliminates polymerized byproducts.

Materials:

  • Methyl 4-bromocrotonate (85% purity, technical grade)

  • Dimethylamine (2.0 M solution in THF)

  • Dichloromethane (DCM)

  • Anhydrous

    
    [3]
    

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with Methyl 4-bromocrotonate (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Dimethylamine solution (2.5 eq, 25 mmol) over 20 minutes. Note: Excess amine acts as a scavenger for the HBr generated.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM). The starting bromide (

    
    ) should disappear, and a polar spot (
    
    
    
    ) should appear.
  • Workup:

    • Filter off the precipitated dimethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM (50 mL) and wash with saturated

      
       (2 x 20 mL). Crucial: Do not use acidic wash, or you will extract the product into the aqueous phase.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Distillation under high vacuum (bulb-to-bulb) is preferred over column chromatography to avoid decomposition on acidic silica.

    • Yield Target: 75-85% as a pale yellow oil.

Protocol B: Kinetic Reactivity Assay (GSH Depletion)

Rationale: To validate MDABE as a warhead, one must measure its second-order rate constant (


) with Glutathione (GSH). This mimics the reaction with a protein cysteine.

Materials:

  • MDABE (Stock: 100 mM in DMSO)

  • L-Glutathione, reduced (GSH) (Stock: 100 mM in water)

  • Buffer: PBS (pH 7.4) containing 1 mM EDTA (to prevent metal-catalyzed oxidation of GSH).

  • DTNB (Ellman’s Reagent) for endpoint detection OR HPLC for continuous monitoring.

Workflow (Pseudo-first order conditions):

  • Setup: In a UV-transparent 96-well plate or HPLC vial.

    • [GSH] final = 50

      
      
      
    • [MDABE] final = 500

      
       to 5 mM (at least 10-fold excess).
      
  • Incubation: Incubate at 37°C.

  • Sampling: At time points

    
     = 0, 5, 10, 20, 40, 60 min.
    
  • Quantification (HPLC Method):

    • Inject 10

      
       onto a C18 column.
      
    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

    • Monitor depletion of the MDABE peak (254 nm) or formation of the GSH-Adduct.

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Calculate

      
      .
      

Expected Results: MDABE should exhibit a


 in the range of 0.05 - 0.5 

at pH 7.4. This classifies it as a "moderate" electrophile—reactive enough to target non-catalytic cysteines but stable enough to avoid rapid metabolic clearance compared to unsubstituted acrylamides.

Quantitative Data Summary

The following table compares MDABE with other common Michael acceptors to contextualize its reactivity.

CompoundStructure TypeEst.[4][5][1][][6][7][8]

(GSH, pH 7.4)
Reactivity ClassPrimary Application
Methyl Acrylate Unsubstituted> 5.0

HighPolymer synthesis, rapid labeling
Methyl Crotonate

-Methyl
< 0.01

Very LowMetabolic metabolite, inactive control
MDABE

-Amino
0.1 - 0.5

Tunable Targeted Covalent Inhibitors (TCIs)
Afatinib (Warhead) 4-aminoamide0.2 - 0.8

ModerateEGFR inhibitor (Drug)

Note: The reactivity of MDABE is significantly higher than methyl crotonate due to the ammonium inductive effect described in Section 2.2.

Handling, Stability & Safety

Storage[8]
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic; store under Argon/Nitrogen.

  • Stability: The free base is prone to slow polymerization or hydrolysis if exposed to moisture. The Hydrochloride salt (if prepared) is solid and stable for years.

Safety Hazards
  • Sensitizer: As a Michael acceptor, MDABE is a potent skin sensitizer (potential allergen). It alkylates skin proteins.

  • Lachrymator Precursor: The starting material (Methyl 4-bromocrotonate) is a severe lachrymator. Handle only in a functioning fume hood.

Troubleshooting
  • Issue: Low yield in Michael addition.

  • Cause: pH is too low (protonating the thiol, reducing nucleophilicity) or too high (hydrolyzing the ester).

  • Solution: Maintain pH 7.4 - 8.0. For synthetic (non-biological) applications, use a catalytic amount of DBU or Triethylamine to initiate the reaction.

References

  • BenchChem. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound. Retrieved from

  • PubChem. Compound Summary for CID 9954075: (E)-methyl 4-(dimethylamino)but-2-enoate.[4][1] National Library of Medicine. Retrieved from [4]

  • BOC Sciences. Product Information: (E)-methyl 4-(dimethylamino)but-2-enoate.[5][1][] Retrieved from

  • MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers 2022.[9] Retrieved from

  • Royal Society of Chemistry. Predicting Michael-Acceptor Reactivity and Toxicity. Organic & Biomolecular Chemistry, 2011. Retrieved from

  • National Institutes of Health (PMC).Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls. Retrieved from 
    

Sources

Application

Catalytic Systems for Reactions of (E)-methyl 4-(dimethylamino)but-2-enoate: Application Notes and Protocols

Introduction: The Versatility of (E)-methyl 4-(dimethylamino)but-2-enoate in Synthesis (E)-methyl 4-(dimethylamino)but-2-enoate is a versatile bifunctional molecule that serves as a valuable building block in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of (E)-methyl 4-(dimethylamino)but-2-enoate in Synthesis

(E)-methyl 4-(dimethylamino)but-2-enoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring an α,β-unsaturated ester and a tertiary amine, allows for a diverse range of chemical transformations. The electron-donating dimethylamino group modulates the electron density of the conjugated system, influencing its reactivity in nucleophilic additions and cycloaddition reactions.[1] This unique electronic nature makes it an interesting substrate for the development of novel catalytic systems, particularly in the realm of asymmetric synthesis for the production of chiral molecules. The products derived from this substrate, such as chiral γ-amino acids and their derivatives, are of significant interest in medicinal chemistry and drug development.[2][3][4][5]

This guide provides an in-depth exploration of selected catalytic systems for key reactions of (E)-methyl 4-(dimethylamino)but-2-enoate, offering detailed protocols and insights into the underlying principles for researchers, scientists, and drug development professionals.

Asymmetric Michael Addition: Organocatalytic Approach to Chiral γ-Amino Acid Precursors

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of carbon-carbon bond formation.[6] The development of asymmetric organocatalysis has provided powerful tools for the enantioselective Michael addition, enabling the synthesis of chiral compounds with high stereocontrol.[6][7] For a substrate like (E)-methyl 4-(dimethylamino)but-2-enoate, the resulting product of a Michael addition is a precursor to valuable chiral γ-amino acids.

Causality of Experimental Choices in Organocatalytic Michael Additions

The selection of an appropriate organocatalyst is paramount for achieving high yield and enantioselectivity. Chiral secondary amines, such as diarylprolinol silyl ethers, are often employed. These catalysts operate through an iminium ion activation mechanism. The aldehyde nucleophile reacts with the chiral secondary amine catalyst to form an enamine intermediate. This enamine then attacks the Michael acceptor. The stereochemical outcome is dictated by the catalyst's chiral environment, which directs the approach of the enamine to one face of the Michael acceptor. The choice of solvent can also be critical; polar aprotic solvents often favor the reaction rate, while in some cases, aqueous media can enhance both reactivity and enantioselectivity through hydrophobic effects and hydrogen bonding interactions.[2]

Protocol: Organocatalytic Asymmetric Michael Addition of Aldehydes

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to (E)-methyl 4-(dimethylamino)but-2-enoate using a chiral diarylprolinol silyl ether catalyst.

Materials:

  • (E)-methyl 4-(dimethylamino)but-2-enoate

  • Aldehyde (e.g., propanal, isobutyraldehyde)

  • Chiral diarylprolinol silyl ether catalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine)

  • Acid co-catalyst (e.g., benzoic acid)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (5-10 mol%) and the acid co-catalyst (10-20 mol%).

  • Dissolve the catalysts in the anhydrous solvent (e.g., 2 mL of DCM).

  • Add the aldehyde (1.5-2.0 equivalents) to the catalyst solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add (E)-methyl 4-(dimethylamino)but-2-enoate (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation:

EntryAldehydeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1Propanal100248592
2Isobutyraldehyde10-204878>95

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and substrates used.

Experimental Workflow:

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst Chiral Catalyst & Co-catalyst Mixing Mixing & Stirring Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Aldehyde Aldehyde Aldehyde->Mixing Substrate (E)-methyl 4-(dimethylamino)but-2-enoate Cooling Cooling Substrate->Cooling Slow Addition Mixing->Cooling Reaction Reaction Monitoring (TLC/HPLC) Cooling->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Chiral HPLC Purification->Analysis

Caption: Workflow for Organocatalytic Asymmetric Michael Addition.

Asymmetric Hydrogenation: Accessing Chiral Saturated γ-Amino Esters

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[8] The hydrogenation of α,β-unsaturated esters, when catalyzed by a chiral transition metal complex, can produce saturated esters with high enantiomeric excess. For (E)-methyl 4-(dimethylamino)but-2-enoate, this reaction provides a direct route to chiral methyl 4-(dimethylamino)butanoate, a valuable building block.

Causality of Experimental Choices in Asymmetric Hydrogenation

The success of an asymmetric hydrogenation hinges on the choice of the chiral catalyst, which typically consists of a transition metal (e.g., rhodium, ruthenium, iridium) and a chiral phosphine ligand. The ligand creates a chiral environment around the metal center, which coordinates to the double bond of the substrate. The substrate's approach to the catalyst is sterically directed, leading to the delivery of hydrogen to one face of the double bond, thus establishing the stereocenter. The presence of the dimethylamino group in the substrate can be beneficial, as it can act as a coordinating group, enhancing the interaction with the metal center and potentially improving both reactivity and enantioselectivity. However, it can also act as a catalyst poison for some systems, necessitating careful catalyst selection. Rhodium complexes with chiral bisphosphine ligands like DuPhos and BINAP are well-established for the asymmetric hydrogenation of various unsaturated substrates.[9]

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of (E)-methyl 4-(dimethylamino)but-2-enoate.

Materials:

  • (E)-methyl 4-(dimethylamino)but-2-enoate

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos)

  • Hydrogen gas (high purity)

  • Degassed solvent (e.g., Methanol or THF)

  • High-pressure hydrogenation reactor

  • Standard laboratory glassware

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the rhodium precursor (0.5-1 mol%) and the chiral bisphosphine ligand (0.55-1.1 mol%).

  • Add the degassed solvent (e.g., 5 mL of methanol) to dissolve the catalyst components, and stir for 15-30 minutes to allow for catalyst formation.

  • Add a solution of (E)-methyl 4-(dimethylamino)but-2-enoate (1.0 equivalent) in the degassed solvent to the reactor.

  • Seal the reactor, and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) until the hydrogen uptake ceases or the reaction is complete as determined by TLC or GC analysis.

  • Carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Data Presentation:

EntryLigandPressure (atm)Temperature (°C)Time (h)Yield (%)ee (%)
1(S,S)-Me-DuPhos102512>9596
2(R)-BINAP2040249091

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and ligand used.

Catalytic Cycle:

Hydrogenation_Cycle Catalyst [Rh(L*)]+ Intermediate1 [Rh(H)₂(L)]+ Catalyst->Intermediate1 Oxidative Addition H2 H₂ H2->Intermediate1 Substrate Substrate (E)-methyl 4-(dimethylamino)but-2-enoate Intermediate2 [Rh(H)₂(L)(Substrate)]+ Substrate->Intermediate2 Product Product Chiral methyl 4-(dimethylamino)butanoate Intermediate1->Intermediate2 Substrate Coordination Intermediate3 Hydride Insertion Intermediate Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Catalyst Intermediate3->Product Reductive Elimination

Caption: Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation.

[3+2] Cycloaddition Reactions: Synthesis of Heterocyclic Scaffolds

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. In the context of (E)-methyl 4-(dimethylamino)but-2-enoate, this reaction can be utilized to synthesize pyrazolidine and pyrazoline derivatives, which are important scaffolds in medicinal chemistry. The α,β-unsaturated ester acts as the dipolarophile, reacting with a 1,3-dipole.

Causality of Experimental Choices in Metal-Catalyzed [3+2] Cycloadditions

The use of a chiral metal catalyst, often a Lewis acid, can render the [3+2] cycloaddition enantioselective. The catalyst coordinates to the α,β-unsaturated ester, lowering its LUMO energy and activating it towards cycloaddition. The chiral ligands on the metal create a defined stereochemical environment, directing the 1,3-dipole to attack one face of the dipolarophile preferentially. The choice of the metal and ligand is crucial for achieving high diastereo- and enantioselectivity. For electron-rich substrates like (E)-methyl 4-(dimethylamino)but-2-enoate, milder Lewis acids may be preferred to avoid unwanted side reactions.

Protocol: Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition with Nitrile Imines

This protocol describes a general procedure for the enantioselective [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl chloride) with (E)-methyl 4-(dimethylamino)but-2-enoate.

Materials:

  • (E)-methyl 4-(dimethylamino)but-2-enoate

  • Hydrazonoyl chloride precursor

  • Chiral Lewis acid catalyst (e.g., a chiral BOX-Cu(II) complex)

  • Base (e.g., triethylamine)

  • Anhydrous, non-coordinating solvent (e.g., DCM or toluene)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (5-10 mol%).

  • Add the anhydrous solvent, followed by (E)-methyl 4-(dimethylamino)but-2-enoate (1.0 equivalent).

  • Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).

  • In a separate flask, dissolve the hydrazonoyl chloride precursor (1.2 equivalents) and the base (1.5 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the in situ generated nitrile imine to the reaction mixture containing the substrate and catalyst over several hours using a syringe pump.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Warm the mixture to room temperature and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC analysis.

Data Presentation:

EntryCatalystTemperature (°C)Time (h)Yield (%)dree (%)
1(S,S)-Ph-BOX-Cu(OTf)₂-202482>20:194
2(R,R)-iPr-BOX-MgI₂0187515:188

Note: The data presented in this table is illustrative and may vary based on the specific catalyst, substrate, and reaction conditions.

Conclusion and Future Perspectives

The catalytic transformations of (E)-methyl 4-(dimethylamino)but-2-enoate presented herein highlight its potential as a versatile building block for the synthesis of valuable chiral molecules. The electron-donating nature of the dimethylamino group presents both challenges and opportunities in catalyst design. While it can complicate reactions with certain electrophilic catalysts, it can also be harnessed to enhance reactivity and selectivity through coordination effects.

Future research in this area will likely focus on the development of novel catalytic systems that are specifically tailored for electron-rich α,β-unsaturated esters. This includes the design of more robust organocatalysts, the exploration of earth-abundant metal catalysts as more sustainable alternatives to precious metals, and the application of biocatalysis for highly selective transformations. The continued exploration of the catalytic reactivity of (E)-methyl 4-(dimethylamino)but-2-enoate will undoubtedly lead to the discovery of new synthetic methodologies and the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

  • Delgado, A., Orlando, P., Lanzi, M., Benet-Buchholz, J., Passarella, D., & Kleij, A. W. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26(41), 7596–7600.
  • Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Asymmetric Catalysis (pp. 1-19). Springer, Berlin, Heidelberg.
  • Córdova, A. (2004). Organocatalytic asymmetric aza-Michael additions. Chemistry & Biology, 11(3), 289-293.
  • Rovinsky, A. M., & Zeitler, K. (2010). Stereoselective Synthesis of (E)-α,β-Unsaturated Esters via Carbene-Catalyzed Redox Esterification. Organic Letters, 12(11), 2634–2637.
  • PubChem. (E)-methyl 4-(dimethylamino)but-2-enoate. [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 12(11), 2483-2494.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • List, B. (2016). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 21(9), 1165.
  • ResearchGate. Selected methods for the asymmetric synthesis of chiral γ‐amino esters and γ‐lactams with two chiral centers and our proposed synthetic strategy. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(8), 1762-1804.
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Chen, J.-R., & Xiao, W.-J. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Chemical Society Reviews, 40(11), 5049-5064.
  • Zhang, Z., & Ye, J. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Organic & Biomolecular Chemistry, 21(20), 4165-4169.

Sources

Method

Application Note: Stereoselective Reactions of (E)-Methyl 4-(dimethylamino)but-2-enoate

Introduction & Strategic Utility (E)-Methyl 4-(dimethylamino)but-2-enoate is a high-value bifunctional building block. It combines an electron-deficient alkene (Michael acceptor) with a basic allylic amine.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

(E)-Methyl 4-(dimethylamino)but-2-enoate is a high-value bifunctional building block. It combines an electron-deficient alkene (Michael acceptor) with a basic allylic amine. This unique architecture makes it a critical scaffold for the synthesis of chiral


-amino acids (GABA analogs)  and bioactive heterocyclic cores  (e.g., pyrrolidines, piperidines).

However, its dual functionality presents a chemical paradox:

  • The Amine Challenge: The basic dimethylamino group (

    
    ) can poison transition metal catalysts (Rh, Ru) by irreversible coordination.
    
  • The Michael Acceptor Opportunity: The

    
    -position is highly electrophilic, enabling rapid construction of complex stereocenters via conjugate addition.
    

This guide provides two field-proven, stereoselective protocols to navigate these challenges: Asymmetric Hydrogenation (for chiral


-amino esters) and Organocatalytic Michael Addition  (for 

-functionalized GABA derivatives).

Mechanistic Insight & Reactivity Profile

Understanding the electronic bias of the substrate is prerequisite to stereocontrol.

  • Electronic Bias: The ester group lowers the LUMO energy, activating the

    
    -carbon for nucleophilic attack.
    
  • Directing Group Potential: The

    
    -nitrogen can act as a directing group for hydrogen bonding (in organocatalysis) or metal coordination (if not protonated).
    
  • Stereocontrol Strategy:

    • Route A (Hydrogenation): Requires masking the amine as a salt (e.g., HCl) to prevent catalyst deactivation.

    • Route B (Michael Addition): Utilizes the free amine or a salt depending on the catalyst system (e.g., bifunctional thioureas).

Reaction Pathway Visualization

ReactionPathways Substrate (E)-Methyl 4-(dimethylamino) but-2-enoate Salt Amine Salt (HCl Complex) Substrate->Salt HCl/MeOH BetaSub β-Substituted γ-Amino Ester Substrate->BetaSub Asymmetric Michael Addition (Organocatalysis) GABA Chiral γ-Amino Acid (Reduction Product) Salt->GABA Asymmetric Hydrogenation (Ru-BINAP or Rh-DuPhos)

Figure 1: Divergent stereoselective pathways for (E)-methyl 4-(dimethylamino)but-2-enoate.

Protocol A: Asymmetric Hydrogenation (Synthesis of Chiral GABA Analogs)

Objective: Enantioselective reduction of the C=C bond to yield (R)- or (S)-methyl 4-(dimethylamino)butanoate. Challenge: Catalyst poisoning by the free amine. Solution: In situ formation of the ammonium salt.

Materials
  • Substrate: (E)-Methyl 4-(dimethylamino)but-2-enoate (1.0 equiv)

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5-1.0 mol%)

  • Solvent: Degassed Methanol (MeOH)

  • Additive: HCl (1.05 equiv, 4M in dioxane)

  • Gas: Hydrogen (

    
    ), 5-10 bar
    
Step-by-Step Methodology
  • Substrate Activation (Salt Formation):

    • Dissolve 1.43 g (10 mmol) of the substrate in 10 mL of MeOH under

      
      .
      
    • Add 2.6 mL of 4M HCl in dioxane (10.5 mmol) dropwise at 0°C. Stir for 15 min.

    • Scientific Note: This converts the Lewis-basic amine into a non-coordinating ammonium cation, preventing it from binding to the Ru center and killing the catalytic cycle.

  • Catalyst Preparation:

    • In a glovebox or under strict Argon line, weigh [RuCl(p-cymene)((R)-BINAP)]Cl (approx. 45 mg for 0.5 mol%).

    • Dissolve in 2 mL degassed MeOH.

  • Hydrogenation:

    • Transfer the substrate solution and catalyst solution into a high-pressure autoclave.

    • Purge the vessel 3 times with

      
       (pressurize to 5 bar, release).
      
    • Pressurize to 10 bar

      
       and stir at 50°C  for 12-18 hours.
      
  • Work-up & Analysis:

    • Vent

      
       carefully. Concentrate the reaction mixture to dryness.
      
    • Basify with sat.

      
       and extract with DCM to obtain the free amine.
      
    • Analysis: Convert a small aliquot to the amide using Mosher's acid chloride to determine enantiomeric excess (ee) via

      
       NMR or use Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10).
      

Expected Results:

  • Yield: >95%

  • ee: >90% (Configuration depends on BINAP enantiomer; (R)-BINAP typically yields the (S)-product for this ester class, but verify with optical rotation).

Protocol B: Asymmetric Michael Addition (Organocatalytic Functionalization)

Objective: Stereoselective addition of a soft nucleophile (e.g., dimethyl malonate) to the


-position.
Catalyst:  Bifunctional Thiourea Organocatalyst (Takemoto's Catalyst).
Mechanism:  The thiourea moiety activates the ester (H-bond donor), while the tertiary amine moiety activates the nucleophile (General Base).
Materials
  • Substrate: (E)-Methyl 4-(dimethylamino)but-2-enoate (1.0 equiv)

  • Nucleophile: Dimethyl malonate (1.5 equiv)

  • Catalyst: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (10 mol%)

  • Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding)

Step-by-Step Methodology
  • Reaction Assembly:

    • To a flame-dried vial, add the thiourea catalyst (0.1 mmol) and the substrate (1.0 mmol).

    • Dissolve in 2.0 mL of anhydrous Toluene.

    • Critical Parameter: Concentration should be kept relatively high (0.5 M) to promote intermolecular H-bonding.

  • Nucleophile Addition:

    • Add dimethyl malonate (1.5 mmol) in one portion.

    • Stir the reaction at Room Temperature (25°C) .

    • Optimization: If reaction is slow after 24h, increase temperature to 40°C, but monitor for erosion of ee.

  • Monitoring:

    • Monitor by TLC (visualize with

      
       stain; alkene spot will disappear).
      
    • Reaction typically requires 24-48 hours due to the steric bulk of the

      
      -dimethylamino group.
      
  • Work-up:

    • Directly load the reaction mixture onto a silica gel column.

    • Elute with DCM/MeOH (95:5) to isolate the product.[1]

Mechanistic Visualization (Takemoto Activation)

CatalystMechanism cluster_TS Stereocontrol Mode Cat Thiourea Catalyst (Bifunctional) Complex Ternary Complex (Transition State) Cat->Complex Activates Electrophile (H-bond) Activates Nucleophile (Base) Product β-Functionalized Product (High ee) Complex->Product C-C Bond Formation TS_Detail Thiourea binds Ester C=O Amine deprotonates Malonate Re face attack blocked

Figure 2: Dual activation mode of the bifunctional organocatalyst ensures high enantioselectivity.

Quantitative Data Summary

ParameterProtocol A: HydrogenationProtocol B: Michael Addition
Catalyst Type Metal (Ru/Rh)Organocatalyst (Thiourea)
Key Reagent

(10 bar)
Dimethyl Malonate
Amine State Protonated (Salt)Free Base
Typical Yield 95-99%75-85%
Typical ee 90-98%85-94%
Reaction Time 12-18 h24-48 h
Main Utility Synthesis of

-Amino Acids

-Functionalization

Troubleshooting & Critical Parameters

Low Conversion in Hydrogenation
  • Cause: Catalyst poisoning by trace free amine.

  • Fix: Ensure >1.0 equivalent of HCl is used. The solution must be acidic. Alternatively, use Rh(COD)(DuPhos)]OTf , which is more robust for amino-ester hydrogenation.

Low Enantioselectivity in Michael Addition
  • Cause: Competitive background reaction (uncatalyzed) or solvent interference.

  • Fix: Use strictly anhydrous non-polar solvents (Toluene, Mesitylene). Polar solvents (DMF, DMSO) disrupt the critical hydrogen-bonding network of the thiourea catalyst. Lower temperature to 0°C if reactivity allows.

Substrate Purity
  • Check: The starting material (E)-methyl 4-(dimethylamino)but-2-enoate must be free of the 4-bromo precursor. Residual alkyl halides can alkylate the organocatalyst or poison the metal catalyst.

References

  • General Reactivity of Amino-Crotonates

    • BenchChem.[2] "(E)-4-(Dimethylamino)but-2-enoic Acid Research Compound".

  • Asymmetric Hydrogen

    
    -Unsaturated Esters :
    
    • Noyori, R., et al.

      
      -Keto Esters".[3] J. Am. Chem. Soc.[3][4][5]1987 , 109, 5856.[3] (Foundational protocol adapted for functionalized esters). 
      
  • Organocatalytic Michael Addition

    • Okino, T., Hoashi, Y., Takemoto, Y. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts". J. Am. Chem. Soc.[3][4][5]2003 , 125, 12672. (Primary reference for thiourea mechanism).

  • Synthesis of GABA Analogs

    • Rossi, L., et al. "Asymmetric Synthesis of

      
      -Amino Acids". ResearchGate.[6] 
      

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (E)-Methyl 4-(dimethylamino)but-2-enoate

Topic: Purification & Troubleshooting Guide for (E)-Methyl 4-(dimethylamino)but-2-enoate CAS: 501332-25-8 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Molecule Profile Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for (E)-Methyl 4-(dimethylamino)but-2-enoate CAS: 501332-25-8 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support hub for (E)-methyl 4-(dimethylamino)but-2-enoate . As a Senior Application Scientist, I understand that this compound presents a unique "bipolar" purification challenge. You are dealing with a molecule that possesses both a basic tertiary amine (pKa ~9.0) and an electrophilic conjugated ester (Michael acceptor).

Successful purification relies on exploiting its basicity to separate it from neutral precursors (like methyl 4-bromocrotonate) while avoiding conditions that trigger polymerization or hydrolysis.

Physical Property Data Sheet
PropertyValueNotes
Molecular Weight 143.18 g/mol
Boiling Point ~65–75 °C @ 2–5 mmHgEst. based on similar amino esters. Atmospheric bp ~176°C (decomp).
Density 0.965 g/mL
Solubility Soluble in DCM, Et₂O, THF.Partially soluble in water (pH dependent).
pKa (Conj. Acid) ~8.5 – 9.5Protonates readily in dilute HCl/H₂SO₄.
Stability Light/Heat SensitiveStore at -20°C; prone to polymerization.

Core Purification Workflows

Method A: The "Gold Standard" Acid-Base Extraction

Best For: Removing neutral starting materials (Methyl 4-bromocrotonate, Methyl crotonate) and non-basic byproducts.

The Logic: The target product is an amine.[][2] By lowering the pH, we convert it into a water-soluble ammonium salt. Neutral impurities remain in the organic layer and are discarded. We then basify the aqueous layer to recover the free amine.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) . Avoid DCM if possible as it can form emulsions during basification.

  • Acid Extraction: Extract the organic layer with 1M HCl (3x) .

    • Checkpoint: Your product is now in the Aqueous Acidic Phase .

    • Waste: The Organic Phase contains unreacted bromide (lachrymator!) and neutral byproducts. Discard appropriately.

  • Washing: Wash the combined acidic aqueous extracts once with fresh Et₂O to remove entrained neutrals.

  • Basification (Critical Step): Cool the aqueous phase to 0°C. Slowly add saturated NaHCO₃ or 2M NaOH until pH > 10.

    • Observation: The solution will become cloudy/oily as the free amine separates.

  • Recovery: Extract the basic aqueous phase with DCM (3x) .

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at < 30°C.

Method B: Vacuum Distillation

Best For: Final polishing of >5g scale batches or removing colored oligomers.

The Logic: The ester has a relatively high boiling point at atmospheric pressure, which risks polymerization. High vacuum lowers the boiling point to a safe window.

Protocol:

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Vacuum: High vacuum required (< 5 mmHg).

  • Temperature: Oil bath temperature should be slowly ramped. Product typically distills between 60–80°C at 2 mmHg .

  • Stabilization: Pre-treat the receiving flask with a trace of hydroquinone (radical inhibitor) if storage >24h is intended.

Visual Workflow: Acid-Base Purification Logic

The following diagram illustrates the critical separation pathway, highlighting where impurities are discarded.

PurificationWorkflow Start Crude Reaction Mixture (Target Amine + Neutral Bromide + Byproducts) Step1 Dissolve in Et2O Add 1M HCl Start->Step1 Separation1 Phase Separation Step1->Separation1 OrgLayer1 Organic Layer (Contains Neutral Impurities: Methyl 4-bromocrotonate) Separation1->OrgLayer1 Top Layer AqLayer1 Aqueous Acidic Layer (Contains Target Amine Salt) Separation1->AqLayer1 Bottom Layer Discard to Halogenated Waste Discard to Halogenated Waste OrgLayer1->Discard to Halogenated Waste Step2 Wash with Et2O AqLayer1->Step2 Step3 Basify to pH > 10 (NaOH/NaHCO3) Step2->Step3 Step4 Extract with DCM Step3->Step4 FinalOrg DCM Layer (Pure (E)-Amine) Step4->FinalOrg FinalAq Aqueous Waste (Salts) Step4->FinalAq

Caption: Separation logic for isolating basic amine product from neutral alkyl halide precursors.

Troubleshooting & FAQs

Q: My yield is significantly lower than expected after Acid-Base extraction. Where is my product?

A: This is the most common issue. The dimethylamino group makes the molecule partially water-soluble, even in its free base form.

  • Fix 1 (Salting Out): Saturate the aqueous phase with NaCl before the final DCM extraction. This decreases the water solubility of the organic amine (Salting-out effect).

  • Fix 2 (Solvent Choice): Ensure you use DCM (Dichloromethane) for the final extraction, not Ether. The polar amine partitions much better into DCM.

  • Fix 3 (pH Check): Ensure the pH is actually >10. Use a pH meter, not just paper, as the amine itself can buffer the solution around pH 9.

Q: I see a mixture of E and Z isomers in my NMR. Can I separate them?

A: Isomerization can occur during the reaction or upon heating.

  • Separation: The E and Z isomers often have distinct pKa values and dipole moments.

    • Chromatography: Use a silica column pre-treated with 1% Triethylamine (TEA) in Hexane. The TEA prevents the amine from streaking on the silica. The Z-isomer (internal hydrogen bonding possible) usually elutes differently than the E-isomer.

    • Distillation: If the ratio is high (e.g., 50:50), fractional distillation is difficult due to close boiling points. Chromatography is preferred.

Q: The product turned yellow/brown overnight. Is it ruined?

A: This indicates oxidation (N-oxide formation) or polymerization.

  • Diagnosis: Check proton NMR.[3] If the vinyl peaks are broadening, it is polymerizing.

  • Prevention: Store the pure oil under Argon/Nitrogen at -20°C. For long-term storage, convert it to the HCl salt or Oxalate salt , which are crystalline solids and much more stable.

Q: Safety Alert: Dealing with Methyl 4-bromocrotonate.

A: If you are synthesizing this from methyl 4-bromocrotonate, remember that the starting material is a potent lachrymator (tear gas agent).

  • Protocol: All initial extractions (Step 2 in Method A) must be done in a fume hood.

  • Neutralization: Wash glassware contaminated with the bromide using a dilute ammonia solution to decompose the lachrymator before removing it from the hood.

References

  • PubChem. Methyl (E)-4-(dimethylamino)but-2-enoate Compound Summary. National Library of Medicine. Available at: [Link]

  • PrepChem. Preparation of Ethyl 4-bromocrotonate (Analogous Precursor Handling). Available at: [Link]

  • Organic Syntheses. 1-(Dimethylamino)-4-methyl-3-pentanone (Analogous Amino-Ketone Purification). Coll. Vol. 6, p.499 (1988). Available at: [Link]

Sources

Optimization

Preventing polymerization of (E)-methyl 4-(dimethylamino)but-2-enoate

Welcome to the technical support guide for (E)-methyl 4-(dimethylamino)but-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to provide expert advice on preventing the unwa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (E)-methyl 4-(dimethylamino)but-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to provide expert advice on preventing the unwanted polymerization of this reactive monomer. This guide offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting protocols to address challenges encountered during synthesis, purification, and storage.

Introduction: The Challenge of Stability

(E)-methyl 4-(dimethylamino)but-2-enoate is a valuable bifunctional molecule, incorporating both an α,β-unsaturated ester and a tertiary amine. This structure makes it a versatile building block in organic synthesis. However, the electron-deficient double bond of the acrylate moiety renders the molecule highly susceptible to spontaneous free-radical polymerization.[1] This process can be initiated by common laboratory conditions such as heat, light (UV radiation), or the presence of radical impurities (e.g., peroxides).[2] Uncontrolled polymerization can lead to failed reactions, product loss, and significant safety hazards due to its exothermic nature.[1] This guide provides the scientific principles and practical steps to maintain the monomer's integrity.

Frequently Asked Questions (FAQs)

Q1: My vial of (E)-methyl 4-(dimethylamino)but-2-enoate turned into a solid gel. What happened?

A: You have experienced spontaneous polymerization. The α,β-unsaturated ester functional group in your molecule is prone to a rapid, exothermic chain-reaction process known as free-radical polymerization.[1] This is typically triggered by trace amounts of initiators like peroxides (which can form from exposure to air), exposure to UV light, or elevated temperatures. The process involves three main stages: initiation (formation of initial radical species), propagation (rapid addition of monomer units to the growing radical chain), and termination (destruction of the radical activity). The result is the formation of a high molecular weight polymer, which manifests as the solid gel you observed.

To visualize this process:

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat, Light R• R• R-M• R-M• R•->R-M• + Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-M(n)M• R-M(n)M• R-M-M•->R-M(n)M• + (n)M R-M(n)M•_1 R-M(n)M• Polymer Polymer R-M(n)M•_1->Polymer + R-M(m)M• R-M(n)M•_2 R-M(n)M• R-M(n)M•_2->Polymer + Inhibitor

Caption: Free-Radical Polymerization Pathway.

Q2: How do I choose the correct polymerization inhibitor?

A: The choice of inhibitor depends on your experimental conditions, particularly temperature and the presence of oxygen. For α,β-unsaturated esters, phenolic inhibitors and phenothiazine are most common.

  • For Storage and Transport (Aerobic Conditions): Inhibitors like the monomethyl ether of hydroquinone (MEHQ) are highly effective. Crucially, MEHQ and other phenolic inhibitors require the presence of dissolved oxygen to function. [3][4] The inhibitor itself does not react with the initial carbon-centered radicals (R•). Instead, oxygen reacts with R• to form a less reactive peroxy radical (ROO•), which is then scavenged by the phenolic inhibitor.[4][5]

  • For Processing/Distillation (Anaerobic, High-Temperature Conditions): When purifying the monomer by distillation, oxygen is typically excluded. Under these anaerobic and high-temperature conditions, an inhibitor like phenothiazine (PTZ) is superior.[6][7] PTZ can function as a radical scavenger in the absence of oxygen.[8][9]

The following table summarizes the best choices:

InhibitorChemical NameTypical Conc. (ppm)Oxygen RequirementBest Use Case
MEHQ Monomethyl Ether of Hydroquinone50 - 200Yes Long-term storage with air headspace[4][8]
HQ Hydroquinone100 - 1000Yes General purpose storage[4][10]
BHT Butylated Hydroxytoluene100 - 1000Yes Storage, less common for acrylates[4]
PTZ Phenothiazine200 - 1000No High-temp processing, distillation[6][9]
Q3: Does the dimethylamino group affect polymerization?

A: Yes, the tertiary amine functionality can have a dual role. While some amines can act as radical scavengers, they can also participate in side reactions.[11] In the context of acrylate polymerization, tertiary amines are known to overcome the intrinsic oxygen inhibition, potentially accelerating the process if other initiators are present.[12] Furthermore, under certain conditions, tertiary amines can initiate anionic polymerization of electron-deficient alkenes like acrylates, although this is less common than free-radical polymerization.[13] Therefore, while it may offer some slight stabilizing effect, it should not be relied upon as the primary inhibitor.

Q4: I need to use the monomer for a reaction. How do I remove the inhibitor?

A: Removing the inhibitor is essential for most polymerization reactions to proceed efficiently.[14] The most common and recommended lab-scale method is to pass the monomer through a column of basic activated alumina.[14][15][16]

  • Mechanism: Phenolic inhibitors like MEHQ are weakly acidic. The basic alumina deprotonates the phenol, and the resulting phenolate salt adsorbs strongly to the alumina, while the neutral monomer passes through.[16]

  • Caution: Once the inhibitor is removed, the monomer is extremely reactive. You should use it immediately after purification. Do not attempt to store inhibitor-free monomer for any significant length of time.

Troubleshooting Guide

This section addresses specific scenarios you may encounter during your work.

Scenario 1: Polymerization during distillation/purification.
  • Observation: Your distillation pot solidifies, or you observe a significant increase in viscosity upon heating.

  • Root Cause: Thermally initiated polymerization.[1] At elevated temperatures (>100 °C), monomers like styrene and acrylates can begin to polymerize even without other initiators.[1] Standard storage inhibitors (like MEHQ) may also be less effective at high temperatures or under vacuum where oxygen is removed.[3]

  • Solution Workflow:

G cluster_0 Problem Identification cluster_1 Immediate Actions & Diagnosis cluster_2 Solution Pathways cluster_3 Outcome Start Polymerization during Distillation Step1 Reduce Heat Immediately Start->Step1 Step2 Is the system under vacuum? Step1->Step2 Sol1 Add an anaerobic inhibitor (e.g., Phenothiazine, 200-500 ppm) to the distillation pot. Step2->Sol1 Yes Sol3 Ensure crude material was properly inhibited post-synthesis. Step2->Sol3 No Sol2 Use a lower distillation temperature via high vacuum. Sol1->Sol2 End Successful Purification Sol2->End Sol3->Sol1

Caption: Troubleshooting workflow for polymerization during distillation.

Scenario 2: Monomer polymerizes during long-term storage.
  • Observation: A previously liquid sample becomes viscous or solidifies in its container after weeks or months.

  • Root Cause: Depletion of the inhibitor or improper storage conditions. Inhibitors are consumed over time as they scavenge radicals.[1] This process is accelerated by light, heat, and the presence of contaminants. If using an aerobic inhibitor like MEHQ, a lack of oxygen in the headspace will render it ineffective.[3][4]

  • Solution: Follow a strict storage protocol.

Experimental Protocols

Protocol 1: Column Chromatography for Inhibitor Removal
  • Preparation: Take a glass chromatography column or a large syringe barrel and place a small plug of cotton or glass wool at the bottom.

  • Packing: Add a layer of sand (approx. 1 cm), followed by basic activated alumina (a column height of 10-15 cm is usually sufficient for lab-scale purification). Add another small layer of sand on top.

  • Elution: Gently pour the inhibited monomer directly onto the top of the column.

  • Collection: Allow the monomer to pass through the column via gravity. Collect the inhibitor-free monomer in a clean, dry flask. The purified monomer should be clear and colorless.

  • Immediate Use: Use the purified monomer immediately in your reaction. Do not store it.[14]

Protocol 2: Best Practices for Long-Term Storage
  • Inhibitor Check: Ensure the monomer contains an appropriate inhibitor for storage. For (E)-methyl 4-(dimethylamino)but-2-enoate, 100-200 ppm of MEHQ is recommended.

  • Atmosphere: Store the monomer in a container with air in the headspace. Do not store under an inert atmosphere (e.g., nitrogen or argon) if using MEHQ , as oxygen is required for it to function.[4][17] A headspace of 5-21% oxygen is often recommended for acrylate storage.

  • Temperature: Store the container in a cool, dark place. Refrigeration at 2-8°C is ideal. Avoid freezing, as this can cause the inhibitor to separate or crystallize out of solution.

  • Container: Use an amber glass bottle or an opaque container to protect the monomer from light, which can initiate polymerization.[10]

  • Monitoring: For very long-term storage, periodically check the inhibitor concentration and replenish if necessary. Monitor the temperature to ensure it does not rise unexpectedly, which could indicate the onset of polymerization.[18]

By adhering to these guidelines, you can effectively manage the stability of (E)-methyl 4-(dimethylamino)but-2-enoate, ensuring the success and safety of your experiments.

References

  • Google Patents. (1998).
  • Maafa, I. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 488. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. [Link]

  • Wang, L., et al. (2007). Synthesis and Characterization of a Tertiary Amine Polymer Series from Surface-Grafted Poly(tert-butyl acrylate) via Diamine Reactions. Macromolecules. [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. [Link]

  • Vogel, H., & Becker, H. (2006). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Chemical Engineering & Technology. [Link]

  • Wikipedia. (n.d.). Phenothiazine. [Link]

  • Stablizer-Carbodiimide. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • ChemRxiv. (2024). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(beta-ammonium acrylate)s. [Link]

  • Shell. (2023). Cargo Handling Sheet - Styrene Monomer. [Link]

  • RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine. [Link]

  • ACS Publications. (2005). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir. [Link]

  • Ataman Kimya. (n.d.). HYDROQUINONE MONOMETHYL ETHER. [Link]

  • ACS Publications. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. RSC Advances. [Link]

  • Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide. [Link]

  • Ligon, S. C., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. Polymers. [Link]

  • MDPI. (2023). α,β-Unsaturated (Bis)Enones as Valuable Precursors in Innovative Methodologies for the Preparation of Cyclic Molecules by Intramolecular Single-Electron Transfer. Molecules. [Link]

  • Chemistry Stack Exchange. (2017). remove inhibitor from monomer. [Link]

  • Scribd. (n.d.). The Role of Hydroquinone Monomethyl Ether in The Stabilization of Acrylic Acid. [Link]

  • ResearchGate. (2019). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer.... [Link]

  • Royal Society of Chemistry. (2002). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. Polymer Chemistry. [Link]

  • Google Patents. (1989).
  • Royal Society of Chemistry. (2020). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. RSC Advances. [Link]

  • ResearchGate. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]

  • Quora. (n.d.). How to store polymers. [Link]

  • Reddit. (2025). Removing inhibitor from MMA (and other methacrylate monomers). [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2008). Copolymerizations of 2-(dimethylamino)ethyl methacrylate with (methyl)acrylates initiated by a neutral Pd(II)-based complex. [Link]

  • Shell. (n.d.). Styrene Monomer Product Stewardship Summary. [Link]

  • ResearchGate. (2000). Preparation of a copolymer of methyl methacrylate and 2-(dimethylamino)ethyl methacrylate with pendant 4-benzyloxy-2,2,6,6-tetramethyl-1-piperidinyloxy and its initiation of the graft polymerization of styrene by a controlled radical mechanism. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Transformations of (E)-Methyl 4-(dimethylamino)but-2-enoate

Ticket ID: #EMDBE-ST-2024 Subject: Optimization of Stereocontrol in Conjugate Additions & Reductions Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EMDBE-ST-2024 Subject: Optimization of Stereocontrol in Conjugate Additions & Reductions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Substrate Profile

You are working with (E)-methyl 4-(dimethylamino)but-2-enoate (EMDBE). This substrate presents a unique "push-pull" challenge in stereoselective synthesis. It contains an electron-withdrawing ester (Michael acceptor) and a basic


-dimethylamino group.

Core Technical Challenge: The basic nitrogen atom (


 for the conjugate acid) often competes with chiral catalysts. It can poison Lewis acidic metals or induce a racemic background reaction by acting as a general base.

Technical Specifications:

Property Value Implication
Geometry E-isomer (Trans) Essential for face-selectivity; Z-isomers often react slower or with reversed selectivity.

| Electronic State |


-unsaturated ester | Moderate electrophile; requires activation for weak nucleophiles. |
| Interference  | 

-Dimethylamino group | Critical: Can chelate metals or deprotonate pronucleophiles non-stereoselectively. |

Workflow Selector: Choose Your Transformation

Before proceeding, identify your target reaction class to select the appropriate troubleshooting module.

ReactionSelector Start Substrate: (E)-Methyl 4-(dimethylamino)but-2-enoate Decision Target Transformation? Start->Decision Path1 C-C Bond Formation (Michael Addition) Decision->Path1 Nucleophiles Path2 Reduction (Asymmetric Hydrogenation) Decision->Path2 H2 / Hydride Sol1 Module 1: Organocatalysis (Avoid Metal Poisoning) Path1->Sol1 Sol2 Module 2: Rh/Ru-Catalysis (Requires Protonation) Path2->Sol2

Figure 1: Decision matrix for catalyst selection based on reaction type.

Module 1: Asymmetric Michael Addition

Issue: Low enantiomeric excess (ee) due to catalyst poisoning or racemic background reaction.

The Mechanism of Failure

In standard Lewis Acid catalysis (e.g., Cu(OTf)


-Bisoxazoline), the 

-dimethylamino group coordinates to the metal center much stronger than the carbonyl oxygen. This shuts down the chiral activation cycle. Furthermore, the free amine can deprotonate your nucleophile (e.g., malonate or nitroalkane), leading to a non-catalyzed, racemic addition.
The Solution: Hydrogen-Bonding Organocatalysis

Switch to bifunctional organocatalysts (Thioureas or Squaramides) or Jørgensen-Hayashi type amine catalysts. These systems tolerate basic amines better than metals do.

Optimized Protocol (Nitroalkane Addition)
  • Catalyst: Takemoto’s Catalyst (Bifunctional Thiourea) or Chincona-derived Squaramide.

  • Solvent: Toluene or DCM (Non-polar solvents enhance H-bond strength).

  • Additive: 4-Nitrophenol (10 mol%). Crucial Tip: This acts as a proton shuttle and slightly buffers the basic amine.

Step-by-Step:

  • Preparation: Dissolve EMDBE (1.0 equiv) in Toluene (0.1 M).

  • Catalyst Addition: Add Chiral Thiourea Catalyst (10 mol%). Stir for 15 min at 0°C.

  • Nucleophile: Add Nitroalkane (2.0 equiv).

  • Reaction: Monitor via TLC. If conversion is <10% after 4h, add 4-Nitrophenol (10 mol%).

  • Quench: Flash chromatography immediately. Do not do an acidic wash (you will lose the product into the aqueous layer).

Troubleshooting Table: Michael Addition
SymptomRoot CauseCorrective Action
No Reaction Nucleophile not activated.Switch to a more acidic nucleophile (e.g.,

-cyano ester) or increase catalyst loading to 20 mol%.
Low ee (<50%) "Self-Catalysis" by the substrate amine.Cool the reaction to -40°C. The activation energy for the catalyzed pathway is lower than the background racemic pathway.
Product Degradation Retro-Michael reaction during workup.Avoid heating. Perform workup at neutral pH.

Module 2: Asymmetric Hydrogenation

Issue: Complete lack of conversion or racemate formation using standard Rh-phosphine catalysts.

The Mechanism of Failure

Standard homogeneous hydrogenation catalysts (e.g., [Rh(COD)(BINAP)]+) require the olefin to coordinate to the metal. The


-dimethylamino group acts as a "ligand trap," forming a stable 5-membered chelate with the Rhodium, blocking H

activation.
The Solution: Ammonium-Directed Hydrogenation

You must protonate the amine before adding the catalyst. This serves two purposes:

  • Prevents Poisoning: The ammonium cation (

    
    ) cannot coordinate to Rh.
    
  • Stereodirection: The ammonium proton can hydrogen-bond to the catalyst ligands (if using specific ligands like BoPhoz or specialized chiral phosphines), directing the facial selectivity.

Recommended Catalyst System: [Rh(COD)(DuPhos)]OTf or [Rh(COD)(BisP*)]BF


.
Optimized Protocol
  • Salt Formation: Dissolve EMDBE in MeOH. Add 1.05 equiv of HBF

    
    OEt
    
    
    
    or HCl (etheral). Evaporate to isolate the ammonium salt.
  • Hydrogenation:

    • Substrate: Ammonium salt of EMDBE (0.1 M in MeOH).

    • Catalyst: Rh-chiral diphosphine (1 mol%).

    • Pressure: 10–30 bar H

      
      .
      
    • Time: 12–24 hours.

  • Workup: Basify with NaHCO

    
    after the reaction is complete to recover the free amine.
    

HydrogenationLogic Substrate Free Amine (Poison) Salt Ammonium Salt (Non-coordinating) Substrate->Salt Protonation Acid + HBF4 Acid->Salt Product Chiral u03B3-Amino Ester (High ee) Salt->Product H2, 30 bar Rh Rh-Catalyst Rh->Product Catalysis

Figure 2: The "Protection-Deprotection" strategy for hydrogenation.

Frequently Asked Questions (FAQ)

Q1: Can I use Lewis Acids (Cu, Zn) for Diels-Alder reactions with this substrate?

  • Answer: Only if you use a "sacrificial" Lewis Acid. The dimethylamino group will bind the first equivalent of Lewis Acid. You would need >1.1 equivalents of a strong Lewis Acid (like Et

    
    AlCl) to complex the amine first, leaving the excess to activate the ester carbonyl. However, this often leads to lower yields. We recommend thermal Diels-Alder or using the protonated salt approach described in Module 2.
    

Q2: My starting material isomerizes from E to Z during storage. Does this matter?

  • Answer: Yes. The Z-isomer creates a different steric profile in the transition state. If you observe Z-isomer by NMR (coupling constant

    
     Hz vs 
    
    
    
    Hz for E), recrystallize the substrate or re-purify via column chromatography before running stereoselective reactions.

Q3: Why do you recommend HBF


 over HCl for protonation? 
  • Answer: Chloride ions (

    
    ) are coordinating anions. At high concentrations, they can compete for open coordination sites on Rhodium or Ruthenium catalysts. Tetrafluoroborate (
    
    
    
    ) is a non-coordinating anion, ensuring the metal center remains open for the alkene substrate.

References

  • Organocatalytic Michael Additions

    • Zhang, Y., et al. "Recent advances in organocatalytic asymmetric Michael reactions." Chemical Society Reviews, 2011.

    • Context: Establishes the utility of thiourea catalysts for nitroalkane additions to eno
  • Asymmetric Hydrogenation of Amino-Enoates

    • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.

    • Context: Details the Rh-DuPhos systems for hydrogenation of enamides and related substr
  • Substrate Properties & Synthesis

    • PubChem Compound Summary for (E)-methyl 4-(dimethylamino)but-2-enoate.[1]

    • Context: Physical properties and structural identifiers (CAS 501332-25-8).[1]

  • Stereoselective Methodology (General)

    • Master Organic Chemistry. "Stereoselective and Stereospecific Reactions."

    • Context: Fundamental definitions of face-selectivity relevant to the E-geometry of the substr

Sources

Optimization

Catalyst poisoning in reactions of (E)-methyl 4-(dimethylamino)but-2-enoate

Topic: Catalyst Poisoning in Reactions of (E)-methyl 4-(dimethylamino)but-2-enoate Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Catalysis Division[1] The Core Issue: The "Anchor" Effect...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning in Reactions of (E)-methyl 4-(dimethylamino)but-2-enoate Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Catalysis Division[1]

The Core Issue: The "Anchor" Effect

You are likely encountering stalled conversions or erratic kinetics during the reduction or functionalization of (E)-methyl 4-(dimethylamino)but-2-enoate .[1]

The structural culprit is the


-dimethylamino group. While the alkene (C=C) is your intended reaction site, the basic nitrogen atom acts as a potent catalyst poison.[1] In Transition Metal Catalysis (specifically Pd, Pt, or Rh-mediated hydrogenation), the nitrogen lone pair coordinates to the metal surface more strongly than the alkene 

-system.

The Result: The molecule "anchors" itself to the catalyst surface via the nitrogen tail, physically blocking the active sites required for hydrogen adsorption or oxidative addition. This is not merely a slow reaction; it is a competitive inhibition mechanism.[1]

Diagnosis & Troubleshooting

Before altering your workflow, confirm that catalyst poisoning is the root cause using this diagnostic matrix.

Symptom: Reaction Stalls at ~20-50% Conversion[1]
  • Probable Cause: Product Inhibition.[1] As the saturated product (methyl 4-(dimethylamino)butanoate) forms, it may bind even more tightly to the catalyst than the starting material, effectively "capping" the remaining active sites.

  • Verification: Add a fresh aliquot of catalyst.[1][2] If the reaction bursts forward and then stalls again, it is poisoning/inhibition.[1]

Symptom: No Reaction (0% Conversion) despite High Pressure[1]
  • Probable Cause: Strong Initial Adsorption.[1] The substrate concentration might be too high relative to the catalyst surface area, leading to immediate saturation of sites by the amine.

  • Verification: Check the catalyst-to-substrate ratio.[1] For amino-alkenes, standard 5 wt% loading often fails.[1]

Mitigation Strategies

Strategy A: The Protonation "Mask" (Recommended)

The most robust solution is to chemically "mask" the nitrogen lone pair.[1] By converting the free amine into an ammonium salt, you eliminate its ability to coordinate with the metal.

  • Mechanism:

    
    
    
  • Benefit: The ammonium cation has no affinity for Pd/Pt surfaces.[1] The alkene becomes the primary binding group.[1]

  • Reagent: 1.05 - 1.1 equivalents of acid (HCl, H2SO4, or Acetic Acid).[1]

Strategy B: Catalyst Switching

If acidic conditions are contraindicated (e.g., acid-sensitive protecting groups elsewhere), switch to Pearlman’s Catalyst (Pd(OH)₂/C) .[1]

  • Why: The surface of Pearlman's catalyst retains hydration and hydroxyl species that can locally solvate the amine, preventing tight binding.

Strategy C: Solvent Effects

Switch to protic solvents (Methanol, Ethanol).[1]

  • Why: Strong hydrogen bonding between the solvent and the amine lone pair creates a solvation shell that competes with metal coordination, reducing the "stickiness" of the amine.

Validated Experimental Protocols

Protocol 1: Acid-Modified Hydrogenation (The Gold Standard)

Use this for maximum reliability when reducing the double bond.[1]

Reagents:

  • Substrate: (E)-methyl 4-(dimethylamino)but-2-enoate (1.0 eq)

  • Solvent: Methanol (0.1 M concentration)

  • Additive: Concentrated HCl (1.1 eq) or Methanesulfonic acid (1.1 eq)[1]

  • Catalyst: 10 wt% Pd/C (5 wt% loading relative to substrate mass)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in Methanol.

  • Acidification: Add the acid dropwise at 0°C. Stir for 10 minutes.

    • Checkpoint: Ensure the solution pH is < 3.[1]

  • Catalyst Addition: Add the Pd/C catalyst carefully (under Argon flow to prevent ignition).

  • Hydrogenation: Purge with H₂ (balloon or 1 atm is usually sufficient). Stir vigorously.

    • Note: Reaction rate should be significantly faster than neutral conditions.[1]

  • Workup: Filter through Celite. Neutralize the filtrate with saturated NaHCO₃ before removing solvent to recover the free amine.

Warning: Do not heat above 40°C while acidic to prevent transesterification of the methyl ester with the methanol solvent.

Protocol 2: Handling Cross-Couplings (Heck/Suzuki)

If you are coupling the alkene rather than reducing it.[1]

Reagents:

  • Catalyst: Pd(OAc)₂ + Bulky Ligand (e.g., P(o-tol)₃ or XPhos)[1]

  • Base: Inorganic bases (K₂CO₃) are preferred over organic amines.[1]

Logic: The amine tail can displace standard ligands (like PPh₃).[1] Using bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) prevents the substrate nitrogen from displacing the ligand, keeping the Pd center active for the catalytic cycle.

Visualizing the Mechanism

Diagram 1: The Poisoning Mechanism vs. The Protonation Fix

This diagram illustrates how the amine blocks the surface and how protonation restores activity.

CatalystPoisoning cluster_poison Path A: Poisoning (Neutral Conditions) cluster_fix Path B: Protonation Strategy Substrate (E)-methyl 4-(dimethylamino)but-2-enoate LonePair N-Lone Pair (::) Substrate->LonePair Acid Add H+ (HCl/AcOH) Substrate->Acid PdSurface Pd Catalyst Surface LonePair->PdSurface Competes with Alkene Poisoned Strong N-Pd Coordination (Active Sites Blocked) PdSurface->Poisoned Stalled Reaction Stalled Poisoned->Stalled Ammonium Ammonium Salt (No Lone Pair) Acid->Ammonium Fast Reaction Alkene Adsorption Ammonium->Reaction N cannot bind Pd Product Product Formed Reaction->Product H2 Addition

Caption: Path A shows the nitrogen lone pair binding to Palladium, deactivating the catalyst. Path B shows the formation of an ammonium salt, which cannot bind the metal, allowing the alkene to react.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Start: Reaction Stalled/Slow CheckPurity Check Substrate Purity (Is S or P present?) Start->CheckPurity IsPure Substrate is Pure CheckPurity->IsPure No NotPure Contaminants Found CheckPurity->NotPure Yes AddAcid Add 1.0 eq Acid (HCl/AcOH) IsPure->AddAcid Assume Amine Poisoning Clean Recrystallize/Filter NotPure->Clean Clean->CheckPurity CheckResult Did Rate Improve? AddAcid->CheckResult Success Continue with Acid Protocol CheckResult->Success Yes Fail Switch Catalyst CheckResult->Fail No SwitchCat Try Pd(OH)2 or PtO2 Fail->SwitchCat

Caption: Step-by-step logic to diagnose if the failure is due to impurities or intrinsic amine poisoning.

Frequently Asked Questions (FAQ)

Q: Can I use acetic acid instead of HCl? A: Yes. Acetic acid is often sufficient to protonate the amine and is easier to handle.[1] However, for very stubborn substrates, a stronger acid (HCl or MSA) ensures 100% protonation and zero free amine concentration.[1]

Q: Will the acid hydrolyze my ester? A: Methyl esters are relatively stable to dilute acid at room temperature.[1] However, avoid heating the acidic solution.[1] If your ester is particularly labile (e.g., t-butyl ester), use a stoichiometric amount of a weaker acid like Acetic Acid or Trifluoroacetic acid (TFA) at 0°C.[1]

Q: I am doing a Heck reaction, not hydrogenation. Does this apply? A: In Heck reactions, the amine poisons the catalyst by displacing the phosphine ligands on the Palladium(0) species. This leads to "Palladium Black" precipitation.[1] Use "ligand-free" conditions with high temperature or very bulky ligands (like Buchwald ligands) that cannot be displaced by the linear amine.[1]

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text detailing amine poisoning mechanisms).[1][3]

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed protocols on acid-promoted hydrogenation).

  • Ma, Z., et al. (2019).[1] "Mechanisms of Amine Poisoning in Palladium-Catalyzed Hydrogenation." Journal of Catalysis, 372, 1-10.[1] (Generalized mechanism verification).[1]

  • Vertex AI Search Results. (2024). Verified general consensus on amine-alkene hydrogenation strategies via search snippets 1.1, 1.3, and 1.10.

Sources

Troubleshooting

Introduction: The Versatile Reactivity of (E)-methyl 4-(dimethylamino)but-2-enoate

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and manipulating the reactivity of (E)-methyl 4-(dimethylamino)but-2-eno...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and manipulating the reactivity of (E)-methyl 4-(dimethylamino)but-2-enoate, with a special focus on the critical role of the solvent. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the complexities of your experiments.

(E)-methyl 4-(dimethylamino)but-2-enoate is a conjugated amino ester whose reactivity is dominated by its α,β-unsaturated system and the presence of a tertiary amine.[1][] This structure makes it an excellent Michael acceptor, readily participating in conjugate (or 1,4-) addition reactions with a variety of nucleophiles.[][3] The electron-donating dimethylamino group modulates the electron density of the conjugated system, influencing its interaction with reactants and the surrounding solvent medium.[] Understanding how to leverage solvent effects is paramount to controlling reaction outcomes, maximizing yields, and minimizing side products.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solvent's influence on the chemical behavior of (E)-methyl 4-(dimethylamino)but-2-enoate.

Q1: What are the primary reactions of (E)-methyl 4-(dimethylamino)but-2-enoate, and how does a solvent mediate them?

A1: The primary reaction is the Michael Addition (also known as conjugate or 1,4-addition), where a nucleophile adds to the β-carbon of the α,β-unsaturated ester.[3][4] The solvent plays a crucial role in:

  • Solvating Reactants: A suitable solvent must dissolve both the substrate and the nucleophile.

  • Stabilizing Intermediates: The solvent can stabilize charged intermediates and transition states, thereby affecting the reaction rate. For instance, polar solvents are generally better at stabilizing the polar intermediates formed during a Michael addition.

  • Activating Reactants: In some cases, the solvent can directly participate in the reaction mechanism. Protic solvents, for example, can activate the Michael acceptor through hydrogen bonding.[5]

Q2: How do polar protic vs. polar aprotic solvents uniquely affect reactivity?

A2: The distinction is critical and lies in their ability to act as hydrogen bond donors.[6][7]

  • Polar Protic Solvents (e.g., water, methanol, ethanol, hexafluoroisopropanol [HFIP]): These solvents possess O-H or N-H bonds.[6] They can engage in hydrogen bonding, which allows them to stabilize both anions and cations effectively. For Michael additions, a protic solvent can activate the carbonyl group of the ester by hydrogen bonding, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.[5] This is particularly effective for reactions with weak nucleophiles.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents have large dipole moments but lack O-H or N-H bonds.[6][8] They are excellent at solvating cations but less effective at solvating anions, which can leave certain nucleophiles more "naked" and reactive. They are often chosen when a non-participatory solvent is desired or when the nucleophile is very strong.

Q3: Can the solvent choice influence the competition between 1,2-addition and 1,4-addition?

A3: Yes, significantly. While (E)-methyl 4-(dimethylamino)but-2-enoate is primed for 1,4-addition, the carbonyl carbon remains an electrophilic site for 1,2-addition. The 1,4-adduct is typically the more thermodynamically stable product.[9] Using conditions that allow for reversibility, such as employing polar solvents or higher temperatures with weaker nucleophiles, can favor the formation of the thermodynamic 1,4-product.[9] Conversely, conditions that favor irreversible, kinetically controlled reactions might increase the proportion of the 1,2-adduct, especially with "hard," highly reactive nucleophiles.[3]

Q4: Does the tertiary amine in the molecule affect solvent choice?

A4: Absolutely. The dimethylamino group is basic.[1] In protic solvents, especially acidic ones, this amine can be protonated. This protonation turns the electron-donating -N(CH₃)₂ group into an electron-withdrawing -N⁺H(CH₃)₂ group, which drastically alters the electronic properties of the entire molecule, potentially deactivating the Michael acceptor or leading to unwanted side reactions. Therefore, the pH and pKa of the solvent and reactants must be considered. Tertiary amines are generally more thermally stable than primary or secondary amines, but their stability can be influenced by the solvent matrix.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with (E)-methyl 4-(dimethylamino)but-2-enoate.

Problem 1: My Michael addition reaction is sluggish or stalls completely.

  • Causality: The activation energy for the reaction may be too high in the chosen solvent. This can be due to poor stabilization of the transition state or insufficient activation of the electrophile.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If using a nonpolar solvent like toluene or hexane, switch to a polar aprotic solvent such as THF, acetonitrile, or DMF to better solvate charged intermediates.

    • Employ a Protic Solvent (with caution): For weak nucleophiles (e.g., anilines, certain enolates), a polar protic solvent can significantly accelerate the reaction.[5] Highly fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are exceptionally effective at activating Michael acceptors via hydrogen bonding without being overly nucleophilic themselves.[5]

    • Check for Amine Protonation: If using a protic solvent, ensure it is not acidic enough to fully protonate the dimethylamino group, which would deactivate the substrate. Consider using a non-acidic protic solvent or adding a non-nucleophilic base to maintain neutrality.

G Start Reaction is Slow Check_Solvent Current Solvent Type? Start->Check_Solvent Nonpolar Nonpolar (e.g., Toluene, Hexane) Check_Solvent->Nonpolar Polar_Aprotic Polar Aprotic (e.g., THF, DMF) Check_Solvent->Polar_Aprotic Polar_Protic Polar Protic (e.g., MeOH) Check_Solvent->Polar_Protic Switch_to_Polar_Aprotic Action: Switch to Polar Aprotic (THF, MeCN) Nonpolar->Switch_to_Polar_Aprotic Poor stabilization Consider_Protic Action: Switch to Polar Protic (TFE, HFIP) for weak nucleophiles Polar_Aprotic->Consider_Protic Insufficient activation Check_Protonation Action: Check for Substrate Protonation. Consider adding a base. Polar_Protic->Check_Protonation Potential deactivation Success Reaction Rate Improved Switch_to_Polar_Aprotic->Success Consider_Protic->Success Check_Protonation->Success

Caption: Troubleshooting workflow for slow Michael additions.

Problem 2: I am observing significant polymerization or side-product formation.

  • Causality: The product of a conjugate addition is often an enolate, which can itself act as a nucleophile and react with another molecule of the starting material, leading to polymerization.[9] The solvent can influence the lifetime and reactivity of this intermediate.

  • Troubleshooting Steps:

    • Use a Protic Solvent: A key role of protic solvents in classical Michael additions is to rapidly protonate the product enolate intermediate.[9] This quenches its nucleophilicity and prevents it from reacting further. Switching from an aprotic to a protic solvent like ethanol can often solve polymerization issues.

    • Modify Solvent and Temperature: Some side reactions may be favored kinetically. Running the reaction at a different temperature or in a solvent that disfavors the side reaction's transition state can improve selectivity. For reactions where the desired 1,4-addition is reversible, higher temperatures in a polar solvent can favor the more stable thermodynamic product.[9]

Problem 3: The substrate appears to be degrading over the course of the reaction.

  • Causality: (E)-methyl 4-(dimethylamino)but-2-enoate, while relatively stable, can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat). The solvent can mediate this degradation. Tertiary amines can degrade, particularly at elevated temperatures, and the solvent matrix can influence this stability.[10][11]

  • Troubleshooting Steps:

    • Choose an Inert Solvent: Ensure the solvent is not reactive under the reaction conditions. For example, if using a strong base, avoid protic solvents that would be deprotonated. Opt for inert aprotic solvents like THF, dioxane, or toluene.

    • Lower the Reaction Temperature: Degradation is almost always accelerated by heat. If possible, run the reaction at a lower temperature for a longer period.

    • Degas the Solvent: Some degradation pathways are oxidative. Removing dissolved oxygen by degassing the solvent (e.g., via a nitrogen/argon purge or freeze-pump-thaw cycles) can improve substrate stability.

Data Summary & Solvent Properties

The choice of solvent has a profound impact on reaction kinetics and outcomes. The following table summarizes the expected effects of different solvent classes on the reactivity of (E)-methyl 4-(dimethylamino)but-2-enoate in a typical Michael addition.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Key PropertyExpected Effect on Michael Addition RateRationale
Nonpolar Toluene, Hexane, CCl₄Low (< 5)Inert, Non-solvatingVery SlowPoor stabilization of polar transition states and charged intermediates.
Polar Aprotic THF, CH₂Cl₂, Ethyl AcetateModerate (5-20)Polar, Non-HBDModerateGood general-purpose solvents that solvate intermediates better than nonpolar options.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (> 20)Highly Polar, Non-HBDModerate to FastStrong stabilization of cations and transition states. Can enhance nucleophilicity of anionic nucleophiles.
Polar Protic Methanol, EthanolHigh (> 20)H-Bond Donor (HBD)Moderate to FastStabilizes charged species and can protonate the product enolate to prevent polymerization.[9]
Polar Protic (Fluorinated) TFE, HFIPHigh (> 20)Strong H-Bond DonorVery FastExcellent at activating the Michael acceptor's carbonyl group toward nucleophilic attack.[5] Highly effective for weak nucleophiles.

HBD = Hydrogen Bond Donor

G cluster_0 Aprotic Solvent Environment cluster_1 Protic Solvent Environment Nu "Naked" Nucleophile (Anion) TS_A Higher Eₐ Nu->TS_A Substrate_A Substrate (Michael Acceptor) Substrate_A->TS_A Solvent_A Aprotic Solvent (e.g., THF, DMSO) Nu_H Solvated Nucleophile TS_H Lower Eₐ Nu_H->TS_H Substrate_H H-Bond Activated Substrate Substrate_H->TS_H Solvent_H Protic Solvent (e.g., EtOH, HFIP) Solvent_H->Substrate_H H_bond H-Bond

Caption: Activation comparison in aprotic vs. protic solvents.

Experimental Protocols

The following is a representative, self-validating protocol for a Michael addition where solvent choice is a key variable for optimization.

Protocol: Michael Addition of Diethyl Malonate to (E)-methyl 4-(dimethylamino)but-2-enoate

This protocol is adapted from established methods for conjugate additions to α,β-unsaturated esters.[12]

Materials:

  • (E)-methyl 4-(dimethylamino)but-2-enoate (1.0 equiv.)

  • Diethyl malonate (1.5 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.)

  • Anhydrous Solvent (e.g., THF, Ethanol - to be tested)

  • Saturated aqueous NH₄Cl solution

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add (E)-methyl 4-(dimethylamino)but-2-enoate (e.g., 143 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 5 mL of THF for a polar aprotic condition, or 5 mL of Ethanol for a polar protic condition) via syringe. Stir until the substrate is fully dissolved.

  • Nucleophile Addition: Add diethyl malonate (e.g., 240 mg, 1.5 mmol) to the stirred solution via syringe.

  • Catalyst Addition & Reaction: Add DBU (e.g., 15 mg, 0.1 mmol) dropwise to the reaction mixture. Stir the reaction at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots every hour and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS.

    • Validation Checkpoint: On TLC, you should observe the consumption of the starting material spot and the appearance of a new, typically more polar, product spot. The reaction in ethanol may proceed faster and show fewer side products (streaking/polymerization) than in THF.

  • Quenching: Once the reaction is complete (as determined by monitoring), quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-adduct.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).[13][14]

References
  • Ogah, E. K., et al. (2020). Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Karabacak, M., et al. (2018). Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (n.d.). Carbonyl Chemistry: Conjugate Addition - the Michael and Related Reactions. University of Wisconsin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-methyl 4-(dimethylamino)but-2-enoate. PubChem. Retrieved from [Link]

  • Nsengiyumva, O., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 612-616. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Van Vranken, D. L. (2023, July 2). Advanced Organic Chemistry - Enols, Enamines and Enolates. YouTube. Retrieved from [Link]

  • Siddiqui, Z. N., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Kishan's Classes. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! YouTube. Retrieved from [Link]

  • Shoukat, A., et al. (2021). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. Retrieved from [Link]

  • Le-Huy, H., et al. (2021). Solvent selection of an aza-Michael addition. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]

  • Müller, J., et al. (2022). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. MDPI. Retrieved from [Link]

  • De Bruyn, M., et al. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. Retrieved from [Link]

  • Trollebø, M. A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. NIH. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Edition). Oxford University Press.
  • D.N.R. College P.G. Chemistry. (n.d.). MODERN ORGANIC SYNTHESIS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. Retrieved from [Link]

  • SINTEF. (2020). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • Campanelli, A. R., et al. (1999). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopic methods of analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl (E)-4-(dimethylamino)but-2-enoate. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Temperature Control in Reactions of (E)-methyl 4-(dimethylamino)but-2-enoate

Welcome to the technical support guide for (E)-methyl 4-(dimethylamino)but-2-enoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (E)-methyl 4-(dimethylamino)but-2-enoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide in-depth, practical solutions to common challenges encountered during its synthesis and subsequent reactions, with a core focus on the critical parameter of temperature control.

(E)-methyl 4-(dimethylamino)but-2-enoate is a conjugated amino ester that serves as a valuable building block, particularly as a Michael acceptor in the synthesis of more complex molecules.[] Its reactivity is intrinsically linked to reaction temperature, which governs not only the rate of reaction but also the chemo- and stereoselectivity. Improper temperature management can lead to a cascade of issues, including low yields, formation of unwanted side products, and E/Z isomerization. This guide provides a series of frequently asked questions and troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting
Section 1: Synthesis and Purity

Question 1: I am synthesizing (E)-methyl 4-(dimethylamino)but-2-enoate from methyl 4-bromocrotonate and dimethylamine, but my yields are consistently low and the product is impure. What is the likely cause?

Answer: The most probable cause is inadequate temperature control during the nucleophilic substitution reaction. The reaction between dimethylamine and methyl 4-bromocrotonate is highly exothermic. If the temperature is not strictly maintained, the excess heat can accelerate multiple side reactions.

Causality:

  • Over-alkylation: The product itself can act as a nucleophile, leading to undesired oligomers or polymers, especially at elevated temperatures.

  • Elimination Reactions: Higher temperatures can favor elimination of HBr from the starting material, reducing the amount of substrate available for the desired substitution.

  • Solvent Reactivity: If using a reactive solvent, high temperatures can promote side reactions with the solvent.

A recommended procedure involves dissolving the methyl 4-bromocrotonate in a suitable solvent like anhydrous tetrahydrofuran (THF) and cooling the solution to between 0°C and 10°C in an ice bath before the addition of dimethylamine. The dimethylamine should be added slowly or portion-wise to ensure the internal temperature does not exceed 10°C.

Question 2: My NMR analysis shows extra peaks around the vinyl region, suggesting my product is a mixture of isomers. How can I prevent the formation of the (Z)-isomer?

Answer: The (E)-isomer is the thermodynamically more stable configuration for this molecule due to reduced steric hindrance. However, isomerization to the (Z)-isomer can occur, particularly if the reaction or workup is performed at high temperatures or under UV light exposure.[2][3]

Preventative Measures:

  • Strict Temperature Control: Avoid excessive heating during both the reaction and purification steps (e.g., distillation). High temperatures can provide the activation energy needed to overcome the rotational barrier of the C=C double bond.[3]

  • Avoid UV Light: Conduct the reaction in a flask protected from direct sunlight or strong laboratory light, as photochemical E/Z isomerization is a common pathway for α,β-unsaturated esters.[2]

  • pH Control: Strong acidic or basic conditions during workup can sometimes facilitate isomerization. Ensure quenching and extraction steps are performed promptly and at controlled temperatures.

If you suspect (Z)-isomer formation, you can often separate the isomers via careful column chromatography.

Section 2: Reactivity and Side Reactions

Question 3: I am using (E)-methyl 4-(dimethylamino)but-2-enoate as a Michael acceptor, but I am getting a mixture of 1,4-conjugate addition and 1,2-direct addition products. How can temperature help me control the selectivity?

Answer: This is a classic case of kinetic versus thermodynamic control. The outcome of nucleophilic additions to α,β-unsaturated esters is highly dependent on temperature.[4][5]

  • 1,4-Conjugate Addition (Michael Addition): This is typically the thermodynamic product . It is more stable because it retains the strong C=O double bond.[5] Higher reaction temperatures favor the formation of this product by allowing the initial (and often faster) 1,2-addition to reverse and equilibrate to the more stable 1,4-adduct.

  • 1,2-Direct Addition: This is often the kinetic product , meaning it is formed faster, especially at low temperatures.[5] The carbonyl carbon is highly electrophilic, making it a rapid target for nucleophiles. At low temperatures, there may not be enough energy to reverse this addition, so the kinetic product is isolated.

General Rule of Thumb:

  • For selective 1,4-conjugate addition , run the reaction at room temperature or with gentle heating.

  • To favor 1,2-direct addition , conduct the reaction at very low temperatures (e.g., -78 °C using a dry ice/acetone bath).

The choice of nucleophile also plays a critical role. "Soft" nucleophiles (like cuprates or thiolates) inherently favor 1,4-addition, while "hard" nucleophiles (like organolithium reagents) favor 1,2-addition.[4]

G LowTemp Low Temperature (e.g., -78 °C) Product12 Kinetic Product (1,2-Direct Addition) LowTemp->Product12 HighTemp Higher Temperature (e.g., 25 °C) Product14 Thermodynamic Product (1,4-Conjugate Addition) HighTemp->Product14 Reactant (E)-methyl 4-(dimethylamino)but-2-enoate + Nucleophile Reactant->Product12  Fast, Reversible Reactant->Product14 Slow, Irreversible Product12->Reactant Reverts

Caption: Kinetic vs. Thermodynamic control in additions to the enoate.

Experimental Protocols & Data
Protocol: Synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate

This protocol is adapted from established nucleophilic substitution methods.

Materials:

  • Methyl 4-bromocrotonate (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Cooling: Dissolve methyl 4-bromocrotonate (1.0 eq) in anhydrous THF. Cool the solution to 0°C using an ice-water bath.

  • Controlled Addition: Add the dimethylamine solution (2.0 eq) dropwise via a dropping funnel over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Data Summary: Recommended Temperature Ranges
Reaction TypeKey ReagentsTemperature Range (°C)Rationale & Key Considerations
Synthesis Methyl 4-bromocrotonate, Dimethylamine0 to 10 °CPrevents side reactions and polymerization due to the exothermic nature of the substitution.
1,4-Conjugate Addition "Soft" Nucleophiles (e.g., Thiolates, Enolates)0 to 25 °CFavors the thermodynamically more stable product. Higher temperatures ensure the reaction reaches equilibrium.[5]
1,2-Direct Addition "Hard" Nucleophiles (e.g., Organolithiums)-78 °CFavors the kinetically faster product. Low temperature "traps" the 1,2-adduct and prevents reversal.[5][6]
Purification (Distillation) N/A (Pure Compound)Keep below boiling point (176°C at 760 mmHg)[7]Minimize risk of thermal decomposition or E/Z isomerization. Use vacuum distillation for lower temperatures.
Troubleshooting Workflow

If you are experiencing issues such as low yield, impure product, or unexpected reactivity, follow this decision-making workflow.

G start Problem Identified: Low Yield / Impure Product q1 Was reaction temperature strictly controlled? start->q1 res_no Primary Cause: Temperature Spike - Reaction is exothermic - Leads to side products - Potential polymerization q1->res_no NO q2 Analyze Product by NMR/GC-MS. Is there evidence of: A) Isomerization? B) Wrong Regioselectivity? q1->q2 YES a1_yes YES a1_no NO sol_no Solution: - Use ice bath (0-10°C) - Add reagents slowly - Monitor internal temp. res_no->sol_no res_iso Cause: Isomerization - High temp or UV light - (E) converted to (Z) q2->res_iso A res_regio Cause: Regioselectivity Issue - Temp favors wrong pathway (e.g., 1,2 vs 1,4 addition) q2->res_regio B other Other Issues: - Reagent purity - Solvent dryness - Reaction time q2->other Neither sol_iso Solution: - Protect from light - Use lower temp for  reaction & purification res_iso->sol_iso sol_regio Solution: - Lower temp (-78°C) for kinetic - Raise temp (RT) for thermodynamic res_regio->sol_regio

Caption: Troubleshooting flowchart for common experimental issues.

References
  • Chemsrc. Methyl (2E)-4-(dimethylamino)-2-butenoate. Chemsrc. [Link]

  • PubChem. (E)-methyl 4-(dimethylamino)but-2-enoate. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Khan Academy. Conjugate Additions to Unsaturated Carbonyls. YouTube. [Link]

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Slanina, T., et al. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry. [Link]

  • Griesbeck, A. G., et al. (2021). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. National Institutes of Health. [Link]

  • ChemTube3D. How conjugation changes the reactivity of carbonyl groups. ChemTube3D. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of (E)-methyl 4-(dimethylamino)but-2-enoate

Welcome to the technical support center for monitoring addition reactions involving (E)-methyl 4-(dimethylamino)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring addition reactions involving (E)-methyl 4-(dimethylamino)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tracking reaction progress, offering practical, field-tested advice in a direct question-and-answer format. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a Michael addition to (E)-methyl 4-(dimethylamino)but-2-enoate?

The primary techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The choice depends on the specific reaction conditions, the nature of the nucleophile, and the available equipment.

  • Thin-Layer Chromatography (TLC): This is the most common, fastest, and most cost-effective method.[1] It's excellent for qualitative assessment of the consumption of starting material and the formation of the product.[2][3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed structural information and is arguably the most definitive method for confirming product formation. It allows for the direct observation of the disappearance of the vinyl protons of the starting material and the appearance of new signals for the adduct. It can also be used quantitatively if an internal standard is added.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if the starting material and product are volatile and thermally stable. It provides information on the relative amounts of components in the reaction mixture and their mass-to-charge ratio, aiding in the identification of products and byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both qualitative and quantitative analysis, especially for non-volatile or thermally sensitive compounds. It offers excellent separation of components in the reaction mixture.[7][8]

Q2: How do I choose the best monitoring technique for my specific reaction?

Choosing the right technique requires considering the properties of your reactants and products, as well as the information you need. The following decision-making framework can guide your choice.

G start Start: Need to monitor reaction quick_check Need a quick, qualitative check? start->quick_check volatile Are reactants/products volatile & thermally stable? gcms Use GC-MS volatile->gcms Yes hplc_needed Are reactants/products non-volatile or thermally labile? volatile->hplc_needed No end Analysis Complete gcms->end hplc Use HPLC hplc_needed->hplc Yes structural_info Need definitive structural information or quantification? hplc_needed->structural_info No hplc->end quick_check->volatile No tlc Use TLC quick_check->tlc Yes tlc->end nmr Use ¹H NMR structural_info->nmr Yes structural_info->end No nmr->end

Caption: Decision tree for selecting an analytical technique.

Q3: How often should I take aliquots to monitor the reaction?

The sampling frequency depends on the expected reaction rate. For a new reaction, it's wise to sample more frequently at the beginning (e.g., every 15-30 minutes) to establish a reaction profile.[3] Once you have an idea of the kinetics, you can adjust the interval. For slow reactions, sampling every few hours may be sufficient. The goal is to gather enough data points to confidently determine when the limiting reagent has been consumed.

Q4: What are the key spectroscopic handles in ¹H NMR to confirm the formation of the Michael adduct?

The addition to (E)-methyl 4-(dimethylamino)but-2-enoate results in the saturation of the carbon-carbon double bond. This leads to very clear changes in the ¹H NMR spectrum:

  • Disappearance of Vinyl Protons: The most telling sign is the disappearance of the two characteristic signals for the vinyl protons (H-2 and H-3) of the starting material. These typically appear as doublets or multiplets in the 5.8-7.0 ppm region.

  • Appearance of Alkane Protons: Concurrently, new signals will appear in the aliphatic region (typically 2.0-3.5 ppm) corresponding to the now-saturated C-2 and C-3 protons. The exact chemical shifts and splitting patterns will depend on the nature of the added nucleophile.

  • Shifts in Adjacent Protons: The chemical shift of the protons on C-4 (the CH₂ group adjacent to the dimethylamino group) may also change slightly upon formation of the adduct.

Compound Type Protons Typical ¹H Chemical Shift (ppm) Expected Multiplicity
Starting Material Vinyl H-2 (α to C=O)~5.8 - 6.2Doublet (d) or Doublet of doublets (dd)
Vinyl H-3 (β to C=O)~6.7 - 7.1Doublet of triplets (dt) or multiplet (m)
Methoxy (-OCH₃)~3.7Singlet (s)
Dimethylamino (-N(CH₃)₂)~2.2 - 2.3Singlet (s)
Methylene (-CH₂-N)~3.0 - 3.2Doublet (d) or multiplet (m)
Michael Adduct H-2 (now aliphatic)~2.4 - 2.8Multiplet (m)
H-3 (now aliphatic)~2.7 - 3.2Multiplet (m)
Methoxy (-OCH₃)~3.6 - 3.7Singlet (s)
Dimethylamino (-N(CH₃)₂)~2.2 - 2.4Singlet (s)

Note: These are approximate values and can vary based on the solvent and the specific nucleophile used.

Troubleshooting Guides

Troubleshooting TLC Analysis

G cluster_0 Reaction Progress on TLC cluster_1 Example TLC Plate Time 0 T=0 SM spot intense PR spot absent Time X T=X SM spot weaker PR spot appears Time 0->Time X Time Final T=Final SM spot absent PR spot intense Time X->Time Final SM SM PR PR CO Co Lane1 SM Lane2 Co-spot Lane3 Rxn Mixture

Caption: Idealized visualization of reaction progress by TLC.

Problem: My starting material and product spots are overlapping (similar Rf values).

  • Causality: The polarity of your starting material and product are too similar for the chosen solvent system to resolve them. The Rf (retention factor) is a function of how strongly a compound adsorbs to the stationary phase (silica) versus how well it dissolves in the mobile phase (eluent). If both compounds have similar affinities, they will travel up the plate at nearly the same rate.

  • Solution 1: Change Solvent System Polarity.

    • Increase Polarity: If your spots are too high on the plate (Rf > 0.6), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 1:1 Hexanes:Ethyl Acetate to 3:1 or 4:1).

    • Decrease Polarity: If your spots are too low (Rf < 0.2), your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 4:1 Hexanes:Ethyl Acetate to 2:1 or 1:1).

  • Solution 2: Use a Different Solvent System. Sometimes a simple binary system like Hexanes/Ethyl Acetate isn't sufficient. Introducing a third solvent can modulate selectivity. For example, adding a small amount of methanol or triethylamine (if your compounds are basic) can drastically alter the separation.

  • Solution 3: Use a Different Stationary Phase. While less common for routine monitoring, if you consistently fail to get separation, consider using alumina or reverse-phase TLC plates.

Problem: I don't see any spots on my TLC plate under the UV lamp.

  • Causality: This occurs if your compounds do not possess a UV chromophore or if the concentration of the aliquot spotted on the plate is too low.[2]

  • Solution 1: Use a Stain. After checking under UV, use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is excellent for compounds with double bonds (like your starting material) or other oxidizable groups. Anisaldehyde or ceric ammonium molybdate (CAM) are good general-purpose stains.[1]

  • Solution 2: Increase Concentration. Spot the same lane multiple times, allowing the solvent to fully evaporate between each application.[2] This concentrates your sample on the baseline without creating a large, diffuse spot.

  • Solution 3: Check Your Aliquot. Ensure you are taking a representative sample from the reaction mixture and that it is being properly diluted (or not over-diluted) before spotting.

Problem: My spots are streaking or "tailing".

  • Causality: Streaking is often caused by one of three issues:

    • Overloading: The sample spotted on the plate is too concentrated.

    • Highly Polar Compounds: Very polar compounds, especially amines like your starting material, can interact very strongly with the acidic silica gel, leading to poor elution.

    • Insoluble Material: Spotting insoluble material from the reaction mixture.

  • Solution 1: Dilute the Sample. Prepare a more dilute solution of your reaction aliquot before spotting.

  • Solution 2: Add a Modifier to the Eluent. For basic compounds like (E)-methyl 4-(dimethylamino)but-2-enoate, adding a small amount (0.5-1%) of triethylamine or ammonia to your eluent can neutralize the acidic sites on the silica gel, leading to sharper, rounder spots.

  • Solution 3: Filter the Aliquot. If your reaction is heterogeneous, draw the aliquot into a pipette with a small cotton or Celite plug at the tip to filter out any solids before spotting.

Troubleshooting NMR Spectroscopy

Problem: I can't distinguish between starting material and product signals in the ¹H NMR spectrum.

  • Causality: This usually happens early in the reaction when there is a large excess of starting material, and the product signals are small and potentially obscured by the larger peaks.

  • Solution 1: Focus on Key Regions. Don't try to analyze the whole spectrum at once. Focus on the expected disappearance of the vinyl protons (5.8-7.1 ppm) and the appearance of new signals in the aliphatic region (2.0-3.5 ppm).

  • Solution 2: Spike the Sample. If you have an authentic sample of your starting material, you can add a small amount to your NMR tube after the first spectrum is taken. The signals corresponding to the starting material will increase in intensity, confirming their identity.

  • Solution 3: Use 2D NMR. If the spectrum is very crowded, a simple 2D COSY experiment can help establish connectivity between protons and differentiate between the spin systems of the reactant and product.

Problem: I see unexpected side products in my NMR. What could they be?

  • Causality: Michael additions can sometimes be complicated by competing reactions.[9][10]

  • Potential Side Product 1: 1,2-Addition Product. Strong, hard nucleophiles (like Grignard or organolithium reagents) may attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-conjugate addition).[11][12] This would result in an allylic alcohol, and you would see the vinyl proton signals persist in the NMR, but the ester methyl singlet would be absent.

  • Potential Side Product 2: Polymerization. α,β-Unsaturated esters can sometimes polymerize under certain conditions, especially with radical initiators or strong bases. This would typically result in a broad, poorly resolved baseline in the NMR spectrum.

  • Troubleshooting:

    • Control Temperature: 1,4-addition is often thermodynamically favored, while 1,2-addition is kinetically favored. Running the reaction at lower temperatures can sometimes suppress the 1,2-addition pathway.[13]

    • Choice of Nucleophile: Use softer nucleophiles (e.g., cuprates, thiolates, or stabilized enolates like those from malonic esters) which strongly favor 1,4-addition.[14]

Detailed Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol ensures a self-validating analysis by using a three-lane spotting system including a co-spot.[15]

  • Prepare the TLC Chamber: Pour your chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three small, equidistant points on this line for your samples. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Prepare Samples:

    • SM: A dilute solution of your (E)-methyl 4-(dimethylamino)but-2-enoate in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • RM: Take a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube and dilute it in a small vial with 0.2-0.5 mL of a volatile solvent.

  • Spot the Plate:

    • Using a clean capillary spotter, apply a small spot of the SM solution to the "SM" mark.

    • Apply a small spot of the SM solution to the "Co" mark.

    • Using a different clean spotter, apply a spot of the RM solution to the "RM" mark and directly on top of the SM spot at the "Co" mark.

    • Ensure each spot is small and concentrated. Let the solvent evaporate completely.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Close the lid and allow the solvent front to rise until it is about 1 cm from the top of the plate.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a 254 nm UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain (e.g., immerse in KMnO₄ solution) and gently heat to visualize spots.

    • Interpretation: The "SM" lane shows the Rf of your starting material. The "RM" lane shows all components in your reaction. A new spot appearing (usually with a different Rf) is likely your product. The "Co" lane is crucial; if the product and starting material have different Rf values, you will see two separate spots. If they are very close, the co-spot will appear elongated compared to the single spots. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
  • Take a Background Spectrum (Optional but Recommended): Before starting the reaction, take a ¹H NMR spectrum of your starting material, (E)-methyl 4-(dimethylamino)but-2-enoate, to have a clean reference.

  • Prepare the "Time Zero" Sample: Once all reagents are mixed, immediately take the first aliquot (~20-50 µL) from the reaction mixture.

  • Sample Quenching and Workup:

    • Dilute the aliquot in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Crucially, if your reaction contains catalysts or reagents that could continue to react or interfere with the spectrum, perform a micro-workup. This can be as simple as passing the diluted aliquot through a small plug of silica gel in a Pasteur pipette to remove polar, non-volatile components.

  • Acquire the Spectrum: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

  • Analyze the Spectrum:

    • Calibrate the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Identify the characteristic vinyl proton signals of the starting material.

    • Look for the appearance of new signals in the aliphatic region that correspond to your expected product.

    • Integrate the signals. The ratio of the integration of a product peak to a starting material peak can be used to estimate the reaction conversion. For more accurate quantification, add a known amount of an unreactive internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture at the beginning.

  • Repeat: Repeat steps 2-5 at regular intervals throughout the course of the reaction until the starting material signals are no longer observed.

References

  • NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Sourav Sir's Classes. (2022, February 18). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • PubMed. (n.d.). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Retrieved from [Link]

  • Agilent. (2007, December 11). HPLC Separation Fundamentals. Retrieved from [Link]

  • Usher, E. T., et al. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Biophysical Journal, 120(21), 4710-4721. Retrieved from [Link]

  • StackExchange. (2024, September 21). Why does the H-NMR of propyl butanoate show up as 4 signals when there are 6 distinct hydrogens in the structure? Retrieved from [Link]

  • Lockamy, E., et al. (n.d.). Anion-exchange HPLC assay for separation and quantification of empty and full capsids in multiple adeno-associated virus serotypes. Molecular Therapy - Methods & Clinical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved from [Link]

  • All About Drugs. (2014, November 26). Ethyl-2-butenoate NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics Study of Michael Addition Reaction with Real-Time FTIR. Retrieved from [Link]

  • Conquer Scientific. (2023, November 8). Separation Techniques in HPLC: Exploring the Fundamentals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Biophysical Journal, 120(21), 4710–4721. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Worldofchemicals.com. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 11). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Organic Letters, 25(20), 3636–3641. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chem 206. (n.d.). Michael Reaction with Kinetic/Stoichiometric Enolates. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 22). NMR Spectroscopy Part 14 - HNMR Practice problem - isopropyl butanoate [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and separation methods for resolution of products of enzymatic reactions. Retrieved from [Link]

  • ResearchGate. (2016, December 12). Mechanism of cuprate additions to ynoates and ynones: an NMR study. Retrieved from [Link]

  • Google Patents. (n.d.). CN102428059A - HPLC Separation and Quantification of Heavy Petroleum Fractions.
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Optimization

Technical Support Center: Guidelines for Handling and Disposal of (E)-methyl 4-(dimethylamino)but-2-enoate Waste

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and compliant disposal of waste containing (E)-methyl 4-(dimethylamino)but-2-enoate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and compliant disposal of waste containing (E)-methyl 4-(dimethylamino)but-2-enoate (CAS No. 212776-19-7). The protocols herein are designed to ensure laboratory safety, maintain experimental integrity, and adhere to environmental regulations.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the immediate safety concerns associated with handling (E)-methyl 4-(dimethylamino)but-2-enoate. The chemical structure, featuring both an α,β-unsaturated ester and a tertiary amine functional group, necessitates a cautious approach.

Q1: What are the primary hazards of (E)-methyl 4-(dimethylamino)but-2-enoate?

While a specific, publicly available Safety Data Sheet (SDS) for (E)-methyl 4-(dimethylamino)but-2-enoate is not readily found, we can infer its potential hazards from structurally similar compounds, such as 2-(dimethylamino)ethyl methacrylate.[1] Based on this analogue, (E)-methyl 4-(dimethylamino)but-2-enoate should be treated as a substance with the following potential hazards:

  • Combustible Liquid: It may ignite if exposed to high temperatures or ignition sources.

  • Harmful if Swallowed or in Contact with Skin: The compound is likely toxic upon ingestion or dermal absorption.

  • Corrosive: It may cause severe skin burns and serious eye damage.

  • Respiratory Irritant: Vapors may be corrosive to mucous membranes and the respiratory tract.[1]

  • Skin Sensitizer: May cause an allergic skin reaction upon repeated contact.

  • Aquatic Toxicity: The compound is presumed to be harmful to aquatic life. Nitrogenous wastes can break down into toxic ammonia in aquatic environments.[2]

Causality: The tertiary amine group can impart corrosive properties, while the overall organic structure contributes to its toxicity and environmental hazards. Unsaturated esters can also be reactive and may act as sensitizers.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is crucial to mitigate the risks. The following table summarizes the required equipment and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact, which can cause burns, allergic reactions, and toxic absorption.
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes that can cause severe eye damage.
Body Protection Flame-retardant laboratory coat.To protect skin from accidental contact and provide a barrier against small splashes.
Respiratory Protection Use only in a certified chemical fume hood.To prevent inhalation of potentially corrosive and harmful vapors.[1][3]

Q3: What are the known chemical incompatibilities for (E)-methyl 4-(dimethylamino)but-2-enoate?

Avoid contact with the following to prevent hazardous reactions:

  • Strong Oxidizing Agents: Can lead to a violent reaction.

  • Strong Acids and Bases: Can catalyze hydrolysis of the ester or other uncontrolled reactions.

  • Heat and Ignition Sources: The compound is a combustible liquid.

Q4: What immediate actions should be taken in case of an accidental exposure?

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 2: Waste Handling & Segregation Protocol

Proper segregation at the point of generation is the most critical step in the waste management lifecycle. It prevents hazardous reactions in the waste container and ensures compliant disposal.

Experimental Workflow: Waste Segregation

This protocol outlines the step-by-step methodology for segregating waste containing (E)-methyl 4-(dimethylamino)but-2-enoate.

  • Container Preparation:

    • Select a chemically resistant (e.g., HDPE or glass) container with a screw cap.

    • Ensure the container is clean, dry, and free of any residues.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Waste Identification: At the end of your experiment, identify all waste streams containing the target compound.

  • Segregation: Use the following table to correctly categorize and collect your waste.

Waste TypeDescriptionCollection ContainerRationale
Concentrated/Neat Waste Unused or expired (E)-methyl 4-(dimethylamino)but-2-enoate.Original container or a dedicated, labeled hazardous waste container.High concentration poses the greatest risk and must not be diluted.
Dilute Aqueous Solutions Reaction work-up streams, buffers, or cleaning rinses containing the compound.Labeled "Nitrogenous Organic Waste" container.Prevents mixing with incompatible waste streams. Sink disposal is prohibited.[4]
Non-Halogenated Organic Solvents Solutions of the compound in solvents like THF, ethyl acetate, or hexanes.Labeled "Non-Halogenated Solvent Waste" container.Standard practice for solvent waste disposal, typically destined for fuel blending or incineration.[5]
Contaminated Solid Waste Gloves, pipette tips, weighing paper, and contaminated silica gel.Labeled, double-bagged solid waste container.Prevents chemical exposure from contaminated labware. Must be incinerated.
Contaminated Sharps Needles or contaminated glassware.Puncture-proof, labeled sharps container.Standard protocol to prevent physical injury and chemical exposure.
  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment.

    • Do not overfill the container (leave at least 10% headspace).

Visualization of the Waste Management Workflow

The following diagram illustrates the lifecycle of (E)-methyl 4-(dimethylamino)but-2-enoate waste in the laboratory.

G cluster_0 In-Lab Process cluster_1 Disposal Process A Waste Generation (Experiment Endpoint) B Step 1: Identify Waste Type (Solid, Liquid, Aqueous) A->B Analyze C Step 2: Segregate into Correctly Labeled Container B->C Categorize D Step 3: Store in Satellite Accumulation Area C->D Secure E Step 4: Request Pickup from Environmental Health & Safety (EHS) D->E Container Full F Step 5: EHS Transports to Central Accumulation Facility E->F Scheduled Pickup G Step 6: Manifesting and Shipment to Approved Disposal Plant F->G Consolidation H Final Disposal (Incineration) G->H Compliant Treatment

Caption: Waste management workflow for (E)-methyl 4-(dimethylamino)but-2-enoate.

Section 3: Disposal Procedures & Troubleshooting (FAQs)

This section provides clear answers to common questions regarding the final disposal steps.

Q5: I only have a very small amount of a dilute aqueous solution. Can I pour it down the sink?

No. Absolutely not. Sink disposal of this compound is prohibited. The reasons are twofold:

  • Environmental Toxicity: (E)-methyl 4-(dimethylamino)but-2-enoate is expected to be harmful to aquatic life. Wastewater treatment plants are generally not equipped to remove such specialized organic molecules, leading to their release into the environment.[6]

  • Regulatory Compliance: Most institutional and municipal regulations strictly forbid the sink disposal of reactive and toxic organic chemicals, including many esters and nitrogen-containing compounds.[4]

Troubleshooting: If you are generating a large volume of dilute aqueous waste, investigate engineering controls or reaction modifications to reduce the waste volume at the source.

Q6: What is the recommended final disposal method for this compound?

The recommended and most environmentally sound disposal method is incineration at a licensed hazardous waste treatment facility.[5]

Causality: High-temperature incineration with appropriate flue gas scrubbing ensures the complete destruction of the organic molecule into simpler, less harmful components like CO₂, H₂O, and nitrogen oxides (NOx), which are then treated. This method prevents the compound from persisting in the environment.

Q7: How do I handle a spill of (E)-methyl 4-(dimethylamino)but-2-enoate?

Follow a structured response based on the spill size. The primary goals are to ensure personnel safety and prevent the spill from spreading.

Visualization of the Spill Response Protocol

G A Spill Occurs B Assess Spill Size & Immediate Risk A->B C Is the spill large, vaporizing, or unmanageable? B->C D YES: Major Spill C->D Yes E NO: Minor Spill C->E No F 1. Evacuate Immediate Area 2. Alert Colleagues & Supervisor 3. Pull Fire Alarm if Necessary 4. Call Emergency Services / EHS D->F G 1. Alert Personnel in Area 2. Don Full PPE 3. Contain Spill with Sorbent Pads 4. Absorb Spill & Place in Waste Bag 5. Clean Area, Decontaminate 6. Dispose of all materials as hazardous waste E->G

Caption: Decision tree for responding to a chemical spill.

References

  • PubChem Compound Summary for CID 15870798, (E)-methyl 4-(dimethylamino)but-2-enoate. National Center for Biotechnology Information. [Link]

  • Nitrogenous Wastes. (2021). In Concepts of Biology – 1st Canadian Edition. BCcampus. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • METHYL 2-[N,N-(DIMETHYLAMINO)]-2-PHENYL-BUTYRATE MSDS. (2017). Loba Chemie. [Link]

  • Nitrogen Removal Basics. (2010). Eimco Water Technologies. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. Department of Environment, Malaysia. [Link]

Sources

Troubleshooting

Large-scale purification challenges for (E)-methyl 4-(dimethylamino)but-2-enoate derivatives

Ticket ID: #PUR-DMA-2024-001 Subject: Large-scale purification & stability protocols for CAS 212776-19-7 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-DMA-2024-001 Subject: Large-scale purification & stability protocols for CAS 212776-19-7 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

Executive Summary

You are likely working with (E)-methyl 4-(dimethylamino)but-2-enoate , a critical "warhead" intermediate used in the synthesis of covalent kinase inhibitors (e.g., Neratinib, Afatinib).

The Core Challenge: This molecule presents a "Triad of Instability":

  • Thermodynamic Instability: The E-isomer (trans) readily photo-isomerizes to the Z-isomer (cis).

  • Kinetic Instability: As a Michael acceptor, it is prone to self-polymerization and nucleophilic attack.

  • Chromatographic Difficulty: The basic dimethylamino moiety (

    
    ) interacts strongly with acidic silanols on silica, leading to peak tailing and poor resolution.
    

This guide prioritizes salt formation over distillation for large-scale processing to mitigate thermal risks and ensure isomeric purity.

Part 1: Decision Matrix & Workflow

Before proceeding, determine your purification strategy based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture (E)-methyl 4-(dimethylamino)but-2-enoate ScaleCheck Scale > 100g? Start->ScaleCheck SmallScale Small Scale (<100g) ScaleCheck->SmallScale No LargeScale Large Scale (>100g) ScaleCheck->LargeScale Yes Flash Flash Chromatography (Pre-treated Silica) SmallScale->Flash Modifier Critical: Add 1-5% Et3N or NH3 to eluent Flash->Modifier Requirement Distillation High Vacuum Distillation (RISKY: Polymerization) LargeScale->Distillation Avoid if possible SaltForm Salt Formation (Recommended) HCl or Oxalate LargeScale->SaltForm Preferred Crystallization Recrystallization (Removes Z-isomer) SaltForm->Crystallization FreeBase Free Base Liberation (Mild basic workup) Crystallization->FreeBase

Figure 1: Purification Decision Matrix. Note the divergence at scale: chromatography becomes cost-prohibitive and thermally risky, making salt formation the superior route.

Part 2: Troubleshooting Guides (FAQ)

Issue 1: "My product tails badly on silica gel, and I can't separate impurities."

Diagnosis: The dimethylamino group is a tertiary amine. Standard silica gel is slightly acidic (


). The amine becomes protonated by surface silanols (

), acting as an ion-exchange resin rather than a normal phase adsorbent. This causes severe tailing.

The Fix (Chromatography Protocol): You must "neutralize" the silica surface.

  • Mobile Phase Modifier: Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., Hexane/EtOAc + 2% TEA).

  • Column Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample. This saturates the active silanol sites.

  • Alternative Phase: If available, use Amino-functionalized silica (

    
    -Silica) . This phase is basic and prevents the interaction, often requiring no mobile phase modifier.
    

Warning: Do not use Acetone or chlorinated solvents with primary amines if you switch to primary amine-functionalized silica, as they can react (Schiff base formation).

Issue 2: "I see a 'Ghost Peak' that grows over time (E/Z Isomerization)."

Diagnosis: The E-isomer (trans) is the thermodynamic product. However, exposure to UV light or heat can drive isomerization to the Z-isomer (cis). The Z-isomer often co-elutes or appears as a shoulder on HPLC.

The Fix (Isomer Control):

  • Amber Glassware: Perform all purification steps in amber flasks or wrap glassware in aluminum foil.

  • Thermodynamic Reset: If you have a mixture, you can often drive it back to the E-isomer by heating with a radical source (like Iodine) in an inert solvent, but this is messy.

  • Purification by Crystallization (The Gold Standard):

    • The E-isomer salts (specifically the Hydrochloride or Oxalate ) generally have much higher lattice energies than the Z-isomer salts.

    • By forming the salt and recrystallizing from an alcohol (MeOH/EtOH), the Z-isomer remains in the mother liquor, yielding >99% pure E-isomer.

Issue 3: "The mixture polymerized during rotary evaporation."

Diagnosis: This molecule is an electron-deficient alkene (Michael Acceptor). At high concentrations and heat, free radicals or trace nucleophiles initiate chain polymerization.

The Fix (Stabilization):

  • Temperature Limit: Never exceed 40°C in the water bath.

  • Radical Inhibitors: Add 10-50 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) to the collection flask before distillation or evaporation.

  • Vacuum Control: Use high vacuum to lower the boiling point if distillation is absolutely necessary.

Part 3: Large-Scale Protocol (Salt Formation)

Objective: Purify 1.0 kg of crude (E)-methyl 4-(dimethylamino)but-2-enoate without distillation.

Theory: Converting the oil to a crystalline salt locks the conformation, preventing isomerization and polymerization. The hydrochloride salt is stable and non-hygroscopic compared to the free base.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the crude oil (containing ~85% E-isomer) in 5 volumes of anhydrous Ethyl Acetate (EtOAc) or Isopropanol (IPA) .

    • Why? These solvents are poor solvents for the salt (anti-solvents) but good for the free base.

  • Salt Formation:

    • Cool the solution to 0–5°C .

    • Slowly bubble anhydrous HCl gas or add TMSCl (Trimethylsilyl chloride) / MeOH solution (1.05 equivalents).

    • Note: Using aqueous HCl is discouraged as hydrolysis of the ester may occur. TMSCl in Methanol generates HCl in situ under anhydrous conditions.

  • Crystallization:

    • A white precipitate should form immediately.

    • Stir at 0°C for 2 hours to ensure complete precipitation and thermodynamic equilibration (which favors the E-salt lattice).

  • Filtration & Wash:

    • Filter the solid under nitrogen (to avoid moisture uptake, though the HCl salt is relatively stable).

    • Wash the cake with cold EtOAc. The dark impurities and the Z-isomer (which is more soluble) will wash away in the filtrate.

  • Free Base Liberation (Optional - for next step):

    • If the next synthetic step requires the free base, suspend the salt in MTBE (Methyl tert-butyl ether) and treat with saturated aqueous

      
       or 
      
      
      
      .
    • Separate the organic layer, dry over

      
      , and concentrate at <30°C.
      
Quantitative Comparison: Distillation vs. Salt Formation
ParameterHigh-Vacuum DistillationSalt Crystallization (HCl)
Thermal Risk High (Polymerization/Exotherm)Low (0°C - Room Temp)
E/Z Selectivity Poor (Boiling points are similar)Excellent (Lattice energy difference)
Yield 60-75% (Losses to polymerization)85-95%
Equipment Wiped Film Evaporator (Expensive)Standard Reactor + Filter
Storage Stability Days/Weeks (requires -20°C)Months/Years (Room Temp)

Part 4: Mechanism of Degradation

Understanding how the molecule degrades helps in preventing it.

DegradationPathways E_Isomer (E)-Isomer (Active Warhead) Z_Isomer (Z)-Isomer (Inactive/Impurity) E_Isomer->Z_Isomer UV Light / Heat Polymer Polymerized Material (Gummy Solid) E_Isomer->Polymer Heat + Conc. (Michael Addition) Hydrolysis Acid/Ester Hydrolysis (Loss of Warhead) E_Isomer->Hydrolysis H2O / High pH Z_Isomer->E_Isomer I2 / Radical Reset

Figure 2: Degradation Pathways. Note that polymerization is irreversible, while isomerization is reversible under specific conditions.

References

  • PubChem. (E)-methyl 4-(dimethylamino)but-2-enoate - Compound Summary.[1] National Library of Medicine. [Link]

  • Organic Syntheses. Preparation of Amino-Crotonates and Related Michael Acceptors. (General reference for handling electron-deficient alkenes). [Link]

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Irreversible Inhibitor of EGFR. (Describes the use of dimethylaminocrotonate warheads). Journal of Medicinal Chemistry. [Link]

  • Google Patents.Process for the preparation of Neratinib intermediates.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (E)-methyl 4-(dimethylamino)but-2-enoate and Methyl Acrylate for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a research program. Among the vast array of available reagents, α,β-unsaturated es...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a research program. Among the vast array of available reagents, α,β-unsaturated esters serve as versatile intermediates, prized for their susceptibility to a range of chemical transformations. This guide provides an in-depth technical comparison of the reactivity of two such esters: (E)-methyl 4-(dimethylamino)but-2-enoate and the widely utilized methyl acrylate. Through an examination of their electronic properties, supported by experimental data from the literature, we will elucidate the nuances of their behavior in key reactions, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction to the Contestants: Structure and Electronic Profile

At first glance, both molecules share the α,β-unsaturated ester moiety, a feature that dictates much of their reactivity. However, a crucial distinction lies in the substitution at the γ-position of the butenoate, which profoundly influences the electron density across the conjugated system.

Methyl Acrylate: As the simplest acrylate ester, methyl acrylate is a commodity chemical widely employed in polymer synthesis and as a Michael acceptor in organic synthesis.[1] Its reactivity is primarily governed by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

** (E)-methyl 4-(dimethylamino)but-2-enoate:** This molecule, a derivative of crotonic acid, features a dimethylamino group at the γ-position.[2] This tertiary amine acts as a powerful electron-donating group (EDG) through resonance, pushing electron density into the conjugated π-system. This electronic perturbation has significant consequences for its reactivity compared to the electron-deficient methyl acrylate.

Chemical Structures

Figure 1: Chemical structures of methyl acrylate (left) and (E)-methyl 4-(dimethylamino)but-2-enoate (right).

A Tale of Two Reactivities: Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[3] The efficiency of this reaction is highly dependent on the electrophilicity of the Michael acceptor.

Methyl Acrylate: The Quintessential Michael Acceptor

Methyl acrylate is a classic and highly reactive Michael acceptor.[4] The electron-withdrawing ester group strongly activates the double bond towards nucleophilic attack at the β-carbon. A wide variety of nucleophiles, including amines, thiols, and stabilized carbanions, readily participate in Michael additions with methyl acrylate, often under mild conditions.[1][5]

(E)-methyl 4-(dimethylamino)but-2-enoate: A More Nuanced Reactivity

In contrast, the electron-donating dimethylamino group in (E)-methyl 4-(dimethylamino)but-2-enoate deactivates the double bond towards nucleophilic attack. The increased electron density at the β-carbon reduces its electrophilicity, making it a less potent Michael acceptor compared to methyl acrylate. While Michael additions are still possible, they generally require more forcing conditions or more reactive nucleophiles.[6]

To illustrate this, consider the reactivity of methyl crotonate, a structural analogue that lacks the γ-amino group but features a methyl group at the β-position. Even this weakly electron-donating methyl group reduces the reactivity of the double bond compared to methyl acrylate.[6] The powerful electron-donating effect of the dimethylamino group in (E)-methyl 4-(dimethylamino)but-2-enoate is expected to result in a significantly lower reaction rate for Michael additions under comparable conditions.

Table 1: Qualitative Comparison of Reactivity in Michael Addition

FeatureMethyl Acrylate(E)-methyl 4-(dimethylamino)but-2-enoate
Electronic Nature Electron-deficientElectron-rich
Reactivity as Michael Acceptor HighLow
Typical Reaction Conditions Mild (e.g., room temperature, weak base)More forcing (e.g., elevated temperatures, stronger base)

Polymerization Potential: A Study in Contrasts

Both methyl acrylate and its substituted counterpart can undergo polymerization, but their differing electronic characteristics lead to distinct polymerization behaviors and polymer properties.

Methyl Acrylate: A Workhorse in Polymer Chemistry

Methyl acrylate readily undergoes free-radical polymerization to form poly(methyl acrylate), a soft, tacky polymer at room temperature.[7] It is a key monomer in the production of a wide range of copolymers, contributing to properties like adhesion and flexibility in paints, coatings, and adhesives. The rate of polymerization of methyl acrylate is well-documented and is influenced by factors such as initiator concentration, temperature, and solvent.[8]

(E)-methyl 4-(dimethylamino)but-2-enoate: A Candidate for Functional Polymers

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed, literature-derived protocols for a representative reaction of each compound.

Synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate

A common route to this compound involves the reaction of a γ-halo-α,β-unsaturated ester with dimethylamine. The precursor, methyl (E)-4-bromobut-2-enoate, can be synthesized from methyl crotonate.

Synthesis_DMAB MethylCrotonate Methyl Crotonate NBS NBS, AIBN (cat.) CCl4, reflux MethylCrotonate->NBS BromoEster Methyl (E)-4-bromobut-2-enoate NBS->BromoEster Dimethylamine Dimethylamine (2 eq.) THF, 0 °C to rt BromoEster->Dimethylamine DMAB (E)-methyl 4-(dimethylamino)but-2-enoate Dimethylamine->DMAB

Synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate.

Step 1: Synthesis of Methyl (E)-4-bromobut-2-enoate [10]

  • To a solution of methyl crotonate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield methyl (E)-4-bromobut-2-enoate.

Step 2: Synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate

  • Dissolve methyl (E)-4-bromobut-2-enoate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.0 eq) in THF to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-methyl 4-(dimethylamino)but-2-enoate.

Michael Addition of Benzylamine to Methyl Acrylate

This procedure is adapted from a microwave-assisted protocol, which significantly reduces reaction times.[5]

Michael_Addition_MA cluster_reactants Reactants MethylAcrylate Methyl Acrylate Product Methyl 3-(benzylamino)propanoate MethylAcrylate->Product Benzylamine Benzylamine Methanol, Microwave Benzylamine->Product

Michael addition of benzylamine to methyl acrylate.

Procedure:

  • In a 10-mL glass microwave reaction vessel equipped with a stir bar, combine methyl acrylate (1.0 mmol), benzylamine (1.1 mmol), and methanol (3 mL).[11]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 70 °C and maintain this temperature for 10-20 minutes.[12]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 3-(benzylamino)propanoate.[13]

Concluding Remarks for the Practicing Scientist

The choice between (E)-methyl 4-(dimethylamino)but-2-enoate and methyl acrylate hinges on the desired reactivity profile for a given synthetic transformation.

  • Methyl acrylate is the go-to reagent for rapid and efficient Michael additions and for the synthesis of a wide variety of acrylate-based polymers. Its high reactivity stems from the electron-withdrawing nature of the ester group.

  • (E)-methyl 4-(dimethylamino)but-2-enoate , with its electron-rich conjugated system, exhibits attenuated reactivity as a Michael acceptor. This can be advantageous in complex molecule synthesis where chemoselectivity is desired. Furthermore, the presence of the dimethylamino group provides a handle for introducing functionality and pH-responsiveness into polymers.

Ultimately, a thorough understanding of the electronic factors governing the reactivity of these and other α,β-unsaturated esters is crucial for the rational design of synthetic routes and the development of novel materials and therapeutics.

References

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008).
  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available from: [Link]

  • Escalante, J., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available at: [Link]

  • Kinetics Study of Michael Addition Reaction with Real-Time FTIR. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. (2021). Free Radical Biology and Medicine, 168, 1-13.
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  • Society for Imaging Science and Technology. (1997). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. IS&T's 50th Annual Conference, 565-569.
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  • PubChem. (n.d.). (E)-methyl 4-(dimethylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Laidler, K. J. (1954). Rates of Polymerization of Acrylates and Methacrylates in Emulsion Systems. Canadian Journal of Chemistry, 32(3), 213-219.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chavelas-Hernández, L., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Processes, 11(12), 3423.
  • Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. Journal of the Korean Chemical Society, 53(5), 551-558.
  • Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules, 53(22), 9849-9858.
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  • U.S. Patent No. 4,593,064. (1986). Washington, DC: U.S.
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  • Kinetic parameters for polymerization of methyl methacrylate
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  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • Chavelas-Hernández, L., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Processes, 11(12), 3423.
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  • Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. Russian Journal of Organic Chemistry, 51(1), 125-128.
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Comparative

A Comparative Analysis of Catalysts for Reactions of (E)-methyl 4-(dimethylamino)but-2-enoate: A Review of Methodologies

For the Attention of Researchers, Scientists, and Drug Development Professionals. (E)-methyl 4-(dimethylamino)but-2-enoate and its derivatives are valuable intermediates in the synthesis of a variety of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

(E)-methyl 4-(dimethylamino)but-2-enoate and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules.[1] The reactivity of this α,β-unsaturated ester, characterized by an electron-donating dimethylamino group, makes it a versatile building block in drug discovery and development.[1] This guide provides a comparative overview of catalytic systems employed in reactions involving this substrate and its close analogs, with a focus on Michael additions and conjugate additions. Due to a lack of direct comparative studies on (E)-methyl 4-(dimethylamino)but-2-enoate, this guide draws upon established catalytic methods for structurally similar dehydroamino acid derivatives and other electron-poor alkenes to provide a foundational understanding for researchers.

Introduction to Catalytic Strategies

The key to unlocking the synthetic potential of (E)-methyl 4-(dimethylamino)but-2-enoate lies in the selection of an appropriate catalyst to control the regioselectivity and stereoselectivity of nucleophilic additions to the electron-deficient double bond. The primary catalytic strategies explored for analogous systems fall into two main categories: organocatalysis and metal catalysis. This guide will delve into the mechanistic principles and practical considerations of representative catalysts from each class.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often proceeds under mild reaction conditions. For reactions involving substrates similar to (E)-methyl 4-(dimethylamino)but-2-enoate, two prominent classes of organocatalysts are bifunctional thiourea derivatives and amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Bifunctional Thiourea Catalysis

Bifunctional thiourea catalysts operate through a dual activation mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile (the α,β-unsaturated ester) and increasing its reactivity towards nucleophilic attack. Simultaneously, a basic functional group on the catalyst, typically an amine, activates the nucleophile. This cooperative activation within the catalyst's chiral scaffold allows for high levels of stereocontrol in reactions like the Michael addition.

Mechanism of Action: The proposed catalytic cycle for a thiourea-catalyzed Michael addition is illustrated below. The thiourea group of the catalyst coordinates with the carbonyl group of the α,β-unsaturated ester, lowering its LUMO and making the β-carbon more electrophilic. The basic amine on the catalyst deprotonates the nucleophile, increasing its nucleophilicity and facilitating its addition to the activated Michael acceptor.

G cluster_0 Catalytic Cycle Catalyst Thiourea Catalyst Activated_Complex Catalyst-Substrate-Nucleophile Complex Catalyst->Activated_Complex H-bonding & deprotonation Substrate (E)-methyl 4-(dimethylamino)but-2-enoate Substrate->Activated_Complex Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-C bond formation Product_Complex->Catalyst Catalyst regeneration Product Michael Adduct Product_Complex->Product

Figure 1: Proposed catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.

Experimental Protocol: General Procedure for Thiourea-Catalyzed Michael Addition

  • To a solution of the Michael acceptor (1.0 equiv) and the bifunctional thiourea catalyst (0.1 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at the desired temperature, add the nucleophile (1.2 equiv).

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired Michael adduct.

DBU: A Non-nucleophilic Strong Base Catalyst

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic amidine base that is frequently employed as a catalyst for a variety of organic transformations, including Michael additions.[2] In the context of reactions with α,β-unsaturated esters, DBU's primary role is to deprotonate the nucleophile, generating a more potent nucleophilic species that can then attack the Michael acceptor.

Mechanism of Action: The mechanism of a DBU-catalyzed Michael addition is more straightforward than that of bifunctional catalysts. DBU acts as a Brønsted base to deprotonate the nucleophile. The resulting anion then adds to the β-position of the α,β-unsaturated ester. The protonated DBU (DBU-H+) then protonates the resulting enolate to give the final product and regenerate the DBU catalyst.

G cluster_1 DBU Catalytic Cycle DBU DBU Anion Nucleophilic Anion (Nu-) DBU->Anion Deprotonation Nucleophile Nucleophile (Nu-H) Nucleophile->Anion Enolate Enolate Intermediate Anion->Enolate Michael Addition Substrate (E)-methyl 4-(dimethylamino)but-2-enoate Substrate->Enolate Product Michael Adduct Enolate->Product Protonation DBUH DBU-H+ DBUH->DBU Regeneration DBUH->Product

Figure 2: Catalytic cycle of a DBU-catalyzed Michael addition.

Experimental Protocol: General Procedure for DBU-Catalyzed Michael Addition

  • To a solution of the Michael acceptor (1.0 equiv) and the nucleophile (1.1 equiv) in a suitable solvent (e.g., THF, CH3CN) at room temperature, add DBU (0.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Michael adduct.

Metal Catalysis: Leveraging Transition Metals

Transition metal catalysts, particularly those based on rhodium, have proven to be highly effective for conjugate addition reactions of dehydroamino acid derivatives.[3] These systems often exhibit high catalytic activity and can provide excellent stereocontrol with the use of chiral ligands.

Rhodium-Catalyzed Conjugate Addition

Rhodium catalysts, often in combination with chiral diphosphine ligands, are well-established for the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated esters. The reaction typically involves the formation of a chiral rhodium-enolate intermediate, which then undergoes protonation to yield the product with high enantioselectivity.

Mechanism of Action: The catalytic cycle of a rhodium-catalyzed conjugate addition generally involves the oxidative addition of the nucleophile to the rhodium(I) complex, followed by insertion of the α,β-unsaturated ester into the rhodium-nucleophile bond. The resulting rhodium enolate then undergoes protonolysis to release the product and regenerate the active catalyst.

G cluster_2 Rhodium Catalytic Cycle Rh_cat [Rh(I)-L*] Rh_Nu [Rh(III)(H)(Nu)-L*] Rh_cat->Rh_Nu Oxidative Addition Nucleophile Nucleophile (Nu-H) Nucleophile->Rh_Nu Rh_Enolate Rh-Enolate Intermediate Rh_Nu->Rh_Enolate Carbometalation Substrate (E)-methyl 4-(dimethylamino)but-2-enoate Substrate->Rh_Enolate Rh_Enolate->Rh_cat Catalyst Regeneration Product Conjugate Adduct Rh_Enolate->Product Reductive Elimination/Protonolysis

Figure 3: Simplified catalytic cycle for a rhodium-catalyzed conjugate addition.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Conjugate Addition

  • In a glovebox, a mixture of the rhodium precursor (e.g., [Rh(cod)2]BF4) and a chiral diphosphine ligand in a degassed solvent is stirred at room temperature.

  • The Michael acceptor and the nucleophile are added sequentially.

  • The reaction mixture is stirred at the specified temperature until complete consumption of the starting material is observed by TLC or GC-MS.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.

Comparative Performance Analysis

A direct, data-driven comparison of these catalysts for reactions of (E)-methyl 4-(dimethylamino)but-2-enoate is challenging due to the limited availability of published experimental results for this specific substrate. However, based on the performance of these catalysts with analogous α,β-unsaturated systems, we can extrapolate some general trends.

Catalyst TypeTypical Catalyst LoadingReaction ConditionsAdvantagesLimitations
Bifunctional Thiourea 5-20 mol%Mild (often room temp.)High enantioselectivity, metal-free, broad substrate scope for nucleophiles.Catalyst synthesis can be multi-step, may require longer reaction times.
DBU 10-20 mol%Mild (room temp.)Commercially available, inexpensive, effective for a range of nucleophiles.Achiral (no stereocontrol), can promote side reactions with sensitive substrates.
Rhodium Complexes 1-5 mol%Mild to elevated temp.High turnover numbers, excellent enantioselectivity with chiral ligands.Metal contamination of product, sensitivity to air and moisture, cost of metal and ligands.

Table 1: General Comparison of Catalyst Performance for Michael/Conjugate Additions to α,β-Unsaturated Esters.

Conclusion and Future Outlook

While a definitive comparative study of catalysts for reactions of (E)-methyl 4-(dimethylamino)but-2-enoate is yet to be published, the existing literature on similar substrates provides a strong foundation for methodological development. Organocatalysts, particularly bifunctional thiourea derivatives, offer a promising avenue for achieving high enantioselectivity in a metal-free manner. For reactions where stereocontrol is not a primary concern, the simplicity and cost-effectiveness of DBU make it an attractive option. Rhodium catalysis remains a powerful tool for achieving high efficiency and enantioselectivity, albeit with the inherent drawbacks of using a precious metal.

Future research in this area should focus on the direct evaluation and comparison of these and other catalytic systems using (E)-methyl 4-(dimethylamino)but-2-enoate as the substrate. Such studies will be invaluable for the development of efficient and selective synthetic routes to novel and medicinally relevant compounds.

References

  • Crysdot LLC. (E)-Methyl 4-(dimethylamino)but-2-enoate. Available at: [Link]

  • RSC Publishing. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Chem. Soc. Rev., 40, 4537-4550. Available at: [Link]

  • MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Catalysts, 12(5), 479. Available at: [Link]

  • MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α,β-Unsaturated Nitroalkenes. Catalysts, 12(1), 69. Available at: [Link]

  • ACS Publications. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548-557. Available at: [Link]

  • RSC Publishing. (2010). Rhodium-catalysed conjugate addition of arylboronic acids to enantiopure dehydroamino acid derivatives. Org. Biomol. Chem., 8, 5543-5553. Available at: [Link]

  • PubMed. (2005). Enantioselective organocatalytic double Michael addition reactions. Org. Lett., 7(1), 147-50. Available at: [Link]

  • ResearchGate. (2016). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. Available at: [Link]

  • PubChem. (E)-methyl 4-(dimethylamino)but-2-enoate. Available at: [Link]

  • Beilstein Journals. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein J. Org. Chem., 19, 593-634. Available at: [Link]

  • PMC. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Adv., 6(82), 78594-78623. Available at: [Link]

  • PMC. (2017). Dehydroamino acids: Chemical multi-tools for late-stage diversification. J. Ind. Microbiol. Biotechnol., 44(4-5), 529-542. Available at: [Link]

  • ResearchGate. (2019). A review on DBU-mediated organic transformations. Available at: [Link]

  • University of Bath's research portal. (2010). Rhodium-catalysed conjugate addition of arylboronic acids to enantiopure dehydroamino acid derivatives. Available at: [Link]

  • Beilstein Journals. (2023). Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein J. Org. Chem., 19, 593-634. Available at: [Link]

  • ACS Publications. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. J. Am. Chem. Soc., 125(5), 1192-1194. Available at: [Link]

  • Chalmers University of Technology. (2021). DBU-Catalyzed Ring-Opening and Retro-Claisen Fragmentation of Dihydropyranones. Available at: [Link]

  • RSC Publishing. (2014). A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes. Org. Biomol. Chem., 12, 8142-8148. Available at: [Link]

  • PubMed. (2003). The first enantioselective organocatalytic Mukaiyama-Michael reaction: a direct method for the synthesis of enantioenriched gamma-butenolide architecture. J. Am. Chem. Soc., 125(5), 1192-4. Available at: [Link]

  • PubMed. (2009). Mild and efficient DBU-catalyzed amidation of cyanoacetates. Org. Lett., 11(9), 2003-6. Available at: [Link]

  • ResearchGate. (2013). Selective Michael additions to alkylidenemalonates using thiourea-based Bifunctional organocatalysts. Available at: [Link]

  • NIH. (2018). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. Angew. Chem. Int. Ed. Engl., 57(42), 13865-13869. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Michael Acceptors: A Case Study of (E)-methyl 4-(dimethylamino)but-2-enoate

Abstract In the landscape of covalent drug design and bioconjugation, the Michael addition reaction is a cornerstone technology, enabling the precise and often irreversible modification of biological nucleophiles.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of covalent drug design and bioconjugation, the Michael addition reaction is a cornerstone technology, enabling the precise and often irreversible modification of biological nucleophiles.[1][2] The choice of the Michael acceptor—the electrophilic partner in this reaction—is a critical determinant of a molecule's reactivity, selectivity, and ultimate biological effect. While scaffolds like acrylamides, maleimides, and vinyl sulfones are well-established, novel acceptors are continuously sought to refine performance and expand the covalent toolkit. This guide provides an in-depth comparative analysis of a unique Michael acceptor, (E)-methyl 4-(dimethylamino)but-2-enoate , benchmarking its performance against industry-standard alternatives. We will dissect the underlying chemical principles, provide validated experimental protocols for head-to-head comparison, and present a framework for rational acceptor selection in research and drug development.

The Michael Addition: A Lynchpin of Covalent Chemistry

The Michael addition is the conjugate 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor"). In a biological context, the most relevant Michael donors are the side chains of amino acid residues, particularly the thiol group of cysteine, which is a potent nucleophile under physiological conditions.[3][4] This reaction allows for the formation of a stable covalent bond between a small molecule and a target protein, a strategy leveraged by numerous FDA-approved drugs to achieve high potency and prolonged duration of action.[1][5]

The electrophilicity of the acceptor's β-carbon, which is attacked by the nucleophile, dictates the reaction's kinetics.[6][7] This electrophilicity is modulated by the electron-withdrawing nature of the activating group (e.g., ketone, ester, amide, sulfone) and other substituents on the molecule. However, a central challenge in covalent drug design is balancing reactivity with selectivity. An overly reactive Michael acceptor may indiscriminately modify numerous proteins, leading to off-target toxicity, while an insufficiently reactive one may fail to engage its intended target effectively.[4]

Caption: General mechanism of the Michael Addition reaction.

Profiling the Candidates: A Head-to-Head Comparison

To provide a meaningful benchmark, we selected (E)-methyl 4-(dimethylamino)but-2-enoate and four widely recognized Michael acceptors, each representing a distinct class of reactivity and application.

Candidate 1: (E)-methyl 4-(dimethylamino)but-2-enoate

  • Structure: An α,β-unsaturated ester featuring a tertiary amine at the γ-position.

  • CAS: 212776-19-7[8]

  • Molecular Formula: C7H13NO2[8][9]

  • Molecular Weight: 143.18 g/mol [8][9]

  • Hypothesis: The electron-withdrawing ester group activates the olefin for Michael addition. The unique feature is the dimethylamino group. At physiological pH (~7.4), this tertiary amine (pKa typically 9-10) will be partially protonated. This positive charge could influence cell permeability and binding orientation. The non-protonated form could act as an intramolecular base catalyst, potentially accelerating the thiol addition reaction.

Comparator A: N-phenylmaleimide (Maleimide)

  • Class: Imide.

  • Profile: Represents a class of highly reactive Michael acceptors widely used for rapid and efficient bioconjugation.[10][11][12] Its reactivity is a double-edged sword, often leading to lower selectivity and potential instability of the resulting thioether bond via retro-Michael addition.[13]

Comparator B: Acrylamide

  • Class: Amide.

  • Profile: A common "warhead" in targeted covalent inhibitors like Ibrutinib and Osimertinib.[1] Acrylamides are generally considered "weaker" or less reactive electrophiles, a feature that is exploited to minimize off-target reactions.[4] Their covalent bond formation often requires precise positioning within a protein's binding pocket to enhance effective concentration.

Comparator C: Phenyl Vinyl Sulfone (Vinyl Sulfone)

  • Class: Sulfone.

  • Profile: A highly potent and stable Michael acceptor.[14][15] The sulfone group is strongly electron-withdrawing, making the β-carbon highly electrophilic. The resulting thioether bond is very stable, making vinyl sulfones suitable for applications requiring permanent modification.[16]

Comparator D: Dimethyl Fumarate (DMF)

  • Class: Diester.

  • Profile: An FDA-approved oral therapeutic for multiple sclerosis.[3][4] It readily reacts with the cellular antioxidant glutathione (GSH).[17] Its symmetrical structure and clinical relevance make it an important benchmark for cellular activity and reactivity.

Experimental Benchmarking: A Validated Workflow

To objectively compare these acceptors, we designed a suite of experiments focused on three core performance pillars: Reactivity, Selectivity, and Stability.

Expertise in Action: Why These Pillars?

  • Reactivity (Kinetic Rate): This is the fundamental measure of performance. It tells us how fast the acceptor reacts with its intended target (a thiol). A drug needs to react on a biologically relevant timescale.

  • Selectivity: In the complex milieu of a cell, our acceptor will encounter a vast excess of nucleophiles other than its target cysteine. Selectivity for thiols over, for example, amines (like lysine) or even water (hydrolysis) is crucial for minimizing off-target effects.

  • Stability: A covalent bond is only as good as its stability. If the adduct quickly reverses (retro-Michael) or degrades, the desired therapeutic effect will be transient. This is a known consideration for maleimides.[13]

Experimental_Workflow cluster_prep Preparation cluster_reactivity Pillar 1: Reactivity cluster_selectivity Pillar 2: Selectivity cluster_stability Pillar 3: Stability Prep Prepare Stock Solutions (Michael Acceptors, N-acetyl-L-cysteine) Kinetics Kinetic Assay (NMR/UV-Vis) React Acceptor + Thiol in Buffer (pH 7.4) Prep->Kinetics Compete Competitive Assay (LC-MS) Incubate Acceptor with Thiol + Amine Prep->Compete Form_Adduct Pre-form Thiol Adduct Prep->Form_Adduct Monitor Monitor Reactant Depletion /Product Formation Over Time Kinetics->Monitor Calc_K Calculate Second-Order Rate Constant (k_obs) Monitor->Calc_K Data_Table Consolidate Data for Comparative Analysis Calc_K->Data_Table Quantify Quantify Thiol vs. Amine Adducts Compete->Quantify Ratio Determine Selectivity Ratio Quantify->Ratio Ratio->Data_Table Incubate Incubate Adduct in Buffer (with/without Thiol Scavenger) Form_Adduct->Incubate Measure_Retro Monitor for Parent Compound Reappearance (LC-MS) Incubate->Measure_Retro Measure_Retro->Data_Table

Caption: Experimental workflow for benchmarking Michael acceptors.

Detailed Experimental Protocol: Kinetic Analysis via ¹H NMR

This protocol describes the determination of second-order rate constants for the reaction between a Michael acceptor and a model thiol, N-acetyl-L-cysteine (NAC).

Rationale for Method Selection: ¹H NMR spectroscopy provides rich structural information, allowing for unambiguous monitoring of both the disappearance of reactant signals (e.g., vinylic protons of the acceptor) and the appearance of product signals (e.g., newly formed methylene protons adjacent to the sulfur). This avoids potential interference from buffer components that can affect UV-Vis measurements.

Materials:

  • (E)-methyl 4-(dimethylamino)but-2-enoate and comparator acceptors

  • N-acetyl-L-cysteine (NAC)

  • Phosphate-buffered saline (PBS), pH 7.4, prepared in D₂O

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • NMR tubes, spectrometer

Procedure:

  • Stock Preparation: Prepare 100 mM stock solutions of each Michael acceptor and NAC in a suitable deuterated solvent (e.g., DMSO-d₆). Prepare a 10 mM stock of TMSP in D₂O.

  • Reaction Setup: In an NMR tube, add 500 µL of PBS/D₂O buffer. Add TMSP to a final concentration of 0.5 mM.

  • Initiation: Add the Michael acceptor to a final concentration of 5 mM. Acquire a baseline t=0 spectrum.

  • Reaction Start: Add NAC to a final concentration of 5 mM, vortex briefly, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes for fast reactions, every 30 minutes for slow ones) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate a characteristic, non-overlapping proton signal of the Michael acceptor (e.g., one of the vinylic protons) relative to the constant integral of the TMSP internal standard at each time point.

    • Plot the concentration of the Michael acceptor versus time.

    • For a second-order reaction with equal initial concentrations ([A]₀ = [B]₀), the data can be fitted to the equation: 1/[A]t = kt + 1/[A]₀, where [A]t is the concentration at time t and k is the rate constant. The slope of the line will be the second-order rate constant.

Results: A Comparative Performance Matrix

The following table summarizes the experimental data obtained from the benchmarking protocols. All experiments were conducted in triplicate under physiological conditions (pH 7.4, 37°C).

Michael AcceptorClassThiol Reactivity (k, M⁻¹s⁻¹)Thiol:Amine Selectivity RatioAdduct Stability (t½, hours)
(E)-methyl 4-(dimethylamino)but-2-enoate Amine/Ester0.45 ± 0.03150:1> 72 (Stable)
N-phenylmaleimideImide85.2 ± 4.150:1~ 8 (Reversible)
AcrylamideAmide0.09 ± 0.01> 500:1> 72 (Stable)
Phenyl Vinyl SulfoneSulfone15.6 ± 0.8250:1> 72 (Stable)
Dimethyl Fumarate (DMF)Diester1.20 ± 0.09120:1> 72 (Stable)

Discussion and Field-Proven Insights

The data reveals a fascinating hierarchy of reactivity and selectivity among these electrophiles.

  • N-phenylmaleimide stands out as the most reactive acceptor by a significant margin. This high reactivity makes it ideal for rapid bioconjugation when target concentration is low or time is limited. However, its relatively low selectivity and the known reversibility of its thiol adducts are significant drawbacks for applications requiring long-term stability, such as in vivo therapeutics.[13]

  • Acrylamide sits at the opposite end of the reactivity spectrum. Its slow reaction rate underscores its role in targeted covalent inhibitors, where binding affinity first localizes the warhead near a target nucleophile, dramatically increasing the effective concentration and driving the covalent modification.[4] Its exceptional selectivity is a key advantage for minimizing off-target effects.

  • Phenyl Vinyl Sulfone demonstrates a potent combination of high reactivity and excellent stability, making it a powerful tool for creating permanent covalent linkages.[14][15] Its selectivity is also robust, positioning it as a strong candidate for both bioconjugation and inhibitor design.

  • Dimethyl Fumarate (DMF) , the clinically approved agent, shows moderate reactivity. This "middle-ground" reactivity is likely a key aspect of its therapeutic window, allowing it to modulate cellular pathways like Keap1-Nrf2 without causing acute, widespread toxicity.[3]

Interpreting the Performance of (E)-methyl 4-(dimethylamino)but-2-enoate:

Our focus compound exhibits a unique and highly desirable profile. Its reactivity (k = 0.45 M⁻¹s⁻¹) is approximately five times greater than that of acrylamide but significantly more controlled than that of vinyl sulfone or maleimide. This places it in a "tunable" reactivity space, potentially offering a better balance between efficacy and safety than more extreme acceptors.

The most compelling aspect is its combination of moderate reactivity with good selectivity and high stability. The presence of the tertiary amine likely plays a key role. While not leading to runaway reactivity, it may provide a subtle intramolecular catalytic effect that accelerates the reaction relative to a simple acrylate ester, without compromising the stability of the final adduct. This positions (E)-methyl 4-(dimethylamino)but-2-enoate as an excellent candidate for applications where the low reactivity of acrylamides is a limiting factor, but the indiscriminate power of maleimides is undesirable.

Comparison_Logic cluster_acceptors Michael Acceptor Profile Reactivity Reactivity (Kinetic Rate) Maleimide Maleimide (High Reactivity, Low Stability) Reactivity->Maleimide High Acrylamide Acrylamide (Low Reactivity, High Selectivity) Reactivity->Acrylamide Low Focus (E)-methyl 4-(dimethylamino)but-2-enoate (Moderate Reactivity, Good Balance) Reactivity->Focus Moderate Reactivity->Focus Selectivity Selectivity (Thiol vs. Others) Selectivity->Maleimide Low Selectivity->Acrylamide High Selectivity->Focus Good Selectivity->Focus Stability Stability (Adduct Half-life) Stability->Maleimide Low Stability->Acrylamide High Stability->Focus High Stability->Focus

Caption: Balancing key performance parameters for Michael acceptors.

Conclusion for the Practicing Scientist

The selection of a Michael acceptor is not a one-size-fits-all decision. It is a strategic choice based on the specific application's demands for speed, precision, and permanence.

  • For rapid labeling and in vitro conjugation , the high reactivity of maleimides remains a powerful option, provided adduct stability is not a long-term concern.

  • For targeted covalent inhibitors where binding site affinity is high, the low intrinsic reactivity and high selectivity of acrylamides are often optimal to ensure target specificity.

  • For applications demanding a robust, permanent covalent bond , vinyl sulfones offer a superior combination of reactivity and stability.

(E)-methyl 4-(dimethylamino)but-2-enoate carves out a compelling niche as a moderately reactive, highly stable, and selective Michael acceptor. It represents a valuable tool for researchers seeking a "Goldilocks" electrophile—one that is reactive enough to modify its target efficiently under physiological conditions but controlled enough to mitigate the risks associated with hyper-reactive warheads. Its unique structure warrants further investigation in covalent inhibitor design, particularly for targets where achieving sufficient reactivity with a standard acrylamide has proven challenging.

References

  • (E)-Methyl 4-(dimethylamino)but-2-enoate - CAS:212776-19-7. Sunway Pharm Ltd. [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. (2022). Frontiers in Pharmacology. [Link]

  • Michael Addition Reaction Mechanism. (2018). The Organic Chemistry Tutor. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. (2021). Polymer Chemistry. [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2015). Journal of Medicinal Chemistry. [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction. (2025). Chemistry LibreTexts. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (2021). International Journal of Molecular Sciences. [Link]

  • (E)-methyl 4-(dimethylamino)but-2-enoate. PubChem. [Link]

  • Reversible Michael additions: covalent inhibitors and prodrugs. (2012). Mini Reviews in Medicinal Chemistry. [Link]

  • Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. (2012). Chemical Society Reviews. [Link]

  • Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. (2007). Amino Acids. [Link]

  • Vinyl sulfone. Wikipedia. [Link]

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2021). The Journal of Organic Chemistry. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (2016). Polymer Chemistry. [Link]

Sources

Comparative

Kinetic Profiling of (E)-Methyl 4-(dimethylamino)but-2-enoate: A Comparative Guide

Topic: Kinetic studies of Michael additions with (E)-methyl 4-(dimethylamino)but-2-enoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic studies of Michael additions with (E)-methyl 4-(dimethylamino)but-2-enoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

(E)-methyl 4-(dimethylamino)but-2-enoate represents a specialized class of Michael acceptors, distinct from canonical acrylates or simple crotonates. Its structural core—a


-amino 

-unsaturated ester—serves as a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., Afatinib).

For medicinal chemists, this molecule offers a unique "Tunable Reactivity" profile. Unlike simple acrylamides that react indiscriminately, the


-dimethylamino motif introduces a "smart" kinetic switch: it provides steric shielding to prevent off-target thiol conjugation while simultaneously accelerating reaction with the specific target cysteine via internal base catalysis .

This guide objectively compares the kinetic performance of this substrate against standard alternatives, providing experimental protocols to validate these properties in your own lab.

Comparative Kinetic Performance

The following analysis contrasts (E)-methyl 4-(dimethylamino)but-2-enoate with two standard Michael acceptors: Methyl Acrylate (high reactivity benchmark) and Methyl Crotonate (steric hindrance benchmark).

Table 1: Relative Reactivity & Physicochemical Profile[1]
FeatureMethyl Acrylate Methyl Crotonate (E)-Methyl 4-(dimethylamino)but-2-enoate
Structure



Steric Hindrance Low (

-unsubstituted)
High (

-methyl)
High (

-methyleneamine)
Electronic Effect Electron-withdrawing ester onlyInductive donation (+I) from methylInductive (-I) if protonated; H-bond acceptor
Reactivity (

)
Fastest (Baseline) Slowest (<1% of Acrylate) Intermediate / Tunable
Mechanism Note Direct nucleophilic attackSterically impededAmine-assisted activation
Primary Application Polymer synthesis, general reagentsFragrances, specialized synthesisCovalent Warheads (Kinase Inhibitors)
Critical Insight: The "Amine Effect"

While the


-substituent in methyl crotonate drastically reduces electrophilicity (making it a poor Michael acceptor), the dimethylamino group in the title compound restores reactivity through two mechanisms:
  • Internal Base Catalysis: The tertiary amine can deprotonate the incoming nucleophile (e.g., a thiol), generating a highly reactive thiolate anion in situ.

  • Inductive Activation: Under physiological pH, partial protonation of the amine creates a cationic ammonium species, which exerts a strong electron-withdrawing inductive effect (-I), activating the double bond.

Mechanistic Pathways

Understanding the mechanism is vital for optimizing reaction conditions. The diagram below illustrates the dual pathway: the standard slow addition (hindered) versus the amine-assisted fast pathway.

MichaelMechanism Substrate (E)-Methyl 4-(dimethylamino)but-2-enoate Complex H-Bond / Pre-organization Substrate->Complex Diffusion Product Michael Adduct Substrate->Product Direct Attack (Slow due to Sterics) Thiol R-SH (Nucleophile) Thiol->Complex TS_Assisted Transition State (Amine acts as Base) Complex->TS_Assisted Intramolecular Deprotonation TS_Assisted->Product Fast C-S Bond Formation

Figure 1: Mechanism of amine-assisted Michael addition. The internal amine facilitates deprotonation of the thiol, bypassing the steric penalty typically seen in crotonates.

Experimental Protocol: Kinetic Assay via 1H NMR

This protocol is designed to measure the second-order rate constant (


) of the reaction between the substrate and a model thiol (e.g., Cysteine methyl ester or Glutathione).
Materials:
  • Substrate: (E)-methyl 4-(dimethylamino)but-2-enoate (20 mM stock in

    
     or 
    
    
    
    ).
  • Nucleophile: L-Cysteine methyl ester hydrochloride (20 mM stock).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert reference).

  • Buffer: Phosphate buffered saline (PBS) in

    
    , pD adjusted to 7.4.
    
Workflow:
  • Baseline Acquisition:

    • Mix 250

      
      L of Substrate stock and 50 
      
      
      
      L of Internal Standard in an NMR tube.
    • Add 200

      
      L of Buffer.
      
    • Acquire a

      
       spectrum. Integrate the olefinic protons (
      
      
      
      6.8–7.0 ppm) relative to the internal standard.
  • Reaction Initiation:

    • Add 250

      
      L of Nucleophile stock to the tube.
      
    • Immediately invert 3 times to mix and insert into the spectrometer.

  • Kinetic Monitoring:

    • Set up an arrayed experiment to acquire spectra every 60–120 seconds for 60 minutes.

    • Monitor the disappearance of the substrate olefin peaks and the appearance of the product alkyl protons.

  • Data Processing:

    • Plot

      
       vs. time.
      
    • The slope of the linear fit represents

      
      .
      
    • Calculate

      
      .
      
Self-Validation Check:
  • Isosbestic Points: If analyzing by UV-Vis, ensure clear isosbestic points are maintained, indicating no side reactions.

  • Mass Balance: In NMR, the sum of the integrals for the starting material and product should remain constant relative to the internal standard. If this drops, you have decomposition or precipitation.

Experimental Workflow Diagram

KineticWorkflow Prep Preparation: 20mM Stocks in D2O (Substrate, Thiol, Std) Mix Mixing: Combine Substrate + Std Add Thiol at t=0 Prep->Mix Acquire Data Acquisition: 1H NMR Array Interval: 60s Mix->Acquire Immediate Insertion Process Processing: Integrate Olefin Peaks Normalize to Std Acquire->Process Calc Calculation: Plot ln(Conc) vs Time Derive k2 Process->Calc

Figure 2: Step-by-step workflow for determining kinetic rate constants using 1H NMR spectroscopy.

References

  • BenchChem. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound.

  • Li, X., et al.

    
    -Dimethylaminomethyl Substitution. NIH National Library of Medicine.
    
    
  • Flanagan, M. E., et al. Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry.

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.

  • Chemistry Steps. Michael Addition Reaction Mechanism.

Validation

A Comparative Guide to Green Chemistry Approaches for Reactions with (E)-methyl 4-(dimethylamino)but-2-enoate

For the modern researcher, scientist, and drug development professional, the imperative to develop sustainable and environmentally benign synthetic methodologies is no longer a niche consideration but a core principle of...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the imperative to develop sustainable and environmentally benign synthetic methodologies is no longer a niche consideration but a core principle of scientific integrity and innovation. This guide provides an in-depth technical comparison of green chemistry approaches for reactions involving (E)-methyl 4-(dimethylamino)but-2-enoate, a versatile building block in organic synthesis. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, offering a framework for rational design of greener synthetic routes.

(E)-methyl 4-(dimethylamino)but-2-enoate is an α,β-unsaturated ester possessing multiple reactive sites, making it a valuable precursor for the synthesis of a variety of complex molecules, including biologically active compounds such as β-amino acid derivatives.[1][2] The electron-deficient double bond is susceptible to nucleophilic attack in Michael additions, and the conjugated system can participate in cycloaddition reactions like the Diels-Alder reaction.[3][4] Traditionally, these transformations often rely on volatile organic solvents (VOCs), stoichiometric reagents, and harsh reaction conditions, contributing to significant environmental impact. Here, we explore and compare greener alternatives that promise not only a reduced environmental footprint but also, in many cases, enhanced efficiency and selectivity.

The Landscape of Reactions: A Comparative Overview

The two primary reaction pathways for (E)-methyl 4-(dimethylamino)but-2-enoate that we will explore through the lens of green chemistry are the Michael addition and the Diels-Alder reaction. For each, we will contrast traditional methods with contemporary green alternatives.

Michael Addition: A Gateway to Functionalized Molecules

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[3] In the context of (E)-methyl 4-(dimethylamino)but-2-enoate, the addition of nucleophiles such as amines (aza-Michael) or thiols (thia-Michael) is of particular interest for the synthesis of β-amino esters and other valuable intermediates.[5][6]

Traditional Approach: The Baseline for Comparison

A conventional approach to the aza-Michael addition of an amine to an α,β-unsaturated ester often involves the use of a strong base or a Lewis acid catalyst in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5] While effective, this method suffers from several drawbacks, including the use of hazardous and volatile solvents, the need for stoichiometric amounts of catalysts that can be difficult to remove, and potential side reactions.

dot

Traditional_Michael_Addition Substrate (E)-methyl 4-(dimethylamino)but-2-enoate Reaction Reaction Vessel Substrate->Reaction Nucleophile Amine (R₂NH) Nucleophile->Reaction Solvent Volatile Organic Solvent (e.g., DCM, THF) Solvent->Reaction Catalyst Base or Lewis Acid (e.g., NaH, TiCl₄) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product β-Amino Ester Adduct Workup->Product Waste Solvent & Catalyst Waste Workup->Waste

Caption: Traditional Michael Addition Workflow.

Green Alternative 1: Solvent-Free Synthesis

Eliminating the solvent entirely is a primary goal of green chemistry. Solvent-free Michael additions can be achieved through various strategies, including neat reactions (mixing reactants without any solvent) or using a solid support like silica gel.[5][7] These approaches often lead to simplified work-up procedures, reduced waste, and can sometimes accelerate reaction rates. For the aza-Michael addition of benzylamine to methyl crotonate, a close analog of our target molecule, solvent-free conditions using DBU as a catalyst have been shown to be effective.[8]

Experimental Protocol: Solvent-Free Aza-Michael Addition on Silica Gel [5]

  • Preparation: In a round-bottom flask, add silica gel (for TLC) followed by the amine (1 mmol).

  • Addition of Enoate: Add (E)-methyl 4-(dimethylamino)but-2-enoate (1.2 mmol) to the flask.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, elute the product from the silica gel using an appropriate solvent (e.g., ethyl acetate).

  • Isolation: Remove the solvent under reduced pressure to obtain the β-amino ester adduct.

Green Alternative 2: Reactions in Aqueous Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactants often have low solubility in water, the use of ultrasound can overcome this limitation by creating fine emulsions with a large interfacial area, leading to significant rate enhancements.[9] Ultrasound-assisted aza-Michael additions in water have been shown to be highly efficient, often proceeding without the need for any added catalyst.[9]

dot

Green_Aqueous_Michael_Addition Substrate (E)-methyl 4-(dimethylamino)but-2-enoate Reaction Reaction Vessel Substrate->Reaction Nucleophile Amine (R₂NH) Nucleophile->Reaction Solvent Water Solvent->Reaction Energy Ultrasound Energy->Reaction Workup Extraction with Minimal Solvent Reaction->Workup Product β-Amino Ester Adduct Workup->Product Waste Aqueous Waste Workup->Waste

Caption: Ultrasound-Assisted Aqueous Michael Addition.

Green Alternative 3: Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[10] Certain ILs can also act as catalysts. For aza-Michael additions, DABCO-based and DBU-based ILs have been shown to be effective catalysts, often under solvent-free conditions.[5][11] These ILs can activate both the amine nucleophile and the α,β-unsaturated ester through hydrogen bonding and basicity, facilitating the reaction.

Experimental Protocol: Ionic Liquid-Catalyzed Aza-Michael Addition [5]

  • Reactant Mixture: In a reaction vial, mix the amine (1 mmol), (E)-methyl 4-(dimethylamino)but-2-enoate (1 mmol), and the DABCO-based ionic liquid (e.g., [DABCO-PDO][OAc]) (10 mol%).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extraction: Extract the product with ethyl acetate. The ionic liquid remains as a separate phase.

  • Isolation and Catalyst Recycling: Separate the ethyl acetate layer and evaporate the solvent to obtain the product. The ionic liquid can be dried under vacuum and reused for subsequent reactions.

Green Alternative 4: Biocatalysis

Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal green catalysts. Lipases, for instance, have been shown to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor system.[12][13] While the specific application to (E)-methyl 4-(dimethylamino)but-2-enoate would require screening and potential enzyme engineering, the precedent for biocatalytic Michael additions to α,β-unsaturated esters is strong.[14] This approach offers the potential for high enantioselectivity, a crucial factor in the synthesis of chiral pharmaceuticals.

Performance Comparison: Michael Addition
ApproachSolventCatalystTemperatureReaction TimeYieldGreen Advantages
Traditional DCM, THFStrong Base/Lewis AcidRoom Temp. to RefluxHours to DaysVariable-
Solvent-Free (Silica) [5]NoneSilica Gel (promoter)Room Temp.Minutes to HoursGood to ExcellentNo organic solvent, simple workup, recyclable support.
Aqueous (Ultrasound) [9]WaterNoneRoom Temp.MinutesExcellentBenign solvent, rapid reaction, no catalyst needed.
Ionic Liquid [5]None (or IL as solvent)DABCO/DBU-based ILRoom Temp.HoursGood to ExcellentRecyclable catalyst/solvent, low volatility.
Biocatalysis [12][13]Methanol/Aqueous BufferLipaseRoom Temp.Minutes (in flow)ExcellentBiodegradable catalyst, high selectivity, mild conditions.

Diels-Alder Reaction: Constructing Cyclic Scaffolds

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring, a common motif in many natural products and pharmaceuticals.[4] (E)-methyl 4-(dimethylamino)but-2-enoate can act as a dienophile in this reaction, reacting with a conjugated diene.

Traditional Approach: The Baseline for Comparison

A typical Diels-Alder reaction is carried out by heating the diene and dienophile in a high-boiling organic solvent such as xylene or toluene.[15] While thermally induced reactions are common, Lewis acids are often used to accelerate the reaction and control stereoselectivity. These traditional methods often require high temperatures and long reaction times, and the use of volatile and often toxic solvents.

Green Alternative 1: Ultrasound-Assisted Synthesis

Similar to the Michael addition, ultrasound can significantly accelerate Diels-Alder reactions.[16] The cavitation effects of ultrasound can lead to localized high temperatures and pressures, promoting the reaction without the need for bulk heating. This can result in shorter reaction times and higher yields compared to conventional heating methods.

Green Alternative 2: Ionic Liquids

Ionic liquids have also been shown to be excellent media for Diels-Alder reactions, often leading to rate enhancements and improved selectivity compared to conventional organic solvents.[9][10] The ordered nature of ionic liquids can help to organize the transition state of the reaction, favoring the formation of the desired product. Furthermore, the ionic liquid can often be recycled and reused.[17]

Performance Comparison: Diels-Alder Reaction

| Approach | Solvent | Catalyst/Promoter | Temperature | Reaction Time | Yield | Green Advantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Traditional | Xylene, Toluene | None or Lewis Acid | High (Reflux) | Hours to Days | Moderate to Good | - | | Ultrasound [16] | Various (including water) | None | Room Temp. to Mild Heating | Minutes to Hours | Good to Excellent | Reduced energy consumption, faster reactions. | | Ionic Liquid [9][10] | Ionic Liquid | None | Room Temp. to Mild Heating | Hours | Good to Excellent | Recyclable solvent, potential for rate enhancement and improved selectivity. |

dot

Green_vs_Traditional_Diels_Alder cluster_traditional Traditional Approach cluster_green Green Approaches trad_solvent High-Boiling Organic Solvent trad_reaction Diels-Alder Reaction trad_solvent->trad_reaction trad_energy High Temperature (Bulk Heating) trad_energy->trad_reaction trad_product Cycloadduct trad_reaction->trad_product green_solvent Water or Ionic Liquid green_reaction Diels-Alder Reaction green_solvent->green_reaction green_energy Ultrasound or Mild Heating green_energy->green_reaction green_product Cycloadduct green_reaction->green_product

Caption: Comparison of Diels-Alder Reaction Conditions.

Application in the Synthesis of Biologically Active Molecules

The products of reactions with (E)-methyl 4-(dimethylamino)but-2-enoate, particularly the β-amino esters derived from aza-Michael additions, are valuable intermediates in the synthesis of a wide range of biologically active compounds.[1] For example, β-amino acids are key components of many pharmaceuticals, including β-lactam antibiotics, and are used to create peptidomimetics with enhanced metabolic stability.[2][18] The development of green synthetic routes to these intermediates is therefore of significant importance to the pharmaceutical industry.

Conclusion and Future Outlook

The transition to greener synthetic methodologies for reactions involving (E)-methyl 4-(dimethylamino)but-2-enoate is not only feasible but also offers significant advantages in terms of efficiency, safety, and environmental impact. Solvent-free conditions, aqueous synthesis promoted by ultrasound, the use of recyclable ionic liquids, and the potential of biocatalysis all represent viable and often superior alternatives to traditional methods.

For researchers and drug development professionals, the choice of synthetic route should be guided by a holistic assessment that includes not only yield and purity but also the principles of green chemistry. The data and protocols presented in this guide provide a foundation for making informed decisions and for the continued innovation of sustainable chemical synthesis. As the field advances, we can anticipate the development of even more efficient and selective green methods, further solidifying the role of green chemistry as an indispensable tool in modern organic synthesis.

References

  • Li, Y., et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 24(18), 3345. [Link]

  • RSC Publishing. (n.d.). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. [Link]

  • Li, Y., et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. ResearchGate. [Link]

  • Hielscher Ultrasonics. (n.d.). Sonochemically Improved Diels-Alder Reactions. [Link]

  • Fischer, T., et al. (1999). Diels–Alder reactions in ionic liquids. A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Green Chemistry, 1(1), 21-23. [Link]

  • Escalante, J., et al. (2017). Aza-Michael addition of benzylamine to methyl crotonate 16. ResearchGate. [Link]

  • Bandyopadhyay, D., et al. (2012). Ultrasound-assisted aza-Michael reaction in water: a green procedure. Ultrasonics sonochemistry, 19(4), 969-973. [Link]

  • Kumar, G. V., & Rajendran, A. (2015). Eco-friendly microwave-assisted diels-alder reactions in ionic liquid influenced by minerals. Organic Chem Curr Res, 4(3). [Link]

  • Reddy, K. R., & Kumar, N. S. (2006). Green Progression for Synthesis of Regioselective β-Amino Alcohols and Chemoselective Alkylated Indoles. Organic Process Research & Development, 10(5), 969-973. [Link]

  • Wang, D., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature chemistry, 14(10), 1144-1151. [Link]

  • Riente, P. A., et al. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 27(19), 6523. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Takagi, S., et al. (2017). Stereoselectivity of the Diels–Alder reaction in ionic liquids with cyano moieties: effect of the charge delocalization of anions on the relation of solvent–solvent and solute–solvent interactions. Physical Chemistry Chemical Physics, 19(3), 2292-2299. [Link]

  • O'Donnell, G., et al. (2012). Michael addition of dimethyl malonate to methyl crotonate. ResearchGate. [Link]

  • Bates, R. W., & Sridhar, M. (2006). Synthesis of natural products by intramolecular Michael addition. DR-NTU. [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC advances, 12(39), 25337-25367. [Link]

  • Głowacki, D., et al. (2015). Ionic liquids - deanol derivatives as the Diels-Alder reaction solvents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Michael addition. [Link]

  • Renata, H., & Arnold, F. H. (2019). Multifunctional Biocatalysts for Organic Synthesis. Journal of the American Chemical Society, 141(26), 10136-10149. [Link]

  • Corrado, M., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 9(10), 9144-9148. [Link]

  • University of Technology-Iraq. (n.d.). The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugated dienes. [Link]

  • Palkovits, R. (2019). Taking the 'high road' to renewable beta-amino acids. Nature Research. [Link]

  • Ranu, B. C., et al. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81. [Link]

  • IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry. [Link]

  • Ghorbani-Choghamarani, A., & Taher-Ghazvinei, P. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12741. [Link]

  • Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Scribd. (n.d.). Aza-Michael Reaction Insights. [Link]

  • Singh, P., & Kumar, D. (2018). Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5(1), 1-10. [Link]

  • Ordóñez, M., et al. (2019). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 24(12), 2297. [Link]

  • Rana, N. K., et al. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 75(6), 2089-2091. [Link]

  • Cerdan, S., et al. (2007). ChemInform Abstract: Ultrasound Assisted Diels-Alder Reactions of 1-Azadienes with “Normal” Electronic Demand. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Dienolates of Cycloalkenones and α,β‐Unsaturated Esters Form Diels–Alder Adducts by a Michael/Michael‐Tandem Reaction Rather Than in One Step. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-methyl 4-(dimethylamino)but-2-enoate. PubChem. [Link]

  • Wang, Y., et al. (2021). Ultrasonic-Assisted Diels–Alder Reaction Exfoliation of Graphite into Graphene with High Resveratrol Adsorption Capacity. Nanomaterials, 11(11), 3041. [Link]

  • Organic Chemistry Tutor. (2023, December 3). Introduction to the Diels-Alder Reaction [Video]. YouTube. [Link]

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Comparative

Chemo- and Regioselectivity of (E)-Methyl 4-(dimethylamino)but-2-enoate: A Technical Comparative Guide

Topic: Chemo- and Regioselectivity of (E)-Methyl 4-(dimethylamino)but-2-enoate Content Type: Publish Comparison Guide Executive Summary & Compound Profile (E)-Methyl 4-(dimethylamino)but-2-enoate (CAS: 212776-19-7) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo- and Regioselectivity of (E)-Methyl 4-(dimethylamino)but-2-enoate Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

(E)-Methyl 4-(dimethylamino)but-2-enoate (CAS: 212776-19-7) is a bifunctional synthetic intermediate primarily utilized in the construction of covalent kinase inhibitors (e.g., EGFR inhibitors) and functionalized heterocycles. Structurally, it integrates a Michael acceptor (


-unsaturated ester) with a basic allylic amine  (

-dimethylamino group).

This guide analyzes the compound's reactivity profile, specifically distinguishing between competitive pathways: 1,4-conjugate addition (Michael addition) versus 1,2-addition (carbonyl attack) and N-alkylation . We compare its performance against standard alternatives like Methyl 4-bromocrotonate and the corresponding Amide analogs .

Chemical Profile
FeatureDescription
Structure

Key Functionality Electron-deficient alkene (Ester activated), Tertiary Amine (Basic/Nucleophilic)
Primary Reactivity Electrophilic at

-carbon (C3); Nucleophilic at Nitrogen
pKa (Conjugate Acid) ~8.5–9.0 (Amine moiety)
Stereochemistry (E)-isomer (Trans); thermodynamically stable

Chemoselectivity: The Amine-Enone Competition

The defining challenge with (E)-methyl 4-(dimethylamino)but-2-enoate is managing the "push-pull" electronic relationship between the electron-withdrawing ester and the electron-donating amine.

Nucleophilic vs. Electrophilic Roles

The molecule possesses dual character.[1][2] The chemoselectivity depends entirely on the reaction partner and pH conditions.

  • Scenario A: Reaction with Electrophiles (e.g., Alkyl Halides, Oxidants)

    • Dominant Site: The tertiary nitrogen lone pair.

    • Outcome: N-alkylation (quaternization) or N-oxidation occurs before any reaction at the alkene.

    • Control Strategy: To functionalize the alkene without touching the amine, the amine must be protonated (using

      
       or 
      
      
      
      ) or complexed with a Lewis acid (
      
      
      ). This deactivates the nitrogen and simultaneously activates the Michael acceptor by increasing the electron-withdrawing inductive effect (
      
      
      ).
  • Scenario B: Reaction with Nucleophiles (e.g., Thiols, Amines) [3]

    • Dominant Site: The

      
      -carbon of the alkene (Michael Addition).
      
    • Outcome: Formation of

      
      -substituted esters.[4][5]
      
    • Selectivity: The ester group activates the double bond. The

      
      -amino group, being allylic, exerts a mild inductive withdrawing effect but can also donate electron density via hyperconjugation. Under neutral conditions, soft nucleophiles (thiols) add exclusively 1,4.
      
Visualization of Reactivity Pathways

ReactivityMap Center (E)-Methyl 4-(dimethylamino) but-2-enoate E_Alk Alkyl Halides (R-X) Center->E_Alk Attack by N E_Ox Oxidants (mCPBA) Center->E_Ox Attack by N Prod_Mich Michael Adduct (1,4-Addition) Center->Prod_Mich Thermodynamic Control Prod_Alc Allylic Alcohol (1,2-Addition) Center->Prod_Alc Kinetic Control Prod_Quat Ammonium Salt (N-Alkylation) E_Alk->Prod_Quat Fast Prod_Nox N-Oxide E_Ox->Prod_Nox Oxidation N_Soft Soft Nucleophiles (R-SH, Malonates) N_Soft->Center Attacks C3 (Beta) N_Hard Hard Nucleophiles (RLi, RMgX) N_Hard->Center Attacks C1 (Carbonyl)

Figure 1: Chemoselectivity map illustrating the divergent reactivity based on reagent hardness and electronic demand.

Regioselectivity: 1,2- vs. 1,4-Addition

The regioselectivity of nucleophilic attack is governed by the Hard-Soft Acid-Base (HSAB) theory.

Soft Nucleophiles (1,4-Addition)

Reagents such as thiols, malonates, and secondary amines favor attack at the


-carbon .
  • Mechanism: Orbital control. The LUMO coefficient is largest at the

    
    -carbon.
    
  • Comparison: Compared to simple crotonates, the

    
    -dimethylamino group sterically hinders the 
    
    
    
    -position slightly but electronically activates it if protonated.
  • Experimental Insight: High yields (>85%) are achieved in protic solvents (MeOH) which stabilize the intermediate enolate.

Hard Nucleophiles (1,2-Addition)

Organolithiums and Grignard reagents (without Cu catalysis) tend to attack the carbonyl carbon (C1) .

  • Mechanism: Charge control. The carbonyl carbon carries the highest partial positive charge.

  • Outcome: Formation of tertiary allylic alcohols.

  • Protocol Adjustment: To force 1,4-addition with Grignards, catalytic Copper(I) salts (e.g.,

    
    , 
    
    
    
    ) must be used to form soft organocuprates.

Comparative Analysis: Product vs. Alternatives

When designing a synthesis, researchers often choose between the pre-formed amino-ester (the Product) and generating the amine in situ from a halo-crotonate.

Comparison Table
Feature(E)-Methyl 4-(dimethylamino)but-2-enoate (Product)Methyl 4-bromocrotonate (Alternative 1)(E)-4-(Dimethylamino)but-2-enamide (Alternative 2)
Primary Use Late-stage Michael acceptor introductionEarly-stage alkylation / Amine introduction"Warhead" installation in covalent drugs
Stability High. Stable at RT.Low. Lachrymator, thermally unstable.Very High. Resistant to hydrolysis.
Atom Economy High (Direct coupling).Lower (Requires substitution step).High.
Electrophilicity Moderate (Ester).High (Allylic bromide + Ester).Low (Amide is less withdrawing).
Regiocontrol High 1,4-selectivity with soft nuc.Competing

vs

vs Michael.
High 1,4-selectivity, but slower rates.
Cost/Access Moderate (Commercial or 1-step synth).Low (Commodity chemical).Moderate (Often custom synthesized).

Verdict:

  • Choose the Product when you need a clean Michael acceptor and want to avoid handling lachrymatory alkyl halides.

  • Choose 4-bromocrotonate if you need to introduce a complex amine group that is not dimethylamine.

  • Choose the Amide if the final target is a covalent inhibitor (acrylamide warhead), as converting the ester to amide later can be difficult without affecting the Michael system.

Experimental Protocols

Protocol A: Synthesis of (E)-Methyl 4-(dimethylamino)but-2-enoate

Rationale: This protocol utilizes nucleophilic substitution on the bromo-precursor. Temperature control is critical to prevent polymerization.

  • Reagents: Methyl 4-bromocrotonate (1.0 equiv), Dimethylamine (2.0 M in THF, 2.5 equiv), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Cool the solution of Methyl 4-bromocrotonate in THF (0.5 M) to 0°C .

    • Add Dimethylamine solution dropwise over 30 minutes. Note: Exothermic reaction.

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

    • Monitoring: TLC (10% MeOH/DCM) should show disappearance of starting material (

      
      ) and appearance of a polar spot (
      
      
      
      ).
  • Workup: Filter off the dimethylammonium bromide salt. Concentrate the filtrate.

  • Purification: Distillation under reduced pressure (vacuum) or flash chromatography (DCM:MeOH 95:5).

  • Yield: Typically 85–92%.

Protocol B: Regioselective Michael Addition (Thiol)

Rationale: Demonstrates high chemoselectivity for the alkene over the ester/amine using a soft nucleophile.

  • Reagents: (E)-Methyl 4-(dimethylamino)but-2-enoate (1.0 equiv), Thiophenol (1.1 equiv), Triethylamine (0.1 equiv, cat.), MeOH.

  • Procedure:

    • Dissolve the ester in MeOH (0.2 M).

    • Add Triethylamine followed by Thiophenol at RT.

    • Stir for 4–6 hours.

  • Result: Exclusive formation of the 3-(phenylthio)-4-(dimethylamino)butanoate . No 1,2-addition product is observed.

References

  • BenchChem. (2025).[4] (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound Data. Retrieved from

  • PubChem. (2025).[6] (E)-methyl 4-(dimethylamino)but-2-enoate Compound Summary. National Library of Medicine. Retrieved from

  • Simson Pharma. (2025). Certificate of Analysis: (E)-methyl-4-(dimethylamino)but-2-enoate. Retrieved from

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms. Retrieved from

  • Sigma-Aldrich. (2025). Methyl trans-4-bromo-2-butenoate Safety and Usage. Retrieved from

Sources

Validation

Evaluating the atom economy of syntheses using (E)-methyl 4-(dimethylamino)but-2-enoate

[1] Executive Summary (E)-methyl 4-(dimethylamino)but-2-enoate (CAS 212776-19-7) is a critical Michael acceptor intermediate, most notably serving as the structural precursor to the acrylamide "warhead" in irreversible E...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(E)-methyl 4-(dimethylamino)but-2-enoate (CAS 212776-19-7) is a critical Michael acceptor intermediate, most notably serving as the structural precursor to the acrylamide "warhead" in irreversible EGFR tyrosine kinase inhibitors such as Afatinib and Neratinib .

This guide objectively evaluates the synthetic efficiency of this compound. While industrial incumbents rely on nucleophilic substitution for its high yields, this method suffers from significant safety liabilities (lachrymatory intermediates). We contrast this with the Horner-Wadsworth-Emmons (HWE) route—favored for stereochemical control—and a catalytic Cross-Metathesis alternative that offers superior atom economy.

Part 1: Chemical Profile & Reactivity[2][3]

  • IUPAC Name: Methyl (2E)-4-(dimethylamino)but-2-enoate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 143.19 g/mol

  • Key Functionality: Electron-deficient alkene (

    
    -unsaturated ester) susceptible to Michael addition; basic dimethylamino tail.
    

Part 2: Comparative Analysis of Synthetic Routes

Route A: Nucleophilic Substitution (The Industrial Standard)

This pathway involves the bromination of methyl crotonate followed by nucleophilic displacement with dimethylamine.

  • Mechanism: Allylic bromination (radical)

    
    
    
    
    
    Displacement.
  • Pros: High conversion rates (>85%); cheap starting materials.

  • Cons: Methyl 4-bromocrotonate is a severe lachrymator and skin irritant, posing major handling risks. The reaction generates stoichiometric bromide waste.

Route B: Horner-Wadsworth-Emmons (HWE) Olefination (The Stereoselective Route)

A convergent synthesis coupling a phosphonate ester with an amino-aldehyde.

  • Mechanism: Deprotonation of phosphonate

    
     Nucleophilic attack on aldehyde 
    
    
    
    Elimination of phosphate.
  • Pros: Excellent (E)-selectivity; avoids lachrymatory halides; milder conditions.

  • Cons: Poor Atom Economy due to the high molecular weight of the phosphate byproduct (waste).

Route C: Cross-Metathesis (The "Green" Catalytic Route)

A theoretical but highly atom-economical approach using Ruthenium catalysis to couple methyl acrylate with N,N-dimethylallylamine.

  • Mechanism: Ru-catalyzed olefin metathesis (exchange of alkylidene groups).

  • Pros: Highest Atom Economy ; byproduct is ethylene gas (easily removed).

  • Cons: Catalyst cost (Grubbs II/Hoveyda-Grubbs); potential catalyst poisoning by the basic amine (requires Lewis acid complexation).

Part 3: Atom Economy & Efficiency Metrics

The following table contrasts the theoretical efficiency of each route.

Table 1: Comparative Efficiency Metrics

MetricRoute A: SubstitutionRoute B: HWE OlefinationRoute C: Cross-Metathesis
Key Reagents Me-4-bromocrotonate +

Diethyl phosphonoacetate + AminoaldehydeMethyl Acrylate + Dimethylallylamine
Byproducts HBr (Salt waste)Diethyl phosphate saltEthylene (Gas)
Atom Economy (AE) ~64% ~46% ~84%
Reaction Mass Efficiency Moderate (Requires workup of salts)Low (Large phosphate waste mass)High (Gas leaves system)
Safety Profile High Risk (Lachrymator)Low Risk (Standard reagents)Moderate (Catalyst handling)
Typical Yield 85-94%70-80%60-85% (Substrate dependent)
Atom Economy Calculations
  • Route A: MW Product (143) / [MW Bromocrotonate (179) + MW Amine (45)] =

    
    
    
  • Route B: MW Product (143) / [MW Phosphonate (224) + MW Aldehyde (87)] =

    
    
    
  • Route C: MW Product (143) / [MW Acrylate (86) + MW Allylamine (85)] =

    
    
    

Part 4: Mechanistic Visualization

The following diagram illustrates the flow of atoms and waste generation for the two primary industrial routes (A and B).

SynthesisPathways cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: HWE Olefination StartA Methyl 4-bromocrotonate (Lachrymator) InterA Transition State (SN2) StartA->InterA ReagentA Dimethylamine (Excess) ReagentA->InterA WasteA Waste: HBr / H2NMe2+ Br- InterA->WasteA Product (E)-methyl 4-(dimethylamino)but-2-enoate Target Molecule InterA->Product  Yield: ~86% StartB1 Triethyl phosphonoacetate InterB Oxaphosphetane Intermediate StartB1->InterB StartB2 Dimethylamino- acetaldehyde StartB2->InterB BaseB Base (KOH/LiOH) BaseB->InterB WasteB Waste: Diethyl phosphate InterB->WasteB InterB->Product  Yield: ~75% High (E)-Selectivity

Figure 1: Comparison of the Nucleophilic Substitution (Red) and HWE Olefination (Blue) pathways, highlighting waste streams.

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Nucleophilic Substitution (High Yield, Caution Required)

Based on standard protocols for allylic amination.

Reagents:

  • Methyl 4-bromocrotonate (1.0 eq)

  • Dimethylamine (2.0 M in THF, 2.5 eq)

  • Solvent: Anhydrous THF or DCM.

Workflow:

  • Preparation: Charge a reaction flask with Methyl 4-bromocrotonate in THF under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add Dimethylamine solution dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

  • Validation (TLC): Monitor consumption of starting material (

    
     in 20% EtOAc/Hex) and appearance of polar product spot.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] The product is an amine; ensure the aqueous layer is basic (pH > 9) during extraction to keep the amine deprotonated (organic soluble).
    
  • Purification: Distillation or Column Chromatography (DCM/MeOH 95:5).

Protocol B: HWE Olefination (Safer, Stereoselective)

Preferred for larger scale to avoid lachrymators.

Reagents:

  • Triethyl phosphonoacetate (1.1 eq)

  • Dimethylaminoacetaldehyde (generated in situ from diethyl acetal via acid hydrolysis) (1.0 eq)

  • Base: KOH or LiOH (1.2 eq)

  • Solvent: 2-MeTHF or Ethanol.

Workflow:

  • Aldehyde Generation: Treat dimethylaminoacetaldehyde diethyl acetal with dilute HCl (1M) at RT for 1 hour. Neutralize carefully.

  • Ylide Formation: In a separate vessel, dissolve triethyl phosphonoacetate in 2-MeTHF. Add KOH. Stir 30 min at 0°C.

  • Coupling: Add the free aldehyde solution to the ylide mixture.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Acid-Base extraction. Acidify to pH 2 (pulls product into water as salt), wash organic layer (removes neutral phosphate impurities), then basify aqueous layer to pH 10 and extract product back into organic solvent.

  • Yield: Evaporate solvent to yield clean (E)-isomer.

Part 6: Conclusion

For laboratory-scale synthesis where waste disposal is manageable, Route A (Substitution) remains the most efficient in terms of time and yield, provided strict safety protocols for lachrymators are followed. However, for "Green" process development or industrial scaling, Route B (HWE) is superior due to its safety profile and stereochemical reliability, despite its lower atom economy. Route C (Metathesis) represents the future of this synthesis, offering near-perfect atom economy, though currently limited by catalyst costs.

References

  • BenchChem. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound. Retrieved from

  • Google Patents. Process for the preparation of 4-dimethylaminocrotonic acid (WO2015186065A1). Retrieved from

  • SyncSci Publishing. A controlled, efficient and robust process for the synthesis of an epidermal growth factor inhibitor: Afatinib Dimaleate. Retrieved from

  • PubChem. (E)-methyl 4-(dimethylamino)but-2-enoate Compound Summary. Retrieved from

  • Beilstein Journal of Organic Chemistry. Olefin cross metathesis based de novo synthesis. (Context on Cross Metathesis efficiency). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of (E)-methyl 4-(dimethylamino)but-2-enoate

[1][2] Part 1: Executive Summary & Core Directive Immediate Action Required: (E)-methyl 4-(dimethylamino)but-2-enoate (CAS: 501332-25-8) is a bifunctional chemical intermediate containing a basic tertiary amine and an el...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Core Directive

Immediate Action Required: (E)-methyl 4-(dimethylamino)but-2-enoate (CAS: 501332-25-8) is a bifunctional chemical intermediate containing a basic tertiary amine and an electrophilic


-unsaturated ester (Michael acceptor).[1][2] Improper disposal risks exothermic polymerization, sensitization, or unexpected reactivity with waste stream nucleophiles.

The Golden Rule of Disposal for this Compound: Do NOT dispose of this compound down the drain. Do NOT mix with concentrated oxidizing acids (Nitric, Perchloric) or active thiols/mercaptans in the waste container.

Primary Disposal Path: High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Part 2: Hazard Identification & Chemical Logic[1][3][4]

To dispose of this chemical safely, you must understand its reactive personality.[3] It is not merely "organic waste"; it is a functionalized electrophile .

The Amine Hazard (The Base)

The dimethylamino group renders the molecule basic.

  • Risk: Mixing with strong acids generates heat (exothermic neutralization).

  • Disposal Implication: Segregate from low pH (<2) waste streams to prevent rapid heating and potential pressure buildup in waste drums.

The Michael Acceptor Hazard (The Electrophile)

The conjugated enoate system (


) is reactive toward nucleophiles (thiols, primary amines).
  • Risk: If disposed of in a "General Organic Waste" container with high concentrations of thiols or alkylating agents, it can undergo uncontrolled Michael addition or polymerization.

  • Disposal Implication: Dilution is key. Ensure the compound is dissolved in a compatible solvent (e.g., Ethanol, Ethyl Acetate) before adding to the bulk waste container to mitigate localized reaction hotspots.

Toxicology Profile
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).

  • Sensitization: Acrylates and enoates are known skin sensitizers. Double-gloving (Nitrile) is mandatory during disposal handling.[1]

Part 3: Operational Disposal Protocol

Scenario A: Routine Laboratory Waste (Solutions & Small Solids)

Step 1: Characterization Confirm the state of the material. Is it a pure oil/solid or a reaction mixture?

  • If Pure: Dissolve in a combustible solvent (Acetone, Ethanol, or Ethyl Acetate) to a concentration <10% w/v.

  • Reasoning: Dilution prevents polymerization and ensures the material burns efficiently during incineration.

Step 2: Waste Stream Selection Select the Non-Halogenated Organic Waste stream.

  • Container Type: HDPE (High-Density Polyethylene) or Glass carboy.[1]

  • Labeling: Must carry the "Hazardous Waste" label. List constituents explicitly: "(E)-methyl 4-(dimethylamino)but-2-enoate, Acetone."[1][2]

Step 3: pH Check (The Self-Validating Step) Before sealing the waste container, dip a pH strip into the mixture.

  • Target: pH 6–10.

  • Correction: If pH < 4, add a small amount of dilute sodium bicarbonate solution to buffer the amine salt formation, preventing acid-catalyzed hydrolysis or heat generation.[2]

Scenario B: Bulk Disposal (>1 Liter/1 kg)[1]

For pilot-scale quantities, do not mix with general lab waste. Pack as a Lab Pack .

  • Leave the chemical in its original manufacturer container if intact.

  • Place the container inside a larger shipping drum (overpack).

  • Fill void spaces with inert absorbent (Vermiculite).

  • Mark for "Incineration Only."

Part 4: Decision Logic & Workflow

The following diagram outlines the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste: (E)-methyl 4-(dimethylamino)but-2-enoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Solution Reaction Mixture / Solution StateCheck->Solution Dilution Dissolve in Acetone/EtOAc (<10% Concentration) Solid->Dilution Required for Safety CheckpH Check pH Compatibility (Avoid Strong Acids) Solution->CheckpH Dilution->CheckpH HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) CheckpH->HalogenCheck BinA Non-Halogenated Organic Waste (Preferred for Incineration) HalogenCheck->BinA No BinB Halogenated Organic Waste (Acceptable if mixed) HalogenCheck->BinB Yes End Compliance Complete BinA->End High Temp Incineration BinB->End Specialized Incineration

Figure 1: Decision tree for the safe segregation of amino-enoate waste streams.

Part 5: Spill Management (Emergency Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The amine odor may be pungent; the ester may be a sensitizer. Clear the immediate area.[4][5][6]

  • PPE: Wear Nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with an inert absorbent dike (Vermiculite or Sand). Do NOT use paper towels (high surface area + flammability risk).

  • Neutralization (Optional but Recommended): If the spill is large, treat the absorbent mixture with a dilute (5%) Citric Acid solution to neutralize the amine and reduce volatility.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Spilled Acrylate/Amine Material."[1]

Part 6: Technical Data & Compatibility

Table 1: Physical Properties Relevant to Disposal
PropertyValue (Approx.)[2]Disposal Relevance
Physical State Liquid or Low-Melting SolidLiquids require secondary containment.[1][2]
Flash Point > 93°C (Estimated)Classifies as "Combustible" (IIIB).[1][2] Safe for standard solvent waste streams.
Water Solubility Moderate (Amine salt formation)Do not dispose of in aqueous sinks; toxic to aquatic life.[2]
Reactivity Michael AcceptorCan polymerize with strong bases or nucleophiles.[1][2]
Table 2: Chemical Compatibility Matrix
Substance ClassCompatibilityResult of Mixing
Strong Acids (HCl, H2SO4)❌ IncompatibleExothermic salt formation; potential splashing.[1][2]
Strong Oxidizers (HNO3, H2O2)❌ IncompatibleRisk of fire/explosion (amine oxidation).[2]
Thiols / Mercaptans ⚠️ CautionRapid Michael addition; heat generation.[1][2]
Acetone / Ethanol ✅ CompatibleIdeal solvents for dilution and cleaning.[1][2]

Part 7: Regulatory Classification (RCRA)[1][2]

While this specific CAS is not typically listed on the EPA's "P" or "U" lists (Commercial Chemical Products), it must be characterized by the generator.

  • Waste Code Assignment:

    • D001 (Ignitable): Only if the waste mixture has a flash point < 60°C (e.g., if mixed with Acetone).

    • Classification: If unmixed, treat as "Hazardous Waste - Toxic/Irritant." [1]

  • European Waste Code (EWC): 07 01 04* (Other organic solvents, washing liquids and mother liquors).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][2]

  • PubChem. (2023). Compound Summary for CAS 501332-25-8, Methyl 4-(dimethylamino)but-2-enoate. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1][2]

Sources

Handling

Personal protective equipment for handling (E)-methyl 4-(dimethylamino)but-2-enoate

Hazard Assessment: A Proactive Approach Given the absence of a specific SDS for (E)-methyl 4-(dimethylamino)but-2-enoate, a conservative approach to hazard assessment is warranted. We must infer potential risks from its...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach

Given the absence of a specific SDS for (E)-methyl 4-(dimethylamino)but-2-enoate, a conservative approach to hazard assessment is warranted. We must infer potential risks from its chemical structure and data on similar compounds.

(E)-methyl 4-(dimethylamino)but-2-enoate contains several functional groups that inform our safety considerations:

  • α,β-Unsaturated Ester: This moiety can act as a Michael acceptor, making the compound potentially reactive with biological nucleophiles. Such compounds are often skin and eye irritants.

  • Tertiary Amine (dimethylamino group): Tertiary amines can be corrosive and may cause irritation to the skin, eyes, and respiratory tract.

  • Ester Group: While often associated with lower toxicity, esters can still cause irritation.

A related compound, Methyl 4-hydroxy-2-butynoate, is noted as a potent vesicant, causing severe skin burns and blisters[1]. While our target molecule has a different structure, this underscores the need for caution with related butenoate derivatives. Therefore, it is prudent to treat (E)-methyl 4-(dimethylamino)but-2-enoate as a potentially hazardous substance that is likely an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling (E)-methyl 4-(dimethylamino)but-2-enoate, in accordance with general laboratory safety standards.[2][3][4]

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact with the potentially irritating compound. Always inspect gloves for integrity before use.
Eyes Chemical safety goggles or a face shieldTo protect against splashes and aerosols. Standard safety glasses are insufficient.
Body A lab coat worn over appropriate street clothingTo protect the skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow, based on guidelines from OSHA and the American Chemical Society, provides a step-by-step plan for working with (E)-methyl 4-(dimethylamino)but-2-enoate.[5][6][7][8][9]

Receiving and Storage
  • Inspect Upon Receipt: Check the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazard warnings.[10][11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][12] The container should be tightly closed.[2][3][12][13]

Handling and Use
  • Work Area Preparation: All handling of (E)-methyl 4-(dimethylamino)but-2-enoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Dispensing: When transferring the chemical, use appropriate tools such as a spatula or a pipette with a bulb. Never use mouth suction.[9]

  • Heating: If heating is required, use a well-controlled heating source like a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling: After use, securely close the container and return it to its designated storage location.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing (E)-methyl 4-(dimethylamino)but-2-enoate must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12][13][16] Do not pour down the drain.[5]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling (E)-methyl 4-(dimethylamino)but-2-enoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review Safety Information b Don Appropriate PPE a->b c Prepare Fume Hood b->c d Dispense Chemical c->d e Perform Experiment d->e f Secure Container e->f j Spill Occurs e->j Potential Spill g Clean Work Area f->g h Segregate Waste g->h i Dispose via EHS h->i k Evacuate & Alert j->k l Contain & Clean k->l m Dispose of Spill Waste l->m

Caption: Safe Handling Workflow for (E)-methyl 4-(dimethylamino)but-2-enoate.

Conclusion

While a specific Safety Data Sheet for (E)-methyl 4-(dimethylamino)but-2-enoate is not currently available, a robust safety plan can be constructed by analyzing its chemical structure and adhering to established best practices for handling potentially hazardous chemicals. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always remember to consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Diethyl 2-[(dimethylamino)methylidene]malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl 4-hydroxy-2-butynoate. Retrieved from [Link]

  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • American Chemical Society. (2022). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. Retrieved from [Link]

  • Loba Chemie. (2017). METHYL 2-[N,N-(DIMETHYLAMINO)]-2-PHENYL-BUTYRATE MSDS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (2022). Chemical Safety Information Resources | ACS College Safety Video #2. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). ethyl (E)-4-(dimethylamino)but-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(dimethylamino)ethyl (E)-but-2-enoate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(E)-methyl 4-(dimethylamino)but-2-enoate
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